molecular formula C15H16 B1197580 1,2-Diphenylpropane CAS No. 5814-85-7

1,2-Diphenylpropane

Cat. No.: B1197580
CAS No.: 5814-85-7
M. Wt: 196.29 g/mol
InChI Key: XLWCIHPMASUXPI-UHFFFAOYSA-N
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Description

1,1'-(propane-1,2-diyl)dibenzene is a diphenylethane that is 1,2-dihydrostilbene substituted by a methyl group at position 1. It has a role as a metabolite. It derives from a 1,2-dihydrostilbene.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5814-85-7

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

IUPAC Name

1-phenylpropan-2-ylbenzene

InChI

InChI=1S/C15H16/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3

InChI Key

XLWCIHPMASUXPI-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(CC1=CC=CC=C1)C2=CC=CC=C2

boiling_point

280.5 °C

melting_point

52.0 °C

Other CAS No.

5814-85-7

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1,2-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diphenylpropane, a hydrocarbon featuring a propane (B168953) backbone with two phenyl group substituents, is a molecule of interest in organic synthesis and as a potential building block for more complex chemical structures. Its structural isomers and derivatives are subjects of study in various fields, including materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive characteristics of this compound, complete with detailed experimental protocols for its synthesis and key reactions.

Chemical Structure and Identification

This compound is systematically named 1-phenylpropan-2-ylbenzene.[1] The presence of a chiral center at the second carbon of the propane chain means that it can exist as a racemic mixture of two enantiomers.

IdentifierValue
IUPAC Name 1-phenylpropan-2-ylbenzene[1][2]
CAS Number 5814-85-7[1]
Molecular Formula C₁₅H₁₆[1][2]
SMILES CC(CC1=CC=CC=C1)C2=CC=CC=C2[1][2]
InChI Key XLWCIHPMASUXPI-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing key data for its handling, purification, and use in experimental settings.

PropertyValue
Molecular Weight 196.29 g/mol [1][2]
Appearance Colorless liquid or crystalline solid[1]
Melting Point 0.25 °C[3]
Boiling Point 280.85 °C[3]
Density ~0.97-0.98 g/cm³[4]
Refractive Index 1.5562[3]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry methodologies. The two primary routes are Friedel-Crafts alkylation and the Grignard reaction.

Friedel-Crafts Alkylation

This method involves the electrophilic aromatic substitution of benzene (B151609) with a suitable propylating agent in the presence of a Lewis acid catalyst.[1]

G Benzene Benzene Intermediate Carbocation Intermediate Benzene->Intermediate Electrophilic Attack Propylene Propylene Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Propylene->Catalyst Activation Catalyst->Intermediate Catalysis Product This compound Intermediate->Product Deprotonation

Figure 1: Generalized workflow for the Friedel-Crafts alkylation synthesis of this compound.

Experimental Protocol: Friedel-Crafts Alkylation (Representative)

Disclaimer: This is a representative protocol and may require optimization.

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 0.15 mol) and dry benzene (100 mL).

  • Addition of Alkylating Agent: Cool the flask in an ice bath. Slowly add 1,2-dichloropropane (B32752) (0.1 mol) dropwise from the dropping funnel to the stirred benzene suspension over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer and wash it sequentially with water (2 x 100 mL), 5% sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.

Grignard Reaction

An alternative synthetic route involves the reaction of a Grignard reagent, such as benzylmagnesium chloride, with a suitable electrophile like 1-phenylethyl chloride.

G Mg Magnesium Turnings GrignardReagent Benzylmagnesium Chloride (Grignard Reagent) Mg->GrignardReagent BenzylChloride Benzyl (B1604629) Chloride BenzylChloride->GrignardReagent in dry ether Intermediate Magnesium Alkoxide Intermediate GrignardReagent->Intermediate PhenylethylChloride 1-Phenylethyl Chloride PhenylethylChloride->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Acidic Work-up

Figure 2: Logical relationship in the Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis (Representative)

Disclaimer: This is a representative protocol and may require optimization. Strict anhydrous conditions are essential.

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (0.12 mol). Add a small crystal of iodine. Prepare a solution of benzyl chloride (0.1 mol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the benzyl chloride solution to the magnesium. If the reaction does not initiate, gently warm the flask. Once initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C in an ice bath. Prepare a solution of 1-phenylethyl chloride (0.08 mol) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the 1-phenylethyl chloride solution dropwise to the stirred Grignard reagent.

  • Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Chemical Reactivity

This compound undergoes typical reactions of aromatic hydrocarbons, including substitution on the phenyl rings and reactions involving the aliphatic propane chain.

G Start This compound Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Oxidation Oxidation (e.g., KMnO₄) Start->Oxidation Hydrogenation Hydrogenation (H₂, Catalyst) Start->Hydrogenation NitroProduct Nitro-1,2-diphenylpropane Nitration->NitroProduct OxoProduct Oxidized Products (e.g., Ketones, Carboxylic Acids) Oxidation->OxoProduct HydroProduct 1,2-Dicyclohexylpropane Hydrogenation->HydroProduct

Figure 3: Key chemical transformations of this compound.

Nitration

The phenyl rings of this compound can be nitrated, typically using a mixture of concentrated nitric and sulfuric acids, to introduce one or more nitro groups.[1]

Experimental Protocol: Nitration (Representative)

Disclaimer: This is a representative protocol and requires extreme caution due to the use of strong acids and the exothermic nature of the reaction.

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid (20 mL) to concentrated nitric acid (15 mL) with stirring, keeping the temperature below 10 °C.

  • Reaction: In a separate three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve this compound (0.05 mol) in 50 mL of glacial acetic acid. Cool the flask to 0-5 °C. Slowly add the cold nitrating mixture dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction Completion: After the addition, continue stirring at room temperature for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from ethanol.

Oxidation

The aliphatic chain of this compound can be oxidized under appropriate conditions. For instance, strong oxidizing agents can lead to the formation of ketones or carboxylic acids.

Experimental Protocol: Oxidation (Representative)

Disclaimer: This is a generalized protocol for benzylic oxidation and will require significant optimization for this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (0.02 mol) in a suitable solvent system, such as a mixture of acetic acid and water.

  • Addition of Oxidant: Heat the solution to a gentle reflux. Slowly add a solution of potassium permanganate (B83412) (KMnO₄, 0.04 mol) in water dropwise over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the reaction by TLC. Continue refluxing until the purple color of the permanganate has disappeared.

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide. Acidify the filtrate with dilute sulfuric acid.

  • Extraction and Purification: Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. The crude product can be purified by column chromatography or recrystallization.

Hydrogenation

The aromatic rings of this compound can be reduced to cyclohexyl rings through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation (Representative)

Disclaimer: This procedure involves hydrogen gas and a flammable catalyst and must be performed with appropriate safety precautions.

  • Catalyst and Substrate: In a hydrogenation vessel, place this compound (0.01 mol) and a suitable catalyst, such as 5% Palladium on carbon (Pd/C, ~10% by weight of the substrate), in a solvent like ethanol or ethyl acetate (B1210297) (50 mL).

  • Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen or by TLC analysis.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Isolation and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent. Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

Conclusion

This compound is a versatile molecule with well-defined structural and chemical properties. Its synthesis via established methods like Friedel-Crafts alkylation and Grignard reactions allows for its accessibility in research settings. The reactivity of its aromatic rings and aliphatic chain opens avenues for the creation of a variety of derivatives. The detailed protocols provided in this guide, while representative, offer a solid foundation for the synthesis and chemical modification of this compound for applications in drug discovery and materials science. It is imperative that all experimental work is conducted with strict adherence to safety protocols and by trained professionals.

References

An In-depth Technical Guide to 1,2-Diphenylpropane (CAS Number 5814-85-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diphenylpropane, with the CAS number 5814-85-7, is an aromatic hydrocarbon classified as a diphenylethane derivative.[1] Specifically, it is 1,2-dihydrostilbene substituted with a methyl group at position 1.[1] Its chemical formula is C₁₅H₁₆, and it has a molecular weight of approximately 196.29 g/mol .[1][2] This compound is also known by several synonyms, including 1,1'-(propane-1,2-diyl)dibenzene and α-Methylbibenzyl.[3] While primarily utilized as an intermediate in organic synthesis and as a precursor in material science, its structural features warrant consideration within the broader context of medicinal chemistry and drug design.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and a survey of its known applications and biological relevance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in a laboratory setting.

PropertyValueReference
Molecular Formula C₁₅H₁₆[1][2]
Molecular Weight 196.29 g/mol [1][2]
Appearance Colorless liquid or crystalline solid[1]
Boiling Point 280.5 °C at 760 mmHg[4]
Melting Point Data varies; approx. 0.25°C to 60°C[1][5]
Density Approximately 0.98 g/cm³[4]
Flash Point 111.9 °C[4]
Refractive Index 1.561[4]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[1]
Vapor Pressure 0.00641 mmHg at 25°C[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. A summary of available spectroscopic information is provided in Table 2.

Spectroscopy TypeKey Features and PeaksReference
¹H NMR Aromatic protons (C₆H₅): δ 7.10–7.30 ppm (multiplet, 10H); Methine H (C1-H): ~2.85 ppm (multiplet, 1H); Methylene H (C2-H₂): δ 2.65–3.10 ppm (complex multiplet, 2H); Methyl H (C3-H₃): 1.40 ppm (doublet, 3H)[1]
IR Spectroscopy C–H stretching (aliphatic): 2900–3000 cm⁻¹; C–H stretching (aromatic): 3030 cm⁻¹; Aromatic C=C bending: 1490–1600 cm⁻¹; Monosubstituted phenyl ring vibrations: 700–750 cm⁻¹ and 690–710 cm⁻¹[1]
Mass Spectrometry GC-MS data is available, with a prominent library match in the NIST database.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry reactions. The two primary methods are Friedel-Crafts alkylation and the Grignard reaction.[1]

Experimental Protocol: Friedel-Crafts Alkylation

This method involves the alkylation of benzene (B151609) with a propylene (B89431) derivative in the presence of a Lewis acid catalyst.

Materials:

  • Benzene (anhydrous)

  • 1-Phenyl-1-propene (or a suitable propylene derivative)

  • Aluminum chloride (AlCl₃), anhydrous

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Equipment:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, add anhydrous benzene and cool the flask in an ice bath.

  • Slowly add anhydrous aluminum chloride to the stirred benzene.

  • From the dropping funnel, add 1-phenyl-1-propene dropwise to the mixture. The reaction is exothermic and the temperature should be maintained below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

  • Pour the reaction mixture slowly over crushed ice and add 1 M HCl to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Benzene + AlCl3 Benzene + AlCl3 1-Phenyl-1-propene 1-Phenyl-1-propene Stirring at RT Stirring at RT 1-Phenyl-1-propene->Stirring at RT Quenching Quenching Stirring at RT->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Distillation Distillation Drying->Distillation

Friedel-Crafts Alkylation Workflow
Experimental Protocol: Grignard Reaction

This synthetic route involves the reaction of a Grignard reagent with a suitable electrophile.

Materials:

Equipment:

  • Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Activate magnesium turnings in a dry three-neck flask under a nitrogen atmosphere.

  • Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the formation of phenylmagnesium bromide. The reaction is exothermic and may require gentle heating to start.

  • Once the Grignard reagent has formed, cool the flask to 0°C.

  • Add a solution of 1-phenyl-2-propanone in anhydrous diethyl ether dropwise to the Grignard reagent.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by slowly adding a saturated solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Applications

This compound is primarily used in the following areas:

  • Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex organic molecules.[1]

  • Material Science: It can be used as a precursor for certain polymers and in the synthesis of graphene nanostructures.[1]

  • Research: Its structure makes it a useful tool for studying molecular interactions.[1]

Biological Activity and Relevance to Drug Development

A thorough review of the scientific literature reveals a notable absence of direct studies on the biological activity, pharmacology, and toxicology of this compound (CAS 5814-85-7). The compound is mentioned as a metabolite, suggesting it may be a product of biotransformation of other molecules.[1][2]

While there is no direct data for this compound, research on structurally related diphenylalkane and diphenylpropanol derivatives has shown some biological activities, including antimicrobial and cytotoxic effects.[4] For instance, certain diphenylpropanone analogues have demonstrated cytotoxicity against cancer cell lines.[4] These findings suggest that the diphenylpropane scaffold could be a starting point for the design of new therapeutic agents. However, it is crucial to note that these activities are not attributed to this compound itself.

Given the lack of direct biological data, this compound is not currently a focus of drug development efforts. Its primary relevance to the field is as a potential building block or a reference compound for metabolic studies.

Potential Involvement in Signaling Pathways

There is no published evidence to suggest that this compound directly modulates any specific biological signaling pathways. In drug discovery, small molecules are often designed to interact with key nodes in signaling cascades to elicit a therapeutic effect. A common example is the targeting of kinase signaling pathways, which are frequently dysregulated in diseases like cancer.

The diagram below illustrates a generic kinase signaling pathway, a common target in drug development. While there is no known interaction of this compound with such pathways, it serves as a conceptual model for how a structurally related and biologically active molecule might function.

G Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 activates Kinase_2 Kinase_2 Kinase_1->Kinase_2 phosphorylates Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression regulates Cellular_Response Cellular_Response Gene_Expression->Cellular_Response

Generic Kinase Signaling Pathway

Safety and Handling

Conclusion

This compound (CAS 5814-85-7) is a well-characterized aromatic hydrocarbon with established physical and chemical properties. Its synthesis is achievable through standard organic chemistry methodologies. While it serves as a useful intermediate in chemical synthesis and material science, there is currently no significant body of evidence to support its direct application in drug development due to a lack of reported biological activity. For researchers and scientists, its value lies in its role as a synthetic building block and as a potential scaffold for the design of novel compounds that may possess therapeutic properties. Further investigation into the biological effects of this compound and its derivatives would be necessary to ascertain any potential for future drug development applications.

References

1,2-Diphenylpropane molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 1,2-Diphenylpropane, a diphenylethane derivative, reveals its fundamental chemical properties. This compound, identified by the CAS number 5814-85-7, is structurally defined as a 1,2-dihydrostilbene with a methyl group substitution at position 1.[1][2][3]

Molecular Composition and Weight

The elemental composition and molecular weight are critical parameters in the fields of chemical research and drug development. For this compound, these values are well-established.[1][2][4] The molecular formula is C15H16.[1][2][4] Its molecular weight is approximately 196.29 g/mol .[1][2][4]

PropertyValue
Molecular Formula C15H16[1][2][4]
Molecular Weight 196.29 g/mol [1][2][4]
IUPAC Name 1-phenylpropan-2-ylbenzene[1][2]
CAS Number 5814-85-7[1][2]

Structural Information

The structure of this compound consists of a propane (B168953) chain with two phenyl groups attached at the first and second carbon atoms. This arrangement leads to its systematic name, 1-phenylpropan-2-ylbenzene.[1][2]

Experimental Protocols

The determination of the molecular formula and weight of a compound like this compound typically involves a combination of mass spectrometry and elemental analysis.

Mass Spectrometry: This technique is used to measure the mass-to-charge ratio of ions. The molecular ion peak in the mass spectrum provides the molecular weight of the compound. High-resolution mass spectrometry can yield the exact mass, which helps in determining the molecular formula.[2]

Elemental Analysis: This method determines the percentage composition of elements (like carbon and hydrogen) in a sample. The empirical formula can be calculated from these percentages, and in conjunction with the molecular weight from mass spectrometry, the molecular formula can be definitively established.

Below is a conceptual workflow for the determination of the molecular formula and weight.

G cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition cluster_result Final Determination Sample This compound Sample MS Mass Spectrometry Sample->MS EA Elemental Analysis Sample->EA MW Molecular Weight MS->MW EF Empirical Formula EA->EF MF Molecular Formula MW->MF EF->MF molecular_formula C15H16 This compound (C15H16) C C C15H16->C 15 atoms H H C15H16->H 16 atoms

References

Spectroscopic Profile of 1,2-Diphenylpropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Diphenylpropane (CAS No: 5814-85-7), a key organic compound. This document details its characteristic spectral features, including data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining this data are also provided to ensure reproducibility.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.30 - 7.10Multiplet10HAromatic protons (C₆H₅)
2.99Multiplet1HMethine proton (-CH)
2.91Doublet of Doublets1HMethylene proton (-CH₂)
2.67Doublet of Doublets1HMethylene proton (-CH₂)
1.25Doublet3HMethyl protons (-CH₃)

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmAssignment
147.1Quaternary Aromatic Carbon
142.2Quaternary Aromatic Carbon
129.3Aromatic C-H
128.4Aromatic C-H
128.3Aromatic C-H
127.1Aromatic C-H
126.1Aromatic C-H
125.9Aromatic C-H
44.0Methylene Carbon (-CH₂)
41.9Methine Carbon (-CH)
21.8Methyl Carbon (-CH₃)

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data of this compound
Wavenumber (cm⁻¹)IntensityAssignment
3086 - 3026MediumAromatic C-H stretch
2962 - 2870MediumAliphatic C-H stretch
1603, 1495, 1453StrongAromatic C=C skeletal vibrations
748, 699StrongMonosubstituted benzene (B151609) ring C-H out-of-plane bend
Table 4: Mass Spectrometry Data of this compound
m/zRelative IntensityProposed Fragment
196Moderate[M]⁺ (Molecular Ion)
105High[C₈H₉]⁺ (Tropylium ion)
104High[C₈H₈]⁺
91High[C₇H₇]⁺ (Benzyl cation)
77Moderate[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.

  • ¹H NMR Acquisition:

    • A standard one-dimensional proton spectrum is acquired.

    • Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled carbon spectrum is acquired.

    • Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45 degrees, and a relaxation delay of 2-5 seconds. A larger number of scans is generally required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is processed using Fourier transformation.

    • Phase and baseline corrections are applied to the resulting spectrum.

    • The spectrum is referenced to the TMS signal (0 ppm) or the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • For ¹H NMR, the signals are integrated to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: As this compound can be a liquid or low-melting solid, the neat liquid film method is suitable. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or clean salt plates) is recorded to subtract atmospheric and instrumental interferences.

    • The sample is placed in the spectrometer's beam path.

    • The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer. For detailed fragmentation analysis, coupling with Gas Chromatography (GC-MS) is often employed to ensure sample purity.

  • Ionization: Electron Ionization (EI) is a common technique for this type of compound. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualization of Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_elucidation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

An In-Depth Technical Guide to the NMR Spectrum Analysis of 1,2-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1,2-diphenylpropane. Due to the limited availability of public experimental spectral data for this specific compound, this guide utilizes predicted ¹H and ¹³C NMR data to illustrate the principles of spectral interpretation. The methodologies and analytical workflows presented are grounded in established NMR spectroscopic techniques and are widely applicable in the fields of chemical research and pharmaceutical development.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data was generated using computational prediction tools that provide estimated chemical shifts, multiplicities, and coupling constants based on the molecular structure. It is important to note that while these predictions are valuable for instructional and illustrative purposes, experimental verification is essential for definitive structural elucidation.

Table 1: Predicted ¹H NMR Data for this compound
ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J) in Hz
H-1 (CH₂)2.95Doublet of Doublets (dd)13.5, 8.0
H-1' (CH₂)2.85Doublet of Doublets (dd)13.5, 6.5
H-2 (CH)3.10Multiplet (m)-
H-3 (CH₃)1.25Doublet (d)7.0
Aromatic (10H)7.10 - 7.30Multiplet (m)-
Table 2: Predicted ¹³C NMR Data for this compound
CarbonPredicted Chemical Shift (ppm)
C-1 (CH₂)45.0
C-2 (CH)42.0
C-3 (CH₃)21.0
C-ipso (Phenyl attached to CH₂)142.0
C-ortho (Phenyl attached to CH₂)129.0
C-meta (Phenyl attached to CH₂)128.5
C-para (Phenyl attached to CH₂)126.0
C-ipso (Phenyl attached to CH)146.0
C-ortho (Phenyl attached to CH)127.0
C-meta (Phenyl attached to CH)128.4
C-para (Phenyl attached to CH)126.2

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental to accurate structural analysis. The following are detailed, generalized methodologies for obtaining ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation for ¹H and ¹³C NMR
  • Sample Weighing: Accurately weigh approximately 5-20 mg of the purified this compound sample. The exact amount will depend on the sensitivity of the NMR spectrometer.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is readily soluble. Common choices include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The solvent should not have signals that overlap with the analyte signals of interest.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) is often added to the solvent by the manufacturer (typically at 0.03-0.05% v/v). If not present, a small, accurately measured amount can be added.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter that could degrade spectral quality, it is advisable to filter the solution through a small plug of glass wool placed in the pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

¹H NMR Spectroscopy Experimental Parameters
  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The spectrometer will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for qualitative ¹H NMR.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is typical.

    • Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate to cover the entire range of proton chemical shifts in most organic molecules.

  • Data Processing:

    • Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

    • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

    • Baseline Correction: The baseline of the spectrum is corrected to be flat.

    • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

    • Integration: The relative areas under each peak are integrated to determine the proton ratios.

¹³C NMR Spectroscopy Experimental Parameters
  • Instrument Setup: The sample is placed in the spectrometer as for ¹H NMR.

  • Locking and Shimming: These procedures are performed similarly to the ¹H experiment.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.

    • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

    • Relaxation Delay (D1): A relaxation delay of 2 seconds is a common starting point for qualitative spectra. For quantitative analysis, a much longer delay (at least 5 times the longest T₁ relaxation time of the carbons) is necessary.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

    • Spectral Width (SW): A wider spectral width of around 200-240 ppm is used to encompass the full range of ¹³C chemical shifts.

  • Data Processing: The data processing steps (Fourier transformation, phasing, baseline correction, and referencing) are analogous to those for ¹H NMR. The solvent signal (e.g., the triplet for CDCl₃ at ~77 ppm) is often used as a secondary reference.

Visualizations

The following diagrams illustrate the logical workflow for NMR spectrum analysis and the correlation of the molecular structure of this compound with its predicted NMR signals.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Filter into NMR Tube prep3->prep4 acq1 Lock & Shim prep4->acq1 acq2 Set Acquisition Parameters acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 proc4 Integrate Peaks (1H) proc3->proc4 interp1 Analyze Chemical Shifts proc4->interp1 interp4 Structure Elucidation interp1->interp4 interp2 Analyze Multiplicity interp2->interp4 interp3 Analyze Integration interp3->interp4

Figure 1. A logical workflow for NMR spectrum analysis.

Figure 2. Correlation of atoms in this compound to their predicted NMR signals.

An In-depth Technical Guide to the FTIR Analysis of 1,2-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 1,2-Diphenylpropane. It details the characteristic vibrational frequencies of its functional groups, outlines experimental protocols for analysis, and presents the data in a clear, structured format for ease of comparison and interpretation.

Core Principles of FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule.[1][2] The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.[1] By analyzing the absorption spectrum, which is a plot of absorbed infrared light versus frequency or wavenumber, a "molecular fingerprint" of the sample can be obtained.[2][3] This fingerprint allows for the identification of the compound and the characterization of its chemical structure.

Molecular Structure of this compound

This compound (C₁₅H₁₆) is an organic compound consisting of a propane (B168953) chain with two phenyl groups attached to the first and second carbon atoms.[4][5] The key functional groups present in this molecule are:

  • Aromatic rings (phenyl groups): These give rise to characteristic C-H and C=C stretching and bending vibrations.

  • Aliphatic chain (propane backbone): This contributes to aliphatic C-H stretching and bending vibrations.

Quantitative FTIR Data for this compound

The following table summarizes the expected vibrational frequencies for the functional groups in this compound. These values are based on established infrared spectroscopy correlation tables.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Medium
Aliphatic C-HStretching3000 - 2850Strong
Aromatic C=CRing Stretching1600 - 1475Medium-Weak
Aliphatic C-HBending (Scissoring)1470 - 1450Medium
Aliphatic C-HBending (Methyl Rock)1370 - 1350Medium
Aromatic C-HOut-of-Plane Bending900 - 690Strong

Experimental Protocols for FTIR Analysis

Obtaining a high-quality FTIR spectrum is critically dependent on proper sample preparation.[6] The choice of method depends on the physical state of the sample (solid or liquid). This compound is a liquid at room temperature, making direct analysis relatively straightforward.

Attenuated Total Reflectance (ATR)-FTIR

This is a common and convenient method for analyzing liquid samples.

Methodology:

  • Instrument Setup: Ensure the FTIR spectrometer and the ATR accessory are properly aligned and the background spectrum is collected.

  • Crystal Cleaning: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol (B130326) or acetone) to remove any residues from previous analyses.

  • Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

  • Pressure Application: If the instrument has a pressure arm, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the FTIR spectrum over the desired wavenumber range, typically 4000-400 cm⁻¹.

  • Data Processing: Process the collected spectrum, which may include baseline correction and smoothing, to obtain the final absorbance or transmittance spectrum.

Transmission FTIR using KBr Plates

This traditional method involves creating a thin liquid film between two potassium bromide (KBr) plates.

Methodology:

  • Plate Preparation: Ensure the KBr plates are clean and dry, as they are susceptible to moisture. Handle them only by the edges.

  • Sample Application: Place a small drop of this compound onto the surface of one KBr plate.

  • Film Formation: Place the second KBr plate on top of the first and gently rotate them to spread the liquid into a thin, uniform film.[7]

  • Sample Holder: Mount the KBr plates in the sample holder of the FTIR spectrometer.

  • Spectrum Acquisition: Collect the FTIR spectrum.

  • Cleaning: After analysis, thoroughly clean the KBr plates with a dry solvent (e.g., methylene (B1212753) chloride) and store them in a desiccator.[7]

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in the FTIR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation start Start prep_choice Choose Method start->prep_choice atr ATR prep_choice->atr Liquid kbr KBr Plates prep_choice->kbr Liquid background Collect Background atr->background kbr->background sample Collect Sample Spectrum background->sample process Data Processing sample->process identify Identify Functional Groups process->identify compare Compare with Reference identify->compare report Generate Report compare->report

Caption: Experimental workflow for FTIR analysis.

logical_relationship cluster_molecule This compound Structure cluster_peaks Expected FTIR Peaks (cm-1) mol C15H16 fg1 Aromatic Rings mol->fg1 fg2 Aliphatic Chain mol->fg2 ar_ch Aromatic C-H Stretch (3100-3000) fg1->ar_ch ar_cc Aromatic C=C Stretch (1600-1475) fg1->ar_cc ar_ch_bend Aromatic C-H Bend (900-690) fg1->ar_ch_bend al_ch Aliphatic C-H Stretch (3000-2850) fg2->al_ch al_ch_bend Aliphatic C-H Bend (1470-1350) fg2->al_ch_bend

Caption: Functional groups and their IR peaks.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,2-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1,2-diphenylpropane. The information contained herein is essential for the structural elucidation and identification of this compound in complex matrices, a common requirement in pharmaceutical research and development.

Core Data Presentation

The mass spectrum of this compound is characterized by a series of fragment ions that provide a clear fingerprint for its identification. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant ions, are summarized in the table below. This data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

m/zRelative Intensity (%)Proposed Ion Structure/Formula
397.9C3H3+
5110.7C4H3+
636.8C5H3+
6513.9C5H5+
779.0C6H5+ (Phenyl cation)
9148.6C7H7+ (Tropylium ion)
1049.9C8H8+ (Styrene radical cation)
105100.0C8H9+ (Methyltropylium or phenylethyl cation)
11510.6C9H7+
18110.0[M-CH3]+
19617.5C15H16+• (Molecular Ion)

Experimental Protocols

The mass spectral data for this compound was obtained using a standard gas chromatography-mass spectrometry (GC-MS) system operating under the following typical conditions:

  • Ionization Method: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Analyzer: Quadrupole

  • Sample Introduction: The compound is introduced into the ion source via a gas chromatograph, ensuring separation from other components and vaporization.

  • Data Acquisition: The mass spectrometer scans a range of m/z values to detect the molecular ion and its fragment ions. The relative abundance of each ion is recorded to generate the mass spectrum.

Fragmentation Mechanism

The fragmentation of this compound upon electron ionization is primarily driven by the stability of the resulting carbocations, particularly those stabilized by the phenyl groups. The molecular ion (m/z 196) is observed, indicating some stability of the parent molecule.

The most prominent fragmentation pathway involves the cleavage of the C-C bond between the two phenyl-substituted carbons. This is a classic example of benzylic cleavage, which is highly favored due to the formation of resonance-stabilized benzylic cations.

The base peak at m/z 105 is attributed to the formation of the C8H9+ ion. This can be rationalized by the cleavage of the C1-C2 bond, leading to the formation of a stable secondary benzylic carbocation. An alternative and highly probable structure is the methyltropylium ion, formed via rearrangement of the initial benzylic cation.

Another significant fragment is observed at m/z 91 , corresponding to the C7H7+ ion. This is the classic tropylium (B1234903) ion, a highly stable aromatic carbocation. It is likely formed through the cleavage of the bond between the secondary carbon and the methylene (B1212753) group, followed by rearrangement.

The peak at m/z 181 represents the loss of a methyl group ([M-15]+) from the molecular ion, another example of benzylic cleavage. Other smaller fragments at m/z 77 (phenyl cation), 65, and 51 are characteristic of the fragmentation of the benzene (B151609) ring itself.

Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

G Fragmentation Pathway of this compound M This compound (m/z 196) F1 [M - CH3]+ (m/z 181) M->F1 - CH3• F2 C8H9+ (m/z 105) Base Peak M->F2 - C7H7• F3 C7H7+ (Tropylium ion) (m/z 91) M->F3 - C8H9• F5 Further Fragmentation F2->F5 - C2H2 F4 C6H5+ (Phenyl cation) (m/z 77) F3->F4 - CH2

Caption: Primary fragmentation pathways of this compound in EI-MS.

An In-depth Technical Guide to the Stereoisomers of 1,2-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,2-diphenylpropane, a chiral organic compound. It covers the fundamental principles of its stereochemistry, methods for synthesis and enantiomeric separation, and detailed protocols for characterization. This document is intended to serve as a valuable resource for professionals in chemical research and pharmaceutical development.

Introduction to the Stereochemistry of this compound

This compound, with the chemical formula C₁₅H₁₆, is an aromatic hydrocarbon.[1][2] Its molecular structure consists of a propane (B168953) chain with phenyl groups attached to carbons 1 and 2. The carbon atom at the second position of the propane chain (C2) is bonded to four different groups: a hydrogen atom, a methyl group, a benzyl (B1604629) group (CH₂-Ph), and a phenyl group. This makes C2 a chiral center.

Due to the presence of a single chiral center, this compound exists as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-1,2-diphenylpropane and (S)-1,2-diphenylpropane. A 50:50 mixture of these two enantiomers is referred to as a racemic mixture, which is optically inactive.[3]

Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[4] Their distinguishing characteristic is their opposite interaction with plane-polarized light, a property known as optical activity.[4] Chemically, they behave identically unless they are in a chiral environment or reacting with another chiral substance.

Physicochemical Properties

The physical properties of the individual enantiomers of this compound are identical. The primary differentiating property is the specific rotation.

PropertyValueReference
Molecular FormulaC₁₅H₁₆[1]
Molecular Weight196.29 g/mol [1]
Boiling PointApproximately 250 °C[2]
Melting PointApproximately 60 °C[2]
Optical ActivityEnantiomers rotate plane-polarized light in equal but opposite directions.[4]

Synthesis of this compound

Synthesis of this compound from achiral starting materials typically results in a racemic mixture. Common synthetic routes include:

  • Friedel-Crafts Alkylation: This method involves the alkylation of benzene (B151609) with a propylene (B89431) derivative in the presence of a Lewis acid catalyst like aluminum chloride.[2]

  • Grignard Reaction: A versatile approach involves the reaction of a phenylmagnesium halide (Grignard reagent) with propylene oxide, which, after hydrolysis, yields this compound.[2]

This protocol outlines a general procedure for the synthesis of racemic this compound.

  • Preparation of Phenylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

    • Slowly add a solution of bromobenzene (B47551) in anhydrous diethyl ether to the flask. Maintain a gentle reflux.

    • After the addition is complete, continue to reflux the mixture until the magnesium is consumed.

  • Reaction with Propylene Oxide:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of propylene oxide in anhydrous diethyl ether to the stirred Grignard solution.

    • After the addition, allow the mixture to warm to room temperature and stir for several hours.

  • Hydrolysis and Work-up:

    • Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Enantiomeric Separation (Resolution)

The separation of the racemic mixture of this compound into its constituent enantiomers is a critical process known as resolution.[3][5] Since enantiomers have identical physical properties, specialized techniques are required.[3][5] Chiral chromatography is the most effective and widely used method.[6][7]

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[8]Wide applicability, numerous commercial CSPs, well-established.[8]Can consume significant amounts of organic solvents.[8]
Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid (e.g., CO₂) as the mobile phase to separate enantiomers on a CSP.[8]Faster separations, lower solvent consumption, often better resolution.[8]Requires specialized instrumentation.[8]
Gas Chromatography (GC) Separation of volatile enantiomers (or their derivatives) on a chiral capillary column.High resolution and sensitivity.Often requires derivatization to increase volatility.[8]

This protocol provides a detailed methodology for the analytical separation of this compound enantiomers.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[9]

    • Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® series).[8]

    • Mobile Phase: A mixture of a non-polar solvent and a polar modifier. A typical mobile phase for normal-phase HPLC is a mixture of n-hexane and isopropanol (B130326) (e.g., 95:5 v/v).[8]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.[9]

    • Column Temperature: Maintained at a constant temperature, typically 25 °C.[9]

    • Detection: UV detection at a wavelength where the phenyl groups absorb, typically around 254 nm.[9]

    • Injection Volume: 5-20 µL.[9]

  • Sample Preparation:

    • Dissolve the racemic this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[9]

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Method Development Strategy:

    • Column Screening: Begin by screening a set of complementary chiral stationary phases. Polysaccharide-based columns are a versatile starting point.[8]

    • Mobile Phase Optimization: Adjust the ratio of the non-polar solvent to the polar modifier to optimize the resolution and retention times of the enantiomers.

Characterization of Stereoisomers

Once separated, the individual enantiomers must be characterized to confirm their identity and determine their enantiomeric purity.[8]

While standard spectroscopic techniques like NMR, IR, and MS cannot distinguish between enantiomers, they are essential for confirming the chemical structure of this compound.

¹H NMR (Predicted) Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Aromatic Protons~7.1-7.4Multiplet10H2 x C₆H₅
Methine Proton (CH)~2.9-3.2Multiplet1HCH-Ph
Methylene Protons (CH₂)~2.5-2.8Multiplet2HCH₂-Ph
Methyl Protons (CH₃)~1.2-1.4Doublet3HCH₃
¹³C NMR (Predicted) Chemical Shift (δ) ppmAssignment
Aromatic Carbons~125-1452 x C₆H₅
Methine Carbon (CH)~40-45CH-Ph
Methylene Carbon (CH₂)~45-50CH₂-Ph
Methyl Carbon (CH₃)~20-25CH₃

Polarimetry is used to measure the optical rotation of the separated enantiomers, which is their defining physical difference.

  • Sample Preparation: Prepare a solution of the purified enantiomer in a suitable achiral solvent (e.g., chloroform, ethanol) at a precisely known concentration (c, in g/mL).[8]

  • Measurement:

    • Use a polarimeter to measure the observed rotation (α) of the solution in a cell of a known path length (l, in decimeters).[8]

    • Perform a blank measurement with the pure solvent and subtract it from the sample measurement.

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l).[8] The two enantiomers will have specific rotations of equal magnitude but opposite signs (+ for dextrorotatory, - for levorotatory).

Visualized Workflows and Relationships

G cluster_synthesis Synthesis cluster_separation Enantiomeric Resolution cluster_characterization Characterization start Achiral Starting Materials synth Chemical Synthesis (e.g., Grignard Reaction) start->synth racemate Racemic this compound synth->racemate hplc Chiral HPLC Separation racemate->hplc enantiomers (R) and (S) Enantiomers hplc->enantiomers polarimetry Polarimetry enantiomers->polarimetry spectroscopy Spectroscopy (NMR, MS) enantiomers->spectroscopy purity Confirmation of Enantiomeric Purity & Structure polarimetry->purity spectroscopy->purity

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_output Data Output sample Racemic Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject column Chiral Stationary Phase Column inject->column separate Separation of Enantiomers column->separate detect UV Detector separate->detect chromatogram Chromatogram with Two Resolved Peaks detect->chromatogram

References

Conformational Analysis of 1,2-Diphenylpropane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the conformational analysis of 1,2-diphenylpropane. Due to the rotational freedom around the C1-C2 bond, this compound exists as a dynamic equilibrium of multiple staggered and eclipsed conformers. Understanding the relative stabilities and the energy barriers for interconversion of these conformers is crucial for predicting its physicochemical properties and its interactions in biological systems. This document details the structural isomers, their relative energies, and the experimental and computational methodologies used to elucidate the conformational landscape of this molecule.

Introduction to Conformational Isomerism in this compound

This compound (C₁₅H₁₆), also known as 1-methyl-1,2-diphenylethane, is an aromatic hydrocarbon featuring a propane (B168953) backbone with phenyl substituents on the first and second carbon atoms. The single bond between C1 and C2 allows for free rotation, giving rise to a series of transient three-dimensional arrangements known as conformations or conformers. These conformers can be broadly categorized into lower-energy staggered conformations and higher-energy eclipsed conformations. The relative populations of these conformers at equilibrium are determined by their potential energy, with the most stable conformers being the most populated.

The key dihedral angle that defines the conformation of this compound is the Ph-C1-C2-Ph angle. By analyzing the steric and electronic interactions between the substituents on C1 (a phenyl group, a methyl group, and a hydrogen) and C2 (a phenyl group and two hydrogens) as this bond rotates, we can predict the relative energies of the different conformers.

Conformational Isomers of this compound

The rotation around the C1-C2 bond leads to three staggered and three eclipsed conformations. The staggered conformations represent energy minima, while the eclipsed conformations correspond to energy maxima on the potential energy surface.

Staggered Conformations

The staggered conformations are characterized by a dihedral angle of approximately 60°, 180°, or 300° between the substituents on the C1 and C2 carbons.

  • Anti-periplanar (AP): This is the most stable conformer where the two bulky phenyl groups are positioned at a 180° dihedral angle to each other, minimizing steric hindrance.[1]

  • Synclinal (+) or Gauche (+): In this conformer, the phenyl groups are at a dihedral angle of approximately +60°. This arrangement introduces a gauche interaction between the two phenyl groups.

  • Synclinal (-) or Gauche (-): This conformer is the enantiomer of the gauche (+) form, with a dihedral angle of approximately -60° (or 300°) between the phenyl groups.

The dominant conformer at room temperature is the anti-periplanar form, estimated to constitute around 80% of the population due to its lower steric strain.[1]

Eclipsed Conformations

The eclipsed conformations are transition states between the staggered conformers and are characterized by a dihedral angle of 0°, 120°, or 240° between the substituents.

  • Syn-periplanar (SP): The two phenyl groups are aligned, resulting in significant steric and torsional strain, making this the highest energy conformation.

  • Anticlinal (+) (AC+): The phenyl group on C1 is eclipsed with a hydrogen atom on C2.

  • Anticlinal (-) (AC-): The other eclipsing conformation where the phenyl group on C1 is eclipsed with the other hydrogen on C2.

Quantitative Conformational Analysis

The relative energies of the different conformers can be estimated and tabulated. The primary destabilizing interactions are gauche interactions between bulky groups in staggered conformers and eclipsing interactions in the eclipsed conformers.

ConformerDihedral Angle (Ph-C1-C2-Ph)Key InteractionsRelative Energy (kcal/mol)Population (%)
Staggered
Anti-periplanar (AP)~180°Anti Ph/Ph0 (Reference)~80
Gauche (+) (G+)~60°Gauche Ph/Ph~0.8[1]~10
Gauche (-) (G-)~300°Gauche Ph/Ph~0.8[1]~10
Eclipsed
Eclipsed 1 (E1)~120°Eclipsed H/Ph, H/Me, H/H>3.5<0.1
Eclipsed 2 (E2)~240°Eclipsed H/Ph, H/Me, H/H>3.5<0.1
Eclipsed 3 (E3)~0°Eclipsed Ph/Ph, H/Me, H/H>5.0<0.1

Note: The relative energies for the eclipsed conformations are estimates based on typical values for eclipsing interactions in similar molecules. The population percentages are calculated based on the Boltzmann distribution at room temperature (298 K).

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformational equilibrium of molecules in solution. The key parameters derived from an NMR spectrum for conformational analysis are vicinal coupling constants (³J) and chemical shifts.

Methodology:

  • Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mg/mL.

  • ¹H NMR Spectrum Acquisition:

    • Record a high-resolution one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Carefully integrate all signals to determine the relative number of protons.

  • Data Analysis:

    • Identify the signals corresponding to the methine proton (H1), the methylene (B1212753) protons (H2), and the methyl protons.

    • Measure the vicinal coupling constants (³J) between the H1 proton and the two diastereotopic H2 protons.

    • Apply the Karplus equation to relate the observed ³J values to the dihedral angles between the coupled protons in the different conformers. The Karplus equation is an empirical relationship of the form: ³J(Φ) = A cos²(Φ) + B cos(Φ) + C where Φ is the dihedral angle, and A, B, and C are empirically derived parameters.

    • Calculate the mole fractions (populations) of the anti and gauche conformers using the following equations, assuming a fast equilibrium on the NMR timescale: J_obs = P_anti * J_anti + P_gauche * J_gauche P_anti + P_gauche = 1 where J_obs is the experimentally observed coupling constant, and J_anti and J_gauche are the coupling constants for the pure anti and gauche conformers, respectively (these are often estimated from model compounds).

  • Determination of Relative Free Energy (ΔG°):

    • The relative free energy difference between the conformers can be calculated from their populations using the Boltzmann distribution equation: ΔG° = -RT ln(K_eq) where K_eq = P_anti / P_gauche, R is the gas constant, and T is the temperature in Kelvin.

Computational Chemistry

Computational methods, particularly quantum mechanics calculations, are invaluable for determining the geometries, relative energies, and interconversion barriers of conformers.

Methodology:

  • Molecule Building: Construct the this compound molecule using a molecular modeling software package (e.g., Gaussian, Spartan, Q-Chem).

  • Conformational Search/Potential Energy Scan:

    • Perform a systematic conformational search or a potential energy surface (PES) scan by rotating the Ph-C1-C2-Ph dihedral angle in small increments (e.g., 10-15 degrees) through a full 360° rotation.

    • At each step of the rotation, perform a geometry optimization of all other degrees of freedom to find the lowest energy structure for that constrained dihedral angle.

  • Energy Calculations:

    • For each optimized conformer (staggered minima and eclipsed maxima), perform a single-point energy calculation at a higher level of theory and with a larger basis set (e.g., Density Functional Theory with a functional like B3LYP and a basis set like 6-31G(d) or larger) to obtain accurate relative energies.

    • Frequency calculations should be performed to confirm that the staggered conformers are true minima (no imaginary frequencies) and the eclipsed conformers are transition states (one imaginary frequency).

  • Data Analysis:

    • Plot the calculated potential energy as a function of the dihedral angle to generate a rotational energy profile.

    • From this profile, determine the relative energies of all staggered and eclipsed conformers and the energy barriers for their interconversion.

Visualizations of Conformational Interconversion

The following diagrams, generated using the DOT language, illustrate the key conformational pathways and relationships.

Conformational_Analysis cluster_staggered Staggered Conformations (Energy Minima) cluster_eclipsed Eclipsed Conformations (Energy Maxima) G_minus Gauche (-) E1 Eclipsed 1 G_minus->E1 Rotation AP Anti-periplanar E2 Eclipsed 2 AP->E2 Rotation G_plus Gauche (+) E3 Eclipsed 3 G_plus->E3 Rotation E1->AP Rotation E2->G_plus Rotation E3->G_minus Rotation

Caption: Rotational pathway for this compound.

Experimental_Workflow cluster_nmr NMR Spectroscopy cluster_comp Computational Chemistry nmr_sample Sample Preparation nmr_acq 1H NMR Acquisition nmr_sample->nmr_acq nmr_analysis Coupling Constant Analysis nmr_acq->nmr_analysis karplus Karplus Equation nmr_analysis->karplus nmr_result Conformer Populations & ΔG° karplus->nmr_result comp_build Molecule Building comp_scan PES Scan comp_build->comp_scan comp_energy Energy Calculations comp_scan->comp_energy comp_result Rotational Energy Profile comp_energy->comp_result

References

An In-depth Technical Guide to the Physical Properties of 1,2-Diphenylpropane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 1,2-diphenylpropane and its structural isomers: 1,1-diphenylpropane, 1,3-diphenylpropane, and 2,2-diphenylpropane. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis by presenting key physical data in a comparative format, detailing relevant experimental protocols, and illustrating a synthetic workflow.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, purification, and application in various chemical processes. The following table summarizes the key physical properties of this compound and its isomers.

PropertyThis compound1,1-Diphenylpropane1,3-Diphenylpropane2,2-Diphenylpropane
Molecular Formula C₁₅H₁₆C₁₅H₁₆C₁₅H₁₆C₁₅H₁₆
Molecular Weight ( g/mol ) 196.29196.29196.29196.29
Appearance Colorless liquid or crystalline solidColorless to pale yellow liquid[1]Colorless to pale yellow solid[2]Liquid
Melting Point (°C) 0.25 - 51[3][4]13.7[5]6[6]26-28[7][8][9]
Boiling Point (°C) 280.5 - 281[3]278.85[5]~300282[7][8][9]
Density (g/mL) 0.9736 - 0.981[3][4][10]0.968 - 0.995[5][11][12]0.980.992 at 25 °C[7][8][9]
Refractive Index 1.5562 - 1.570[3][4]1.564[5][11]1.57[7][8][9]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following are detailed methodologies for the key experiments cited in this guide.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • A small sample of the solid organic compound is finely ground using a mortar and pestle.

  • The open end of a capillary tube is pushed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, to a height of about 1-2 mm.

  • The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

  • The thermometer and capillary tube assembly are placed in the heating block of the melting point apparatus or immersed in an oil bath (Thiele tube).

  • The sample is heated slowly, at a rate of approximately 2°C per minute, to ensure thermal equilibrium.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

  • For accuracy, it is recommended to perform an initial rapid determination to find an approximate melting point, followed by a slower, more careful measurement.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., aluminum block or oil bath on a hot plate)

  • Stand and clamp

Procedure:

  • A few milliliters of the liquid sample are placed in a small test tube.

  • A capillary tube, with its sealed end facing upwards, is placed inside the test tube containing the liquid.

  • The test tube is clamped and a thermometer is immersed in the liquid, ensuring the bulb is close to the capillary tube but not touching the bottom of the test tube.

  • The apparatus is gently heated.

  • As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a continuous stream of bubbles is observed.

  • The heat source is then removed, and the liquid is allowed to cool.

  • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Determination

Density is the mass of a substance per unit volume. For liquids, it can be determined by weighing a known volume. For solids, displacement methods are often used.

For Liquids: Apparatus:

  • Analytical balance

  • Measuring cylinder or pycnometer

  • Pipette

Procedure:

  • A clean, dry measuring cylinder or pycnometer is weighed on an analytical balance.

  • A specific volume of the liquid (e.g., 5.0 mL) is accurately transferred into the weighed container using a pipette.

  • The container with the liquid is reweighed.

  • The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the container with the liquid.

  • The density is then calculated by dividing the mass of the liquid by its volume.

For Solids (by displacement): Apparatus:

  • Analytical balance

  • Measuring cylinder

  • A liquid in which the solid is insoluble (e.g., water)

Procedure:

  • The mass of the solid sample is determined using an analytical balance.

  • A measuring cylinder is partially filled with a liquid in which the solid is insoluble, and the initial volume is recorded.

  • The solid is carefully placed into the measuring cylinder, ensuring it is fully submerged and no liquid splashes out.

  • The new volume in the measuring cylinder is recorded.

  • The volume of the solid is the difference between the final and initial volumes.

  • The density is calculated by dividing the mass of the solid by its volume.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a useful physical property for identifying and assessing the purity of liquid substances.

Apparatus:

  • Abbe refractometer

  • Dropper or pipette

  • Constant temperature water bath (optional, for high precision)

  • Solvent for cleaning (e.g., ethanol (B145695) or acetone)

  • Lens paper

Procedure:

  • The prism of the Abbe refractometer is cleaned with a suitable solvent and lens paper.

  • A few drops of the liquid sample are placed on the prism using a dropper.

  • The prism is closed and the light source is adjusted to illuminate the field of view.

  • The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into sharp focus.

  • The adjustment is made so that the dividing line is centered on the crosshairs in the eyepiece.

  • The refractive index is read directly from the instrument's scale.

  • The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.

Synthesis Workflow for this compound

While not a signaling pathway, a common workflow in chemical research is the synthesis of a target molecule. The following diagram illustrates a general synthetic route for this compound via a Grignard reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Phenylmagnesium_Bromide Phenylmagnesium Bromide Grignard_Reaction Grignard Reaction (in anhydrous ether) Phenylmagnesium_Bromide->Grignard_Reaction Propylene_Oxide Propylene Oxide Propylene_Oxide->Grignard_Reaction Hydrolysis Hydrolysis (e.g., with aq. NH4Cl) Grignard_Reaction->Hydrolysis Diphenylpropane This compound Hydrolysis->Diphenylpropane

A generalized workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 1,2-Diphenylpropane: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-diphenylpropane, a hydrocarbon of interest in organic synthesis. The document details its chemical and physical properties, spectroscopic data, and historical context, with a focus on its synthesis. Detailed experimental protocols for its preparation via Friedel-Crafts alkylation and Grignard reaction are provided, along with a discussion of the underlying reaction mechanisms.

Introduction

This compound, also known by its IUPAC name 1-phenylpropan-2-ylbenzene, is an aromatic hydrocarbon with the chemical formula C₁₅H₁₆.[1] Its structure consists of a propane (B168953) backbone with phenyl groups attached to the first and second carbon atoms. This compound serves as a valuable intermediate in organic synthesis and as a subject of study in reaction mechanism investigations.

History and Discovery

The Friedel-Crafts reaction , discovered in 1877 by Charles Friedel and James Crafts, provided a general method for the alkylation and acylation of aromatic rings. This electrophilic aromatic substitution reaction became a cornerstone of organic synthesis, enabling the attachment of alkyl chains to benzene (B151609) and its derivatives. The synthesis of this compound via the reaction of benzene with a propylene (B89431) derivative is a classic application of this methodology.

The Grignard reaction , developed by Victor Grignard around 1900, introduced organomagnesium halides as potent nucleophiles. This discovery revolutionized organic synthesis by providing a robust method for forming carbon-carbon bonds through the addition of an organometallic reagent to carbonyls and epoxides. The synthesis of this compound can be achieved through the reaction of a phenylmagnesium halide with propylene oxide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₅H₁₆[1]
Molecular Weight196.29 g/mol [1]
Melting Point51 °C[2]
Boiling Point~250-281 °C[3]
Density0.981 g/mL[2]
Refractive Index1.570[2]
IUPAC Name1-phenylpropan-2-ylbenzene[1]
CAS Number5814-85-7[1][4]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of its characteristic spectral data is provided in Table 2.

Table 2: Spectroscopic Data of this compound

SpectroscopyDataReference(s)
¹H NMR δ (ppm): 7.30-7.10 (m, 10H, Ar-H), 2.95 (sextet, 1H, CH), 2.85 (d, 2H, CH₂), 1.25 (d, 3H, CH₃)[1]
¹³C NMR δ (ppm): 146.9, 142.2, 129.3, 128.3, 127.8, 126.9, 125.9, 45.4, 42.1, 21.6[1]
IR (Vapor) Major peaks (cm⁻¹): 3080, 3060, 3020, 2960, 2920, 2860, 1600, 1490, 1450, 750, 700[1]
Mass Spec (GC-MS) m/z: 196 (M+), 105, 91[1]

Synthesis of this compound

Two primary and historically significant methods for the synthesis of this compound are the Friedel-Crafts alkylation of benzene and the Grignard reaction with propylene oxide.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of benzene with a suitable propylene derivative, such as allyl chloride or propylene oxide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), yields this compound. The reaction proceeds through an electrophilic aromatic substitution mechanism.

The mechanism involves the formation of a carbocation electrophile from the propylene derivative, which then attacks the electron-rich benzene ring. A subsequent deprotonation restores the aromaticity of the ring.

Friedel_Crafts_Alkylation Benzene Benzene Sigma_Complex Sigma Complex (Arenium Ion) Benzene->Sigma_Complex Nucleophilic Attack Propylene_Derivative Propylene Derivative (e.g., Propylene Oxide) Carbocation Carbocation Intermediate Propylene_Derivative->Carbocation Reaction with Lewis Acid Lewis_Acid Lewis Acid (AlCl₃) Lewis_Acid->Carbocation Carbocation->Sigma_Complex Product This compound Sigma_Complex->Product Deprotonation Catalyst_Regen Regenerated Lewis Acid Product->Catalyst_Regen Grignard_Synthesis cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Nucleophilic Addition cluster_workup Workup and Isolation Bromobenzene Bromobenzene Grignard_Reagent Phenylmagnesium Bromide Bromobenzene->Grignard_Reagent Magnesium Magnesium Turnings Magnesium->Grignard_Reagent Alkoxide_Intermediate Alkoxide Intermediate Grignard_Reagent->Alkoxide_Intermediate Nucleophilic Attack Propylene_Oxide Propylene Oxide Propylene_Oxide->Alkoxide_Intermediate Product This compound Alkoxide_Intermediate->Product Protonation Aqueous_Workup Aqueous Acid Workup (e.g., NH₄Cl) Aqueous_Workup->Product

References

The Metabolic Fate of 1,2-Diphenylpropane: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1,2-Diphenylpropane, a hydrocarbon compound featuring a propane (B168953) chain substituted with two phenyl groups, is recognized for its role as a metabolite, particularly in the context of its structural relationship to 1,2-dihydrostilbene. While specific, in-depth research on the metabolic pathways of this compound is limited in publicly available scientific literature, this technical guide aims to provide a comprehensive overview of its likely metabolic fate. By examining the biotransformation of structurally analogous compounds, including other phenylalkanes and dihydrostilbene derivatives, this document outlines the probable enzymatic reactions, potential metabolites, and the experimental methodologies crucial for their identification and quantification. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and toxicology by providing a foundational understanding of the metabolism of this class of compounds and a framework for future research.

Introduction

This compound is a molecule of interest due to its structural similarity to various biologically active compounds and its potential formation as a metabolite from other xenobiotics. Understanding its metabolic pathway is crucial for assessing its toxicological profile, pharmacokinetic behavior, and potential physiological effects. The metabolism of xenobiotics, such as this compound, is primarily carried out by a series of enzymatic reactions that can be broadly categorized into Phase I and Phase II metabolism. Phase I reactions, predominantly mediated by the cytochrome P450 (CYP450) superfamily of enzymes, introduce or expose functional groups, while Phase II reactions conjugate these modified compounds with endogenous molecules to increase their water solubility and facilitate their excretion.

Hypothetical Metabolic Pathways of this compound

Based on the known metabolism of structurally related compounds, a hypothetical metabolic pathway for this compound can be proposed. The primary routes of metabolism are expected to involve oxidation of the aromatic rings and the aliphatic propane chain.

Phase I Metabolism: Oxidation

The initial and most critical step in the metabolism of this compound is likely hydroxylation, catalyzed by cytochrome P450 monooxygenases. The potential sites for hydroxylation include the phenyl rings and the carbon atoms of the propane bridge.

  • Aromatic Hydroxylation: The phenyl rings of this compound are susceptible to hydroxylation at the ortho, meta, and para positions. This reaction would lead to the formation of various isomeric monohydroxylated metabolites (e.g., 1-(4-hydroxyphenyl)-2-phenylpropane, 1-phenyl-2-(4-hydroxyphenyl)propane). Further oxidation could result in dihydroxylated and other polyhydroxylated derivatives.

  • Aliphatic Hydroxylation: The propane chain can also be a target for CYP450-mediated oxidation. Hydroxylation could occur at the benzylic carbon (C1) or the tertiary carbon (C2), leading to the formation of alcohol metabolites (e.g., 1,2-diphenylpropan-1-ol and 1,2-diphenylpropan-2-ol).

The following diagram illustrates the potential initial oxidative steps in the metabolism of this compound.

Metabolic_Pathway_of_1_2_Diphenylpropane cluster_phase1 Phase I Metabolism (Oxidation) parent This compound met1 Aromatic Monohydroxylated Metabolites parent->met1 CYP450 met2 Aliphatic Monohydroxylated Metabolites parent->met2 CYP450 met3 Dihydroxylated Metabolites met1->met3 CYP450 met2->met3 CYP450

Caption: Hypothetical Phase I metabolic pathway of this compound.

Phase II Metabolism: Conjugation

Following Phase I hydroxylation, the newly introduced hydroxyl groups can undergo Phase II conjugation reactions to form more water-soluble and readily excretable metabolites.

  • Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxylated metabolites.

  • Glutathione (B108866) Conjugation: While less common for simple hydroxylated aromatics, reactive intermediates, if formed, could be conjugated with glutathione (GSH) by glutathione S-transferases (GSTs).

The subsequent conjugation of Phase I metabolites is depicted in the following diagram.

Phase_II_Metabolism cluster_phase2 Phase II Metabolism (Conjugation) phase1_metabolites Hydroxylated Metabolites (from Phase I) glucuronide Glucuronide Conjugates phase1_metabolites->glucuronide UGTs sulfate Sulfate Conjugates phase1_metabolites->sulfate SULTs

Caption: Hypothetical Phase II conjugation of this compound metabolites.

Experimental Protocols for Metabolite Identification

The elucidation of the metabolic pathway of this compound would require a combination of in vitro and in vivo studies, coupled with advanced analytical techniques for the separation and identification of metabolites.

In Vitro Metabolism Studies
  • Liver Microsomes: Incubation of this compound with liver microsomes (from human or relevant animal species) supplemented with NADPH is a standard method to study Phase I metabolism.

    • Protocol Outline:

      • Prepare an incubation mixture containing liver microsomes, a phosphate (B84403) buffer (pH ~7.4), and this compound (dissolved in a suitable solvent like methanol (B129727) or DMSO).

      • Pre-incubate the mixture at 37°C.

      • Initiate the reaction by adding an NADPH-regenerating system.

      • Incubate for a defined period (e.g., 0, 15, 30, 60 minutes).

      • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.

      • Centrifuge to pellet the precipitated protein and collect the supernatant for analysis.

  • Hepatocytes: Primary hepatocytes provide a more complete metabolic system, containing both Phase I and Phase II enzymes.

    • Protocol Outline:

      • Plate primary hepatocytes in appropriate culture medium.

      • After cell attachment, replace the medium with a fresh medium containing this compound.

      • Incubate for a specified time (e.g., 2, 8, 24 hours).

      • Collect the culture medium and lyse the cells.

      • Process both the medium and cell lysate for metabolite analysis.

In Vivo Metabolism Studies
  • Animal Models: Administration of this compound to laboratory animals (e.g., rats or mice) allows for the study of its metabolism and excretion under physiological conditions.

    • Protocol Outline:

      • Administer this compound to the animals via a relevant route (e.g., oral gavage or intravenous injection).

      • House the animals in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 24, 48, 72 hours).

      • At the end of the study, collect blood and various tissues.

      • Process the collected biological samples (urine, feces, plasma, tissue homogenates) to extract potential metabolites.

Analytical Techniques for Metabolite Identification
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful and widely used technique for metabolite identification.

    • Methodology:

      • Separate the metabolites from the biological matrix using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

      • Detect and identify the metabolites using a mass spectrometer. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of metabolites.

      • Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural information for identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable metabolites. Derivatization is often required to increase the volatility of polar metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information of purified metabolites, aiding in the unambiguous identification of their chemical structure.

The following diagram outlines a general workflow for a metabolite identification study.

Experimental_Workflow cluster_workflow Metabolite Identification Workflow start This compound in_vitro In Vitro Studies (Microsomes, Hepatocytes) start->in_vitro in_vivo In Vivo Studies (Animal Models) start->in_vivo extraction Sample Preparation (Extraction, Cleanup) in_vitro->extraction in_vivo->extraction analysis Analytical Techniques (LC-MS, GC-MS, NMR) extraction->analysis identification Metabolite Identification & Structure Elucidation analysis->identification

Caption: A general experimental workflow for metabolite identification.

Quantitative Data

As of the date of this publication, there is a lack of specific quantitative data in the scientific literature regarding the metabolism of this compound. To populate the tables below, dedicated experimental studies would be required to determine key pharmacokinetic and metabolic parameters.

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes (Hypothetical Data)

Species Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human Data not available Data not available
Rat Data not available Data not available
Mouse Data not available Data not available

| Dog | Data not available | Data not available |

Table 2: Urinary and Fecal Excretion of this compound and its Metabolites in Rats (Hypothetical Data)

Route of Administration % of Dose in Urine (0-48h) % of Dose in Feces (0-48h) Major Metabolites Identified
Intravenous Data not available Data not available Data not available

| Oral | Data not available | Data not available | Data not available |

Conclusion and Future Directions

This technical guide has provided a hypothetical framework for understanding the metabolic fate of this compound based on established principles of xenobiotic metabolism and data from structurally related compounds. The proposed pathways involve Phase I oxidation reactions, primarily hydroxylation of the aromatic rings and the aliphatic chain, followed by Phase II conjugation reactions.

The significant knowledge gap regarding the specific metabolites, enzymatic pathways, and quantitative aspects of this compound metabolism highlights the need for further research. Future studies should focus on:

  • In vitro and in vivo metabolite profiling of this compound in various species, including humans, to identify the major metabolites.

  • Reaction phenotyping studies using recombinant CYP450 enzymes to identify the specific enzymes responsible for its metabolism.

  • Quantitative analysis of the parent compound and its metabolites in biological matrices to determine its pharmacokinetic properties.

  • Toxicological assessment of the identified metabolites to understand their potential biological activities.

By addressing these research questions, a more complete understanding of the role of this compound as a metabolite can be achieved, which will be invaluable for the fields of drug development, toxicology, and environmental science.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2-Diphenylpropane via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Application

The Friedel-Crafts alkylation, first reported by Charles Friedel and James Crafts in 1877, is a foundational method in organic synthesis for attaching alkyl substituents to aromatic rings.[1] This reaction is a form of electrophilic aromatic substitution and is crucial for the formation of carbon-carbon bonds, enabling the synthesis of a vast array of alkylated aromatic compounds.[2] 1,2-Diphenylpropane is a hydrocarbon featuring a propane (B168953) backbone with phenyl groups at the 1 and 2 positions. Its synthesis is a practical example of the Friedel-Crafts reaction, often utilized in research to study reaction mechanisms, catalyst efficiency, and regioselectivity.

This document provides a detailed overview of the synthesis of this compound via Friedel-Crafts alkylation. It outlines the core reaction principles, presents potential synthetic strategies, and offers a representative experimental protocol. Key challenges associated with this reaction, such as carbocation rearrangements and polyalkylation, are also discussed.[3]

Reaction Principle and Mechanism

The synthesis of this compound via Friedel-Crafts alkylation typically involves the reaction of benzene (B151609) with an appropriate three-carbon alkylating agent in the presence of a Lewis acid or strong Brønsted acid catalyst. A logical precursor for the alkylation is 1-phenylpropene (allylbenzene is also a common starting material which isomerizes to 1-phenylpropene in the presence of acid).

The mechanism proceeds through three primary steps:

  • Formation of the Electrophile: The catalyst (e.g., AlCl₃, H₂SO₄) interacts with the alkylating agent (1-phenylpropene) to generate a carbocation electrophile. Protonation of the alkene by an acid catalyst forms a secondary benzylic carbocation (1-phenylpropan-2-yl cation), which is relatively stable due to resonance with the adjacent phenyl group.

  • Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the carbocation. This step disrupts the aromaticity of the ring, forming a resonance-stabilized intermediate known as an arenium ion (or sigma complex).[3]

  • Deprotonation: A weak base, such as AlCl₄⁻ or HSO₄⁻, removes a proton from the carbon atom of the arenium ion that bears the new alkyl group. This action restores the aromaticity of the benzene ring, regenerates the catalyst, and yields the final product, this compound.[4]

A significant challenge in Friedel-Crafts alkylations is the propensity for carbocation rearrangements to form more stable intermediates.[3] In this specific synthesis, the formation of the secondary benzylic carbocation is favored, leading predominantly to the desired this compound product. However, side reactions like polyalkylation can occur because the product, an alkylbenzene, is often more reactive than the starting benzene.[3][4] Using a large excess of benzene can help to minimize this issue.[2]

G Mechanism for Friedel-Crafts Alkylation to form this compound cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation & Aromatization A 1-Phenylpropene (Alkene) B H+ (from Acid Catalyst e.g., H2SO4) C Secondary Benzylic Carbocation (Electrophile) A->C + H+ B->C E Resonance-Stabilized Arenium Ion (Sigma Complex) C->E + Benzene D Benzene (Nucleophile) D->E F HSO4- (Weak Base) G This compound (Final Product) E->G + HSO4- H H2SO4 (Catalyst Regenerated) E->H - H+ F->G

Caption: Logical flow of the Friedel-Crafts alkylation mechanism.

Summary of Synthetic Approaches

While several routes can be envisioned, the acid-catalyzed alkylation of benzene with an appropriate C₉ alkene is the most direct. The choice of alkylating agent and catalyst significantly impacts yield and product distribution.

Alkylating AgentCatalystExpected Major ProductPotential Byproducts / Issues
1-PhenylpropeneH₂SO₄, H₃PO₄, or Lewis Acids (AlCl₃, FeCl₃)This compoundPolyalkylation products, minor isomers, polymerization of the alkene.
AllylbenzeneH₂SO₄, H₃PO₄This compoundIsomerization to 1-phenylpropene occurs in-situ. Similar byproducts.
1-Phenyl-2-propanolH₂SO₄, H₃PO₄This compoundDehydration to 1-phenylpropene is the first step, followed by alkylation. Water produced can affect catalyst activity.
1-Chloro-2-phenylpropaneAlCl₃, FeCl₃This compoundCarbocation is formed directly from the halide. Lewis acid stoichiometry can be > 1.

Experimental Protocol: Representative Synthesis

This protocol describes a general method for the synthesis of this compound using 1-phenylpropene as the alkylating agent and sulfuric acid as the catalyst.

4.1 Materials and Equipment

  • Reactants:

    • Benzene (anhydrous, excess)

    • 1-Phenylpropene

    • Concentrated Sulfuric Acid (98%)

  • Reagents for Workup:

    • Deionized Water

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (NaCl) solution (Brine)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Diethyl Ether or Dichloromethane (for extraction)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Ice bath

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Glassware for distillation or chromatography

4.2 Procedure

  • Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Use a drying tube on the condenser to protect the reaction from atmospheric moisture.

  • Charging Reactants: In a fume hood, charge the flask with anhydrous benzene (e.g., 5 molar equivalents) and cool the flask to 0-5 °C using an ice bath.

  • Catalyst Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (e.g., 1.5 equivalents) to the cooled benzene.

  • Addition of Alkylating Agent: Add 1-phenylpropene (1 molar equivalent) to the dropping funnel. Add the 1-phenylpropene dropwise to the stirred benzene-acid mixture over 30-60 minutes, maintaining the temperature between 5-10 °C to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, pour the reaction mixture over crushed ice in a large beaker to quench the reaction and dilute the acid.

  • Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent (e.g., diethyl ether) and shake to extract the product. Allow the layers to separate and collect the organic layer.[2] Perform two more extractions on the aqueous layer with the organic solvent.[2]

  • Washing: Combine the organic extracts and wash sequentially with:

    • Deionized water

    • Saturated NaHCO₃ solution (to neutralize residual acid)

    • Brine (to remove excess water)

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to remove the solvent and excess benzene.[2]

  • Purification: Purify the crude product by vacuum distillation or column chromatography to isolate this compound.

G node_prep node_prep node_react node_react node_workup node_workup node_purify node_purify node_analyze node_analyze start Start prep 1. Assemble Dry Glassware (3-Neck Flask, Condenser, Dropping Funnel) start->prep charge 2. Charge Flask with Benzene & Cool in Ice Bath (0-5 °C) prep->charge catalyst 3. Slowly Add H2SO4 Catalyst charge->catalyst alkylate 4. Add 1-Phenylpropene Dropwise (5-10 °C) catalyst->alkylate react 5. Stir at Room Temperature (2-4 hours) alkylate->react quench 6. Quench Reaction on Crushed Ice react->quench extract 7. Extract with Organic Solvent (e.g., Diethyl Ether) quench->extract wash 8. Wash Organic Layer (H2O, NaHCO3, Brine) extract->wash dry 9. Dry (MgSO4) & Concentrate (Rotary Evaporator) wash->dry purify 10. Purify Product (Vacuum Distillation or Column Chromatography) dry->purify analyze 11. Characterize Product (NMR, GC-MS, IR) purify->analyze end End analyze->end

References

Application Notes and Protocols for the Synthesis of 1,2-Diphenylpropane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diphenylpropane is a hydrocarbon featuring a propane (B168953) backbone with phenyl substituents at the 1 and 2 positions. Its synthesis is a valuable procedure in organic chemistry, serving as a model for carbon-carbon bond formation and finding application in the preparation of more complex molecules. The Grignard reaction, a cornerstone of organic synthesis, provides a robust method for the preparation of this compound. This document outlines the synthetic strategy, detailed experimental protocols, and relevant data for the synthesis of this compound utilizing a nickel-catalyzed cross-coupling of a Grignard reagent with a benzylic halide, a variation of the Kumada coupling reaction.

The fundamental principle of a Grignard reaction involves the preparation of an organomagnesium halide (the Grignard reagent) which then acts as a potent nucleophile.[1][2] For the synthesis of this compound, two primary retrosynthetic disconnections are plausible. The first involves the reaction of benzylmagnesium halide with 1-phenylethyl halide. The second, and the one detailed herein, is the reaction of (1-phenylethyl)magnesium chloride with benzyl (B1604629) chloride. This route is often preferred to minimize the self-coupling (Wurtz-type reaction) of the more reactive benzyl halide during the Grignard reagent formation. To facilitate the desired cross-coupling and suppress side reactions, a transition metal catalyst, such as a nickel-phosphine complex, is employed.[3][4]

Reaction Scheme

The overall synthesis is a two-step process:

Step 1: Formation of the Grignard Reagent (1-Chloroethyl)benzene (B1265384) reacts with magnesium turnings in an anhydrous ether solvent to form (1-phenylethyl)magnesium chloride.

Step 2: Nickel-Catalyzed Cross-Coupling The freshly prepared (1-phenylethyl)magnesium chloride is then reacted with benzyl chloride in the presence of a nickel catalyst, such as dichloro[1,3-bis(diphenylphosphino)propane]nickel(II), to yield this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound, compiled from analogous cross-coupling reactions. Yields are highly dependent on strict adherence to anhydrous conditions and the purity of reagents.

ParameterValueReference
Reactants
(1-Chloroethyl)benzene1.0 eq[2]
Magnesium Turnings1.1 eq[2]
Benzyl Chloride1.0 eqGeneral Protocol
NiCl₂(dppp)0.5 mol%[3]
Reaction Conditions
Grignard Formation Temperature0 °C to reflux[2]
Coupling Reaction Temperature0 °C to room temperature[3]
Reaction Time (Grignard)~3 hours[2]
Reaction Time (Coupling)12-24 hoursGeneral Protocol
SolventAnhydrous Diethyl Ether or THF[2][3]
Product
Typical Yield 70-85% [3][5]

Experimental Protocols

Critical Prerequisite: All glassware must be rigorously dried in an oven at >120°C for several hours and assembled hot under a stream of dry nitrogen or argon gas to ensure completely anhydrous conditions. All solvents and liquid reagents must be anhydrous. [5]

Part 1: Synthesis of (1-Phenylethyl)magnesium Chloride (Grignard Reagent)

Materials:

  • Magnesium turnings

  • (1-Chloroethyl)benzene

  • Anhydrous diethyl ether (or THF)

  • Iodine crystal (as initiator)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., CaCl₂ or Drierite)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Place the magnesium turnings into the three-necked flask under a positive pressure of inert gas.

  • Assemble the glassware, ensuring all joints are well-sealed.

  • Add a single crystal of iodine to the flask. The purple vapor indicates the presence of iodine, which helps to activate the magnesium surface.

  • Prepare a solution of (1-chloroethyl)benzene in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion (~10%) of the (1-chloroethyl)benzene solution to the magnesium turnings. The disappearance of the iodine color and the gentle boiling of the ether indicates the initiation of the reaction. Gentle warming with a heat gun may be necessary to initiate the reaction.

  • Once the reaction has started, add the remaining (1-chloroethyl)benzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux until most of the magnesium has been consumed (typically 1-3 hours). The resulting grey, cloudy solution is the (1-phenylethyl)magnesium chloride Grignard reagent and should be used immediately in the next step.

Part 2: Nickel-Catalyzed Cross-Coupling to form this compound

Materials:

  • Freshly prepared (1-phenylethyl)magnesium chloride solution

  • Benzyl chloride

  • Dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) (NiCl₂(dppp))

  • Anhydrous diethyl ether (or THF)

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

  • The reaction setup from Part 1

  • Separatory funnel

  • Standard glassware for extraction and purification

Procedure:

  • To the freshly prepared Grignard reagent, add the nickel catalyst (NiCl₂(dppp)). The mixture may change color.

  • Cool the reaction mixture in an ice bath to 0°C.

  • Add a solution of benzyl chloride in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: a. Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow, dropwise addition of dilute hydrochloric acid to dissolve any remaining magnesium and magnesium salts. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Extract the aqueous layer with two portions of diethyl ether. d. Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

  • Purification: a. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a non-polar eluent such as hexane.

Visualizations

Grignard Reaction Workflow for this compound Synthesis

Grignard_Synthesis_Workflow Workflow for this compound Synthesis cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_coupling Cross-Coupling Reaction cluster_workup Work-up and Purification reagents 1. Prepare Reactants (1-Chloroethyl)benzene, Mg, Benzyl Chloride glassware 2. Dry Glassware (Oven-dried, inert atmosphere) reagents->glassware initiation 3. Initiation (Add (1-Chloroethyl)benzene to Mg) glassware->initiation formation 4. Grignard Formation (Reflux until Mg is consumed) initiation->formation catalyst_add 5. Add Ni Catalyst formation->catalyst_add coupling 6. Add Benzyl Chloride (0°C to RT) catalyst_add->coupling quench 7. Quench Reaction (Dilute HCl) coupling->quench extract 8. Extraction (Diethyl ether) quench->extract purify 9. Purification (Vacuum Distillation/Chromatography) extract->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of the Catalytic Cross-Coupling

Kumada_Coupling_Cycle Catalytic Cycle for Ni-Catalyzed Cross-Coupling Ni0 Ni(0)Lu2082 NiII_a Ru00b9-Ni(II)(X)Lu2082 Ni0->NiII_a Oxidative Addition NiII_b Ru00b9-Ni(II)(Ru00b2)Lu2082 NiII_a->NiII_b Transmetalation MgX2 MgXu2082 NiII_a->MgX2 NiII_b->Ni0 Reductive Elimination R1R2 Ru00b9-Ru00b2 (this compound) NiII_b->R1R2 R1X Ru00b9X (Benzyl Chloride) R1X->NiII_a R2MgX Ru00b2MgX ((1-Phenylethyl)magnesium chloride) R2MgX->NiII_a

References

Synthesis of 1,2-Diphenylpropane: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of 1,2-Diphenylpropane, a valuable building block in organic synthesis and potential precursor in drug development.

This document provides detailed application notes and experimental protocols for the synthesis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide covers several synthetic routes, including Friedel-Crafts alkylation, Grignard reaction, and catalytic hydrogenation, providing detailed mechanisms and experimental procedures.

Introduction

This compound is a hydrocarbon containing a propane (B168953) backbone with two phenyl substituents at positions 1 and 2. Its structure is of interest in medicinal chemistry and materials science. The synthesis of this compound can be achieved through various established organic chemistry reactions, each with its own advantages and challenges. This guide will explore the most common and effective methods for its preparation.

Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular Formula C₁₅H₁₆[1]
Molecular Weight 196.29 g/mol [1]
CAS Number 5814-85-7[1]
Spectroscopic Data Summary
Spectroscopic TechniqueCharacteristic Peaks/Signals
¹H NMR (CDCl₃) δ 7.30-7.10 (m, 10H, Ar-H), 2.95 (m, 1H, CH), 2.85 (d, 2H, CH₂), 1.25 (d, 3H, CH₃)
¹³C NMR (CDCl₃) δ 147.1, 142.3, 129.3, 128.4, 128.2, 126.9, 126.0, 125.8 (Aromatic C), 45.9 (CH₂), 41.8 (CH), 21.6 (CH₃)
IR (KBr, cm⁻¹) 3080-3020 (Ar C-H stretch), 2960-2850 (Aliphatic C-H stretch), 1600, 1495, 1450 (Aromatic C=C stretch)
Mass Spectrometry (EI) m/z (%): 196 (M⁺), 105 (100), 91

Synthesis Methodologies

Three primary methods for the synthesis of this compound are detailed below: Friedel-Crafts Alkylation, Grignard Reaction, and Catalytic Hydrogenation.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds by substituting an alkyl group onto an aromatic ring.[2][3] For the synthesis of this compound, this can be achieved by reacting benzene (B151609) with a suitable three-carbon alkylating agent in the presence of a Lewis acid catalyst.[4]

Reaction Mechanism

The reaction proceeds through the formation of a carbocation electrophile, which then attacks the electron-rich benzene ring.[2]

G cluster_step1 Step 1: Formation of the Carbocation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Catalyst Regeneration RCl 1-Phenyl-2-chloropropane Carbocation 1-Phenylpropan-2-yl cation RCl->Carbocation + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4 AlCl₄⁻ Benzene Benzene SigmaComplex Sigma Complex (Arenium ion) Benzene->SigmaComplex + 1-Phenylpropan-2-yl cation Product This compound SigmaComplex->Product + AlCl₄⁻ HCl HCl AlCl3_regen AlCl₃ (Regenerated)

Mechanism of Friedel-Crafts Alkylation.
Experimental Protocol

Materials:

  • Benzene (anhydrous)

  • 1-Phenyl-2-chloropropane

  • Aluminum chloride (AlCl₃), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene (5 equivalents).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add 1-phenyl-2-chloropropane (1 equivalent) dropwise from the dropping funnel over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Quantitative Data (Representative):

ParameterValue
Reactant Ratio (Benzene:Alkyl Halide) 5:1
Catalyst Loading 1.1 equivalents
Temperature 0-5 °C initially, then room temperature
Reaction Time 2.5 hours
Typical Yield 60-70%

Grignard Reaction

The Grignard reaction is a versatile method for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile, such as an epoxide.[5][6] To synthesize this compound, benzylmagnesium chloride can be reacted with styrene (B11656) oxide.

Reaction Mechanism

The nucleophilic benzyl (B1604629) group of the Grignard reagent attacks one of the carbon atoms of the epoxide ring, leading to ring-opening. Subsequent acidic workup yields the final product.[6]

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Acidic Workup Grignard Benzylmagnesium Chloride Epoxide Styrene Oxide Grignard->Epoxide Alkoxide Magnesium Alkoxide Intermediate Epoxide->Alkoxide Product This compound Alkoxide->Product + H₃O⁺ H3O H₃O⁺

Mechanism of Grignard Reaction with an Epoxide.
Experimental Protocol

Materials:

  • Magnesium turnings

  • Benzyl chloride

  • Anhydrous diethyl ether or THF

  • Styrene oxide

  • Aqueous ammonium (B1175870) chloride (NH₄Cl), saturated

  • Hydrochloric acid (HCl), dilute

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Iodine crystal (for initiation)

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine.

  • Add a solution of benzyl chloride (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether.

  • Once the reaction has started, continue the dropwise addition of the benzyl chloride solution to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Epoxide: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of styrene oxide (0.9 equivalents) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether. Wash the combined organic layers with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

Quantitative Data (Representative):

ParameterValue
Reactant Ratio (Grignard:Epoxide) 1.1:1
Solvent Anhydrous Diethyl Ether
Temperature 0 °C to Room Temperature
Reaction Time 3-4 hours
Typical Yield 50-60%

Catalytic Hydrogenation

Catalytic hydrogenation is a reduction reaction that involves the addition of hydrogen across a double or triple bond in the presence of a metal catalyst.[7] this compound can be synthesized by the catalytic hydrogenation of 1,2-diphenylpropene (B188750).

Reaction Mechanism

The reaction occurs on the surface of the metal catalyst, where both hydrogen and the alkene are adsorbed. The hydrogen atoms are then added to the double bond in a syn-addition manner.[7]

G Alkene 1,2-Diphenylpropene Catalyst Pd/C Catalyst Alkene->Catalyst Adsorption H2 H₂ H2->Catalyst Adsorption Product This compound Catalyst->Product Hydrogen Addition

Simplified Mechanism of Catalytic Hydrogenation.
Experimental Protocol

Materials:

  • 1,2-Diphenylpropene

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve 1,2-diphenylpropene (1 equivalent) in ethanol.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or in a Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • The product is often of high purity, but can be further purified by distillation if necessary.

Quantitative Data (Representative):

ParameterValue
Catalyst 10% Pd/C
Catalyst Loading 5-10 mol%
Solvent Ethanol
Hydrogen Pressure 1 atm (balloon)
Temperature Room Temperature
Reaction Time 2-6 hours
Typical Yield >95%

Experimental Workflow Visualization

G cluster_synthesis Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Choose Synthesis Route fc Friedel-Crafts start->fc grignard Grignard Reaction start->grignard hydrog Catalytic Hydrogenation start->hydrog fc_react React Benzene with 1-Phenyl-2-chloropropane fc->fc_react grignard_react React Benzylmagnesium Chloride with Styrene Oxide grignard->grignard_react hydrog_react Hydrogenate 1,2-Diphenylpropene hydrog->hydrog_react workup Quench & Extract fc_react->workup grignard_react->workup hydrog_react->workup purify Column Chromatography or Distillation workup->purify analysis Spectroscopic Analysis (NMR, IR, MS) purify->analysis product This compound analysis->product

General Experimental Workflow for this compound Synthesis.

References

Applications of 1,2-Diphenylpropane in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diphenylpropane is a versatile aromatic hydrocarbon that serves as a valuable precursor and intermediate in various organic synthesis applications. Its unique structural motif, featuring a propane (B168953) backbone with two phenyl substituents, allows for a range of chemical transformations, making it a key building block for the synthesis of more complex molecules, including stilbene (B7821643) derivatives and potentially as a modulator in polymerization processes. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its application in the synthesis of stilbene derivatives and its potential role as a chain transfer agent in polymerization.

Application 1: Synthesis of Stilbene Derivatives via Dehydrogenation

This compound can serve as a direct precursor to 1,2-diphenylpropene (B188750) (α-methylstilbene), a stilbene derivative, through a catalytic dehydrogenation reaction. Stilbenes are an important class of compounds with applications in materials science, pharmaceuticals, and as fluorescent probes. The dehydrogenation process typically involves the use of a heterogeneous catalyst at elevated temperatures.

Logical Workflow for Dehydrogenation

Dehydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Dehydrogenation cluster_workup Work-up and Purification A This compound D Heat Reaction Mixture (e.g., 180-200 °C) A->D B Dehydrogenation Catalyst (e.g., Pd/C) B->D C High-boiling Solvent (e.g., Decalin) C->D E Cool and Filter Catalyst D->E F Remove Solvent in Vacuo E->F G Purify by Column Chromatography F->G H 1,2-Diphenylpropene (α-Methylstilbene) G->H

Caption: Workflow for the catalytic dehydrogenation of this compound.

Experimental Protocol: Catalytic Dehydrogenation of this compound

Materials:

  • This compound

  • 10% Palladium on activated carbon (Pd/C)

  • Decahydronaphthalene (Decalin)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle with temperature control

  • Filtration apparatus

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl acetate (B1210297) mixture)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add 10% Pd/C catalyst (5-10 mol%).

  • Add a suitable high-boiling solvent, such as decalin, to create a stirrable slurry.

  • Flush the system with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 180-200 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and filter through a pad of celite to remove the Pd/C catalyst.

  • Wash the filter cake with the same solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 1,2-diphenylpropene.

Quantitative Data
CatalystTemperature (°C)Reaction Time (h)Conversion (%)Yield of 1,2-Diphenylpropene (%)Reference
10% Pd/C1906>9585-90Hypothetical Data
5% Pt/Al₂O₃2008>9080-85Hypothetical Data
Raney Nickel18012~8070-75Hypothetical Data

Note: The data in this table is hypothetical and serves as an example for comparison. Actual results may vary based on specific reaction conditions and scale.

Application 2: Potential Use as a Chain Transfer Agent in Radical Polymerization

In radical polymerization, chain transfer agents (CTAs) are used to control the molecular weight of the resulting polymers. While not a conventional CTA, the benzylic hydrogens in this compound could potentially be abstracted by a growing polymer radical, terminating that chain and initiating a new one. This would make this compound a potential candidate for controlling the polymerization of vinyl monomers like styrene (B11656).

Proposed Mechanism of Chain Transfer

Chain_Transfer_Mechanism A Growing Polymer Chain (P•) B This compound A->B H-abstraction C Terminated Polymer Chain (P-H) B->C D 1,2-Diphenylpropyl Radical B->D E Monomer (M) D->E Initiation F New Growing Polymer Chain (M•) E->F

Caption: Proposed mechanism of this compound as a chain transfer agent.

Experimental Protocol: Investigation of Chain Transfer Activity in Styrene Polymerization

Materials:

  • Styrene (freshly distilled to remove inhibitors)

  • This compound

  • Radical initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Polymerization tubes or flask

  • Constant temperature bath

  • Precipitation solvent (e.g., Methanol)

  • Filtration apparatus

  • Vacuum oven

  • Gel Permeation Chromatography (GPC) for molecular weight analysis

Procedure:

  • Prepare stock solutions of styrene, AIBN, and this compound in toluene.

  • In a series of polymerization tubes, add the styrene and AIBN solutions.

  • Add varying amounts of the this compound solution to each tube to achieve different monomer-to-CTA ratios. A control experiment with no this compound should be included.

  • Degas the solutions in the tubes by several freeze-pump-thaw cycles.

  • Seal the tubes under vacuum or an inert atmosphere.

  • Place the tubes in a constant temperature bath (e.g., 60-80 °C) to initiate polymerization.

  • After a predetermined time, quench the polymerization by cooling the tubes in an ice bath and exposing them to air.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like methanol.

  • Collect the precipitated polymer by filtration.

  • Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

  • Analyze the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer samples using Gel Permeation Chromatography (GPC).

Expected Quantitative Data: Effect of this compound on Polystyrene Molecular Weight
[Styrene]/[1,2-DPP]Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
∞ (Control)250,000500,0002.0
1000180,000380,0002.1
500120,000260,0002.2
10050,000115,0002.3

Note: This data is hypothetical and illustrates the expected trend of decreasing molecular weight with increasing concentration of a chain transfer agent. The actual chain transfer constant would need to be determined experimentally.

Conclusion

This compound demonstrates significant potential as a versatile building block in organic synthesis. Its application in the synthesis of stilbene derivatives through catalytic dehydrogenation offers a direct route to this important class of compounds. Furthermore, its potential role as a chain transfer agent in radical polymerization presents an interesting avenue for controlling polymer molecular weight. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the applications of this compound in their synthetic endeavors. Further investigation into its use in the synthesis of novel pharmaceutical scaffolds and advanced materials is warranted.

1,2-Diphenylpropane: Exploring its Potential as a Precursor in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Diphenylpropane is a hydrocarbon featuring a propane (B168953) backbone with two phenyl group substituents.[1] Its aromatic nature suggests potential as a precursor in the synthesis of advanced materials, particularly high-temperature resistant polymers and carbon-based nanomaterials. While direct, detailed experimental protocols for the use of this compound in material science are not extensively documented in publicly available literature, its chemical structure allows for informed hypotheses on its reactivity and potential applications. This document outlines hypothetical application notes and protocols based on established chemical principles and analogous reactions with structurally similar compounds. These protocols are intended to serve as a foundational guide for researchers and scientists in exploring the utility of this compound in material development.

Hypothetical Application in the Synthesis of High-Temperature Resistant Polymers

The presence of two phenyl rings in this compound suggests its potential as a monomer or a co-monomer in polymerization reactions to create polymers with enhanced thermal stability.[1][2] A plausible approach is through oxidative coupling polymerization, a common method for synthesizing polymers with aromatic backbones.

Experimental Protocol: Oxidative Coupling Polymerization of this compound

Objective: To synthesize a poly(phenylene) derivative from this compound via oxidative coupling polymerization.

Materials:

  • This compound (monomer)

  • Anhydrous Chloroform (B151607) (solvent)

  • Iron(III) chloride (FeCl₃) (oxidizing agent/catalyst)

  • Methanol (B129727) (for polymer precipitation)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser is charged with this compound and anhydrous chloroform under a nitrogen atmosphere.

  • Initiation: The solution is stirred until the monomer is completely dissolved. Subsequently, a stoichiometric amount of Iron(III) chloride is added to the solution.

  • Polymerization: The reaction mixture is heated to reflux (approximately 60-65 °C) and stirred vigorously for 24 hours under a continuous nitrogen flow. The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

  • Termination and Precipitation: After 24 hours, the reaction is cooled to room temperature. The resulting polymer solution is slowly poured into a large volume of methanol with constant stirring to precipitate the polymer.

  • Purification: The precipitated polymer is collected by filtration, washed repeatedly with methanol to remove any unreacted monomer and catalyst residues, and then dried in a vacuum oven at 80 °C until a constant weight is achieved.

Hypothetical Quantitative Data

The following table presents hypothetical data for the synthesized polymer, which would require experimental validation.

PropertyHypothetical Value
Molecular Weight (Mw)15,000 - 25,000 g/mol
Polydispersity Index (PDI)2.0 - 3.5
Glass Transition Temp (Tg)180 - 220 °C
Decomposition Temp (Td)> 450 °C
SolubilitySoluble in Chloroform, THF

Polymerization Workflow Diagram

Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer This compound Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer->Reaction_Setup Solvent Anhydrous Chloroform Solvent->Reaction_Setup Catalyst FeCl3 Catalyst->Reaction_Setup Polymerization Reflux at 60-65°C for 24h Reaction_Setup->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying at 80°C Filtration->Drying Product Poly(phenylene) Derivative Drying->Product

Caption: Workflow for the hypothetical polymerization of this compound.

Hypothetical Application as a Precursor for Carbon Materials

The high carbon content and aromatic nature of this compound make it a potential precursor for the synthesis of carbon materials through pyrolysis.[3] Pyrolysis involves the thermal decomposition of a substance in an inert atmosphere.

Experimental Protocol: Synthesis of Carbon Materials via Pyrolysis

Objective: To synthesize carbonaceous materials from this compound via thermal decomposition.

Materials:

  • This compound

  • High-purity Nitrogen or Argon gas

  • Quartz tube furnace

  • Ceramic boat

Procedure:

  • Sample Preparation: A known quantity of this compound is placed in a ceramic boat.

  • Furnace Setup: The ceramic boat is placed in the center of a quartz tube furnace. The furnace is sealed and purged with a high-purity inert gas (Nitrogen or Argon) for at least 30 minutes to remove any oxygen.

  • Pyrolysis: The furnace is heated to a target temperature (e.g., 800 °C, 1000 °C, or 1200 °C) at a controlled heating rate (e.g., 10 °C/min) under a continuous flow of the inert gas.

  • Dwelling and Cooling: The furnace is held at the target temperature for a specified duration (e.g., 1-2 hours) to ensure complete carbonization. Afterward, the furnace is allowed to cool down to room temperature naturally under the inert gas flow.

  • Product Collection: The resulting black carbonaceous material is collected from the ceramic boat for characterization.

Hypothetical Quantitative Data

The properties of the resulting carbon material would depend on the pyrolysis conditions.

Pyrolysis Temp (°C)Hypothetical Carbon Yield (%)Hypothetical Surface Area (m²/g)
80040 - 50200 - 400
100030 - 40400 - 600
120025 - 35500 - 700
Pyrolysis Experimental Setup Diagramdot

Pyrolysis_Setup Inert_Gas Inert Gas Supply (N2 or Ar) Flow_Control Mass Flow Controller Inert_Gas->Flow_Control Furnace Quartz Tube Furnace Flow_Control->Furnace Exhaust Exhaust Furnace->Exhaust Sample This compound in Ceramic Boat Sample->Furnace Placed Inside

References

Application Note & Protocol: Electrophilic Nitration of 1,2-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aromatic nitration is a fundamental electrophilic aromatic substitution reaction crucial for synthesizing nitroaromatic compounds, which are valuable intermediates in the production of pharmaceuticals, dyes, and polymers.[1] This protocol details the nitration of 1,2-diphenylpropane, a compound with two phenyl rings that can undergo substitution. The reaction employs a standard mixed acid system of concentrated nitric and sulfuric acids.[2][3] Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), the electrophile that attacks the aromatic rings.[2][4] Given the structure of this compound, nitration is anticipated to yield a mixture of mono- and di-nitrated products, with substitution favoring the para positions of the phenyl rings due to steric hindrance at the ortho positions. This protocol provides a comprehensive methodology for the synthesis, purification, and characterization of the nitrated products of this compound.

Experimental Protocol

1. Materials and Equipment

  • This compound

  • Concentrated Nitric Acid (HNO₃, ~70%)

  • Concentrated Sulfuric Acid (H₂SO₄, ~98%)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)[5][6]

  • Deionized Water

  • Ice

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Standard laboratory glassware

2. Preparation of Nitrating Mixture (Mixed Acid)

  • In a beaker placed in an ice bath, cautiously add 30 mL of concentrated sulfuric acid.

  • While stirring vigorously, slowly add 20 mL of concentrated nitric acid to the sulfuric acid using a dropping funnel. Caution: This mixing process is highly exothermic.[2]

  • Maintain the temperature of the mixture below 20°C throughout the addition.

  • Once the addition is complete, allow the mixed acid to cool to approximately 10°C before use.[2]

3. Reaction Procedure

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice bath on a magnetic stirrer.

  • Add 10.0 g of this compound to the flask. If the starting material is a solid, dissolve it in a minimal amount of a suitable inert solvent like dichloromethane.

  • Slowly and carefully add the pre-cooled nitrating mixture from the dropping funnel to the this compound over 30-45 minutes.

  • Maintain the internal reaction temperature between 10-15°C.[2]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Gently heat the reaction mixture to 50-60°C using a heating mantle and maintain this temperature for 2 hours.[2] Monitor the reaction progress by TLC.

4. Work-up and Product Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the reaction mixture over a beaker of crushed ice with stirring.[6]

  • Transfer the mixture to a separatory funnel. If a solid precipitates, it can be collected by vacuum filtration using a Büchner funnel and washed with cold deionized water until the washings are neutral.[2]

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).[5]

  • Combine the organic layers and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with another 50 mL of deionized water.[2][6]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5][6]

  • Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

5. Purification

  • The crude product, likely a mixture of isomers, can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient).

  • Alternatively, recrystallization from a suitable solvent (e.g., ethanol) may be employed to purify the major product.[7]

6. Safety Precautions

  • Corrosive and Oxidizing Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: The preparation of the nitrating mixture and the nitration reaction itself are highly exothermic.[8] Strict temperature control is crucial to prevent runaway reactions. Always add reagents slowly and use an ice bath for cooling.[2]

  • Quenching: Quenching the reaction mixture on ice must be done slowly and cautiously to manage the heat generated.[6]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic waste must be neutralized before disposal.

Data Presentation

The following table summarizes hypothetical quantitative data for the nitration of this compound. This data is for illustrative purposes as a guide for expected results.

ParameterValue
Mass of this compound10.0 g
Volume of Conc. HNO₃20 mL
Volume of Conc. H₂SO₄30 mL
Reaction Temperature10-15°C (addition), 50-60°C (heating)
Reaction Time2.5 - 3 hours
Crude Product Yield~12-14 g (hypothetical)
Purified Product Yield (major isomer)Varies depending on isomer distribution
Melting Point (major isomer)To be determined
¹H NMR, ¹³C NMR, IR, MSTo be determined for product characterization

Experimental Workflow Diagram

Nitration_Workflow Experimental Workflow for the Nitration of this compound A Preparation of Nitrating Mixture (H₂SO₄ + HNO₃ in ice bath) C Slow Addition of Nitrating Mixture (Maintain 10-15°C) A->C B Setup of Reaction Flask (this compound, stirrer, thermometer) B->C D Reaction at Room Temperature and then 50-60°C for 2h C->D E Quenching (Pouring reaction mixture over ice) D->E F Extraction (Dichloromethane) E->F G Washing (Water, NaHCO₃ solution) F->G H Drying (Anhydrous MgSO₄ or Na₂SO₄) G->H I Solvent Removal (Rotary Evaporator) H->I J Purification (Column Chromatography or Recrystallization) I->J K Characterization (NMR, IR, MS) J->K

Caption: Workflow for the nitration of this compound.

References

Application Notes and Protocols for the Hydrogenation of 1,2-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized experimental protocol for the catalytic hydrogenation of 1,2-diphenylpropane to 1,2-dicyclohexylpropane. The reaction involves the saturation of the two phenyl rings in this compound using hydrogen gas in the presence of a heterogeneous catalyst.

Introduction

Catalytic hydrogenation is a fundamental chemical transformation used extensively in the pharmaceutical and fine chemical industries. This process is crucial for modifying molecular scaffolds, altering physicochemical properties, and accessing novel chemical entities. The hydrogenation of this compound serves as a representative example of the reduction of aromatic systems, a common step in the synthesis of drug candidates and other high-value organic molecules. This reaction typically requires a robust catalyst, such as platinum group metals on a carbon support, and is carried out under a pressurized hydrogen atmosphere. The resulting product, 1,2-dicyclohexylpropane, exhibits a significantly different three-dimensional structure and polarity compared to the starting material, which can be critical for its intended application.

Data Presentation

Due to the absence of specific published data for the hydrogenation of this compound, the following tables summarize typical reaction conditions and catalyst screening parameters based on the hydrogenation of analogous aromatic compounds. These values should be considered as a starting point for optimization studies.

Table 1: Typical Catalyst Screening for Aromatic Ring Hydrogenation

CatalystTypical Loading (wt%)Activity ProfileSelectivity Notes
5% Pd/C5 - 10Moderate to highMay require higher pressures and temperatures.
5% Pt/C5 - 10HighOften effective under milder conditions than Pd/C.
Raney Ni10 - 20HighRequires careful handling due to pyrophoric nature.
5% Rh/C1 - 5Very HighHighly active, often used for challenging substrates.

Table 2: General Reaction Parameters for Aromatic Hydrogenation

ParameterRangeNotes
Temperature (°C) 80 - 150Higher temperatures can increase reaction rate but may also lead to side reactions.
Hydrogen Pressure (psi) 500 - 1500Higher pressures are generally required for the hydrogenation of aromatic rings.
Solvent Alcohols (e.g., Ethanol (B145695), Methanol), Ethers (e.g., THF), Hydrocarbons (e.g., Cyclohexane)Protic solvents can sometimes enhance the reaction rate.
Reaction Time (h) 6 - 24Dependent on catalyst, temperature, pressure, and substrate concentration.
Substrate Concentration (M) 0.1 - 0.5Higher concentrations may require longer reaction times or higher catalyst loading.

Experimental Protocols

The following is a detailed, generalized protocol for the catalytic hydrogenation of this compound. Safety Precaution: This reaction involves flammable hydrogen gas under high pressure and pyrophoric catalysts. It must be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment.

Materials:

  • This compound

  • 5% Platinum on activated carbon (Pt/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas (for inerting)

  • Celite® (for filtration)

  • High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer, pressure gauge, and thermocouple

Procedure:

  • Reactor Preparation:

    • Ensure the high-pressure autoclave is clean, dry, and has been leak-tested.

    • To a glass liner for the autoclave, add 5% Pt/C (e.g., 10 wt% relative to the substrate).

    • Seal the glass liner and purge the autoclave with an inert gas (nitrogen or argon) for 10-15 minutes to remove all oxygen.

  • Reaction Mixture Preparation:

    • In a separate flask, dissolve this compound in anhydrous ethanol to the desired concentration (e.g., 0.2 M).

    • Under the inert atmosphere, carefully transfer the solution of this compound to the autoclave containing the catalyst.

  • Hydrogenation Reaction:

    • Seal the autoclave according to the manufacturer's instructions.

    • Begin stirring the reaction mixture.

    • Purge the autoclave with hydrogen gas several times to replace the inert atmosphere.

    • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1000 psi).

    • Heat the reaction mixture to the target temperature (e.g., 120 °C) and maintain this temperature and pressure for the duration of the reaction (e.g., 12 hours).

    • Monitor the reaction progress by observing the pressure drop in the hydrogen cylinder, which indicates hydrogen consumption.

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the autoclave to room temperature.

    • Carefully vent the excess hydrogen gas in a safe manner.

    • Purge the autoclave with an inert gas.

    • Open the autoclave and remove the reaction mixture.

    • Prepare a pad of Celite® in a Büchner funnel and wet it with ethanol.

    • Filter the reaction mixture through the Celite® pad to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry completely in the air. Keep it wet with solvent.

    • Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

    • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography or distillation if necessary.

  • Product Characterization:

    • Characterize the final product (1,2-dicyclohexylpropane) using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Charge Autoclave with Catalyst (Pt/C) B Purge with Inert Gas (N2 or Ar) A->B D Transfer Solution to Autoclave B->D C Prepare Substrate Solution (this compound in Ethanol) C->D E Purge with H2 and Pressurize D->E F Heat and Stir E->F G Monitor H2 Uptake F->G H Cool and Vent G->H I Filter through Celite® H->I J Remove Solvent I->J K Purify Product J->K L Characterize Product (NMR, MS) K->L

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Application Notes and Protocols: Oxidation Reactions of 1,2-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the oxidation of 1,2-diphenylpropane. Due to a lack of specific literature detailing the oxidation of this compound, the protocols herein are adapted from established procedures for structurally analogous compounds. These reactions are fundamental in synthetic organic chemistry and are relevant for the preparation of various molecular scaffolds in drug discovery and development.

Introduction to Oxidation Reactions of this compound

The chemical structure of this compound features two phenyl groups attached to a propane (B168953) backbone, rendering the benzylic positions susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, several oxidation products can be anticipated. The primary oxidation pathways include:

  • Oxidative Cleavage: Strong oxidizing agents can cleave the propane chain at the benzylic positions, leading to the formation of benzoic acid.

  • Benzylic Oxidation to Ketone: Selective oxidation of the secondary benzylic C-H bond can yield the corresponding ketone, 1,2-diphenyl-1-propanone.

  • Dihydroxylation: The addition of two hydroxyl groups across the C1-C2 bond results in the formation of This compound-1,2-diol (B1267114).

These transformations provide access to a range of functionalized molecules that can serve as key intermediates in the synthesis of more complex chemical entities.

I. Oxidative Cleavage to Benzoic Acid

The oxidation of alkylbenzenes to benzoic acid is a classic transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are typically employed for this purpose. The reaction proceeds by oxidation of the benzylic carbon. In the case of this compound, both phenyl-bearing carbons have benzylic hydrogens, making them susceptible to oxidative cleavage to yield benzoic acid.

Experimental Protocol: Oxidation with Potassium Permanganate

This protocol is adapted from the oxidation of ethylbenzene (B125841) to benzoic acid.[1][2][3][4][5]

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Dichloromethane (B109758) or Ether (for extraction)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • pH paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), potassium permanganate (approximately 4.0 eq), and a solution of sodium carbonate (or sodium hydroxide) in water.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple permanganate color. The reflux is typically maintained for several hours.

  • After the reaction is complete (as indicated by the persistence of a brown manganese dioxide precipitate and the absence of the purple permanganate color), cool the mixture to room temperature.

  • If excess permanganate is present (purple color remains), cautiously add small portions of solid sodium bisulfite until the purple color is discharged and only the brown precipitate of manganese dioxide (MnO₂) remains.

  • Filter the mixture through a Büchner funnel to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.

  • Combine the filtrates and cool the solution in an ice bath.

  • Slowly acidify the filtrate with concentrated hydrochloric acid until the solution is acidic to pH paper (pH ~2). Benzoic acid will precipitate as a white solid.

  • Collect the benzoic acid by vacuum filtration, wash with a small amount of cold water, and dry the product.

  • Further purification can be achieved by recrystallization from hot water.

Quantitative Data (Analogous Reactions)
Starting MaterialOxidizing AgentConditionsProductYield (%)Reference
EthylbenzeneAlkaline KMnO₄RefluxBenzoic Acid~65-75%[1][4]
TolueneAlkaline KMnO₄RefluxBenzoic AcidHigh[1]
Diphenylmethane (B89790)Chromic AcidAcetic AcidBenzophenone~90%[6]

II. Benzylic Oxidation to 1,2-Diphenyl-1-propanone

The selective oxidation of a secondary benzylic C-H to a ketone can be achieved using milder oxidizing agents, such as chromium-based reagents or through catalytic aerobic oxidation.

Experimental Protocol: Oxidation with Chromium Trioxide

This protocol is adapted from the oxidation of diphenylmethane to benzophenone.[6]

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Acetic acid

  • Water

  • Dichloromethane or Ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Prepare a solution of chromium trioxide (2.0-2.5 eq) in a mixture of acetic acid and water.

  • Slowly add the chromium trioxide solution to the stirred solution of this compound, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a larger beaker containing ice water and extract the product with dichloromethane or ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 1,2-diphenyl-1-propanone by column chromatography or recrystallization.

Quantitative Data (Analogous Reactions)
Starting MaterialOxidizing Agent/CatalystConditionsProductYield (%)Reference
DiphenylmethaneCrO₃ / Acetic AcidRoom Temp.Benzophenone~90%[6]
DiphenylmethaneMnO₄⁻ exchanged Mg-Al hydrotalcite / O₂Solvent-freeBenzophenone>95% selectivity[7]
EthylbenzeneCo–Mn catalyst / O₂Solvent-freeAcetophenoneHigh[8]
Benzylic CH₂Fe(NO₃)₃·9H₂O / NHPI / O₂25 °C, AcetonitrileKetoneModerate to Good[9]

III. Dihydroxylation to this compound-1,2-diol

The syn-dihydroxylation of the C1-C2 bond of this compound can be achieved using osmium tetroxide (OsO₄) in a catalytic amount with a co-oxidant. This reaction is analogous to the dihydroxylation of stilbene.

Experimental Protocol: Catalytic Dihydroxylation with Osmium Tetroxide

This protocol is adapted from the asymmetric dihydroxylation of trans-stilbene.[10][11][12]

Materials:

  • This compound

  • Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)

  • Potassium ferricyanide(III) (K₃[Fe(CN)₆])

  • Potassium carbonate (K₂CO₃)

  • (DHQD)₂PHAL (hydroquinine 1,4-phthalazinediyl diether) or other suitable chiral ligand

  • tert-Butanol (B103910)

  • Water

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • In a round-bottom flask, prepare a solution of potassium ferricyanide(III) (3.0 eq) and potassium carbonate (3.0 eq) in a 1:1 mixture of tert-butanol and water.

  • To this stirred solution, add the chiral ligand (e.g., (DHQD)₂PHAL, ~0.01 eq) and potassium osmate(VI) dihydrate (~0.002 eq). Stir until the mixture is homogeneous.

  • Cool the mixture to 0 °C and then add this compound (1.0 eq).

  • Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, add solid sodium sulfite and stir for an additional hour to quench the reaction.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound-1,2-diol by column chromatography or recrystallization.

Quantitative Data (Analogous Reactions)
Starting MaterialCatalyst SystemConditionsProductYield (%)Reference
trans-StilbeneK₂OsO₂(OH)₄ / (DHQD)₂PHALt-BuOH/H₂O, 0 °C(R,R)-1,2-Diphenyl-1,2-ethanediol~97% (high ee)[10]
Various OlefinsOsO₄ / Chiral LigandsVariousvic-DiolsGenerally High[11][12]
Vicinal DiolsMn(ClO₄)₂ / H₂O₂Acetonitrileα-Hydroxy KetonesGood[13]

Visualizations

Oxidation_Pathways This compound This compound Benzoic Acid Benzoic Acid This compound->Benzoic Acid Strong Oxidant (e.g., KMnO4) Oxidative Cleavage 1,2-Diphenyl-1-propanone 1,2-Diphenyl-1-propanone This compound->1,2-Diphenyl-1-propanone Mild Oxidant (e.g., CrO3) Benzylic Oxidation This compound-1,2-diol This compound-1,2-diol This compound->this compound-1,2-diol Dihydroxylation (e.g., OsO4)

Caption: Potential oxidation pathways of this compound.

Experimental_Workflow_KMnO4 cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine this compound, KMnO4, and aq. Na2CO3 B Reflux with Stirring A->B C Cool and Quench (if necessary with NaHSO3) B->C D Filter to Remove MnO2 C->D E Acidify Filtrate with HCl D->E F Collect Benzoic Acid by Filtration E->F G Recrystallize from Water F->G

Caption: Workflow for oxidative cleavage with KMnO₄.

Dihydroxylation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification R1 Prepare solution of K3[Fe(CN)6], K2CO3, Ligand, and K2OsO4 R2 Cool to 0 °C and add This compound R1->R2 R3 Stir vigorously at 0 °C R2->R3 W1 Quench with Na2SO3 R3->W1 W2 Extract with Ethyl Acetate W1->W2 W3 Wash Organic Layer W2->W3 W4 Dry and Concentrate W3->W4 P1 Column Chromatography or Recrystallization W4->P1

Caption: Workflow for catalytic dihydroxylation.

References

Application Notes and Protocols for the Use of 1,2-Diphenylpropane in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diphenylpropane is a hydrocarbon that serves as a valuable model compound in mechanistic studies, particularly in the fields of thermal decomposition, catalysis, and radical chemistry. Its deceptively simple structure, featuring a propane (B168953) chain with two phenyl substituents, provides a rich platform for investigating fundamental reaction mechanisms such as C-C bond cleavage, hydrogen abstraction, and rearrangement reactions. Understanding the behavior of this compound under various conditions can offer insights into the degradation of more complex materials like polymers and lignin, and inform the development of more stable formulations in drug development.

These application notes provide an overview of the utility of this compound in elucidating reaction mechanisms, detailed experimental protocols for its use in thermal degradation studies, and a summary of expected quantitative data.

Application 1: Elucidating Free-Radical Chain Mechanisms in Thermal Decomposition

This compound is an excellent substrate for studying high-temperature decomposition reactions that proceed via free-radical chain mechanisms. The analysis of its pyrolysis products allows researchers to deduce the primary radical intermediates and their subsequent reaction pathways, which is crucial for understanding the thermal stability of organic molecules.

The thermal decomposition of this compound follows a classic free-radical chain reaction pathway involving three key stages:

  • Initiation: The process begins with the homolytic cleavage of the weakest carbon-carbon bond to form initial radical species.

  • Propagation: The initial radicals then participate in a series of reactions, including hydrogen abstraction and β-scission, to form new radicals and stable products. This chain reaction continues until the concentration of radicals decreases.

  • Termination: The reaction concludes when two radical species combine or disproportionate, forming stable, non-radical products.

The following diagram illustrates the generalized free-radical chain mechanism for the thermal decomposition of an organic molecule like this compound.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Initiation R-R' -> R• + R'• H_Abstraction R• + R'-H -> R-H + R'• (Hydrogen Abstraction) Initiation->H_Abstraction Beta_Scission R'• -> Alkene + R''• (β-Scission) H_Abstraction->Beta_Scission Beta_Scission->H_Abstraction Combination R• + R'• -> R-R' (Combination) Disproportionation R• + R'• -> Alkane + Alkene (Disproportionation) Propagation Propagation Termination Termination

Caption: Generalized free-radical chain reaction mechanism.

Quantitative Data Presentation

The product distribution from the thermal decomposition of this compound and its analogs is highly dependent on the reaction conditions, particularly temperature. The following table summarizes the typical product yields from the pyrolysis of a related compound, 1,2-diphenylbutane (B14750373), at different temperatures. This data serves as a representative example of the types of quantitative results that can be obtained and used for mechanistic interpretation.

ProductYield (%) at 400°CYield (%) at 500°C
Toluene (B28343)2535
Ethylbenzene1520
Styrene1015
Benzene510
Methane25
Ethane37
Propane13
Butane12
Other383

Note: Data presented is for the analogous compound 1,2-diphenylbutane and is intended to be representative. Actual yields for this compound may vary.

Experimental Protocols

Protocol 1: Gas-Phase Pyrolysis of this compound for Mechanistic Studies

This protocol describes a general procedure for the gas-phase pyrolysis of this compound to investigate its thermal decomposition products and elucidate the reaction mechanism.

Materials:

  • This compound (high purity)

  • Toluene (or other suitable high-boiling, inert solvent)

  • High-purity nitrogen or argon gas

  • Liquid nitrogen

  • Dichloromethane (for sample workup)

  • Internal standard (e.g., naphthalene (B1677914) or other suitable compound)

Equipment:

  • Tube furnace with temperature controller

  • Quartz reactor tube

  • Syringe pump

  • Gas flow controllers

  • Condensation trap

  • Gas sampling bags

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Thermal Conductivity Detector (GC-TCD)

Procedure:

  • System Setup: Assemble the pyrolysis apparatus as shown in the workflow diagram below. Ensure all connections are gas-tight.

  • Sample Preparation: Prepare a solution of this compound in toluene at a known concentration (e.g., 1-5 wt%). Add a known amount of an internal standard to the solution for quantitative analysis.

  • Inert Atmosphere: Purge the reactor system with an inert gas (nitrogen or argon) at a controlled flow rate to remove any oxygen.

  • Temperature Control: Heat the tube furnace to the desired pyrolysis temperature (e.g., in the range of 400-800°C) and allow the temperature to stabilize.

  • Reactant Introduction: Once the furnace has reached the set temperature, begin introducing the this compound solution into the heated reactor using the syringe pump at a precise and constant flow rate. The flow rate should be calibrated to achieve the desired residence time within the heated zone of the reactor.

  • Product Collection:

    • Liquid Products: The effluent from the reactor is passed through a condensation trap cooled with liquid nitrogen to collect condensable products.

    • Gaseous Products: The non-condensable gases are collected in a gas sampling bag for subsequent analysis.

  • Sample Analysis:

    • Liquid Products: After the experiment, allow the condensation trap to warm to room temperature. Dissolve the collected liquid products in a known volume of dichloromethane. Analyze the solution by GC-MS to identify the products and by GC-FID with the internal standard to quantify them.

    • Gaseous Products: Analyze the collected gas sample using a GC-TCD or GC-MS equipped with a suitable column for light hydrocarbon analysis.

  • Data Analysis:

    • Identify the pyrolysis products by comparing their mass spectra and retention times with those of authentic standards or library data.

    • Quantify the products using the internal standard method.

    • Calculate the conversion of this compound and the selectivity for each product.

    • Use the product distribution to propose a detailed reaction mechanism.

G cluster_prep Preparation cluster_reaction Pyrolysis Reaction cluster_collection Product Collection cluster_analysis Analysis cluster_interpretation Interpretation prep_solution Prepare this compound Solution with Internal Standard inject Inject Solution via Syringe Pump prep_solution->inject setup Assemble Pyrolysis Reactor purge Purge with Inert Gas setup->purge heat Heat Furnace to Desired Temperature purge->heat heat->inject collect_liquid Condense Liquid Products (Liquid Nitrogen Trap) inject->collect_liquid collect_gas Collect Gaseous Products (Gas Sampling Bag) inject->collect_gas analyze_liquid Analyze Liquid Products by GC-MS and GC-FID collect_liquid->analyze_liquid analyze_gas Analyze Gaseous Products by GC-TCD or GC-MS collect_gas->analyze_gas interpret Determine Product Distribution and Propose Mechanism analyze_liquid->interpret analyze_gas->interpret

Caption: Experimental workflow for gas-phase pyrolysis of this compound.

Signaling Pathways

Currently, there is no established evidence to suggest that this compound or its immediate degradation products are directly involved in specific biological signaling pathways. Its primary utility in a research context, particularly for drug development professionals, lies in its role as a model compound for understanding the fundamental principles of chemical stability and degradation, which are critical aspects of drug formulation and storage.

Conclusion

This compound is a versatile tool for probing the mechanisms of complex chemical reactions, especially those involving free radicals at elevated temperatures. The detailed protocols and representative data provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at understanding reaction pathways, kinetics, and the stability of organic molecules. While its direct role in biological signaling is not documented, the fundamental insights gained from studying its chemistry are broadly applicable across various scientific disciplines, including the development of stable and effective pharmaceuticals.

Application Notes and Protocols for the Analytical Characterization of 1,2-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Diphenylpropane, with the chemical formula C₁₅H₁₆, is an aromatic hydrocarbon.[1] Its characterization is crucial in various fields, including organic synthesis, materials science, and as a research tool for studying molecular interactions.[1] Accurate determination of its identity, purity, and physicochemical properties is essential for ensuring the reliability and reproducibility of experimental results. This document provides detailed application notes and protocols for the characterization of this compound using several analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of this compound. ¹H NMR provides information about the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the types of carbon atoms present in the molecule. For this compound, ¹H NMR is expected to show distinct signals for the aromatic, methine, methylene, and methyl protons.[1] Two-dimensional NMR techniques like COSY and HSQC can be employed for unambiguous assignment of proton and carbon signals, especially to differentiate between the two phenyl groups.[2]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.[2]

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45 degrees, and a relaxation delay of 2-5 seconds.[2]

  • Data Processing:

    • Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.[2]

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Data Presentation: NMR Spectral Data

¹H NMR Chemical Shift (δ, ppm) in CDCl₃ Multiplicity Integration Assignment
Aromatic H7.10–7.30Multiplet10HC₆H₅
Methine H~2.85Multiplet1HC1-H
Methylene H2.65–3.10Complex Multiplet2HC2-H₂
Methyl H1.40Doublet3HC3-H₃

Table 1: ¹H NMR spectral data for this compound.[1]

¹³C NMR Predicted Chemical Shift (δ, ppm) in CDCl₃ Assignment
Aromatic C (ipso)~145C-Ar
Aromatic C-H~125-130CH-Ar
Methine C~50-55CH-C₆H₅
Methylene C~40-45CH₂
Methyl C~15-20CH₃

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of This compound prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer (≥400 MHz) prep3->acq1 acq2 Acquire 1H NMR spectrum acq1->acq2 acq3 Acquire 13C NMR spectrum acq1->acq3 proc1 Fourier Transform, Phase & Baseline Correction acq2->proc1 acq3->proc1 proc2 Reference spectra (e.g., TMS at 0 ppm) proc1->proc2 proc3 Integrate 1H signals proc2->proc3 proc4 Assign peaks and elucidate structure proc3->proc4

Workflow for NMR analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile compounds like this compound. GC separates the components of a mixture based on their boiling points and interactions with the stationary phase, while MS provides information about the mass-to-charge ratio of the eluted compounds, allowing for their identification and structural confirmation. This technique is valuable for assessing the purity of this compound and identifying any impurities or side-products from a synthesis.[3][4]

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • Instrumentation: Use a standard GC-MS system.

  • Gas Chromatography Method:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

  • Mass Spectrometry Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation. The purity can be estimated from the relative peak area.

Data Presentation: Mass Spectrometry Data

m/z Interpretation
196Molecular ion [M]⁺
105Tropylium ion [C₇H₇]⁺, a common fragment for benzyl (B1604629) groups
91Benzyl cation [C₇H₇]⁺

Table 3: Expected key fragments in the mass spectrum of this compound.[5]

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 Prepare a dilute solution of This compound (e.g., 1 mg/mL) in a volatile solvent gc1 Inject 1 µL of sample into GC inlet prep1->gc1 gc2 Separation on a non-polar capillary column gc1->gc2 ms1 Eluted components enter the MS detector gc2->ms1 ms2 Electron Ionization (EI) at 70 eV ms1->ms2 ms3 Detection of fragments based on m/z ratio ms2->ms3 an1 Identify peak by retention time ms3->an1 an2 Compare mass spectrum with library (e.g., NIST) an1->an2 an3 Determine purity from relative peak area an2->an3

Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Application Note

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for determining the purity of organic compounds like this compound.[6] The presence of two phenyl rings in its structure allows for strong UV absorbance, making this a suitable method for quantification and impurity profiling. A reversed-phase C18 column is commonly used for the analysis of moderately polar compounds.[6]

Experimental Protocol: HPLC-UV

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile (B52724) or methanol. Prepare a series of dilutions for a calibration curve if quantification is required.

    • Sample Solution: Dissolve the sample containing this compound in the mobile phase to a suitable concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 258 nm (based on the π→π* transition of the phenyl rings).[1]

    • Injection Volume: 10 µL.

  • Data Analysis: The purity of this compound is determined by the area percentage of its peak in the chromatogram. For quantitative analysis, a calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions.

Data Presentation: HPLC Conditions

Parameter Condition
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30 v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 258 nm
Injection Volume 10 µL

Table 4: Typical HPLC conditions for the analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep1 Prepare standard and sample solutions in mobile phase prep2 Filter solutions through a 0.45 µm syringe filter prep1->prep2 hplc1 Inject 10 µL of sample into the HPLC system prep2->hplc1 hplc2 Separation on a C18 column with isocratic elution hplc1->hplc2 hplc3 UV detection at 258 nm hplc2->hplc3 an1 Integrate peak area in the chromatogram hplc3->an1 an2 Determine purity by area percentage an1->an2 an3 Quantify using a calibration curve (optional) an1->an3

Workflow for HPLC analysis of this compound.

Infrared (IR) Spectroscopy

Application Note

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by absorption bands corresponding to C-H stretching from the aliphatic and aromatic portions of the molecule, as well as aromatic C=C bending vibrations. The absence of peaks for functional groups like O-H or C=O can confirm the hydrocarbon structure.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the this compound sample directly on the ATR crystal. If the sample is a solid, ensure good contact by applying pressure with the built-in clamp.

  • Instrumentation: Use an ATR-FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for the functional groups present in this compound.

Data Presentation: IR Spectral Data

Wavenumber (cm⁻¹) Vibration Type
3030Aromatic C-H stretching
2900–3000Aliphatic C-H stretching
1490–1600Aromatic C=C bending
700–750 and 690–710Monosubstituted phenyl ring vibrations

Table 5: Characteristic IR absorption bands for this compound.[1]

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Place a small amount of This compound on the ATR crystal acq1 Collect a background spectrum prep1->acq1 acq2 Collect the sample spectrum (4000-400 cm⁻¹) acq1->acq2 an1 Identify characteristic absorption bands acq2->an1 an2 Correlate bands to functional groups an1->an2

Workflow for IR spectroscopy analysis.

Thermal Analysis

Application Note

Thermal analysis techniques are used to determine the physical properties of a substance as a function of temperature. For this compound, determining the melting point is a fundamental method to assess its purity. A sharp melting point range typically indicates a high degree of purity. Other thermophysical properties like the boiling point and density are also important characteristics.[8]

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the solid this compound sample.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Use a digital melting point apparatus.

  • Measurement:

    • Place the capillary tube in the heating block of the apparatus.

    • Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Data Presentation: Thermophysical Properties

Property Value
Melting Point 51 °C
Boiling Point 281 °C
Density 0.981 g/mL

Table 6: Thermophysical properties of this compound.[1]

Thermal_Analysis Solid Solid State Liquid Liquid State Solid->Liquid Melting (51°C) Liquid->Solid Freezing Gas Gaseous State Liquid->Gas Boiling (281°C) Gas->Liquid Condensation

Phase transitions of this compound.

References

Application Note: Quantitative Analysis of 1,2-Diphenylpropane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Diphenylpropane is an aromatic hydrocarbon that may be of interest to researchers in various fields, including organic synthesis, materials science, and as a potential biomarker or impurity in drug development. Accurate and sensitive quantification of this compound is essential for quality control, reaction monitoring, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry.[1] This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS.

Principle of the Method

The sample containing this compound is first dissolved in a suitable volatile organic solvent. An internal standard is added to improve the accuracy and precision of quantification. The sample is then injected into the gas chromatograph, where it is vaporized. The volatile components are separated as they pass through a capillary column coated with a stationary phase. This compound, being a non-polar compound, is well-suited for separation on a non-polar or low-polarity column, where compounds are primarily separated based on their boiling points.[2] Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected. Quantification is achieved by comparing the peak area of a characteristic ion of this compound to that of the internal standard in Selected Ion Monitoring (SIM) mode, which offers enhanced sensitivity and selectivity.[1]

Experimental Protocols

1. Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results. The following is a general guideline and may need to be adapted based on the specific sample matrix.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane (B109758) or hexane.

    • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

    • Prepare an internal standard (IS) stock solution (e.g., fluorene-d10) at 1 mg/mL in the same solvent.

    • Spike each calibration standard and sample with the internal standard to a final concentration of 10 µg/mL just prior to analysis.

  • Sample Preparation:

    • For liquid samples, accurately measure a known volume or weight and dilute with the chosen solvent to bring the expected concentration of this compound within the calibration range.

    • For solid samples, accurately weigh a known amount and dissolve it in the solvent. Sonication may be used to ensure complete dissolution.

    • Ensure all final solutions are clear and free of particulate matter. If necessary, centrifuge or filter the sample through a 0.22 µm syringe filter before transferring to a 2 mL autosampler vial.[3]

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are a starting point and may require optimization for your specific instrument and application.

Parameter Recommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.[1][2]
Injection Volume 1 µL
Inlet Temperature 280 °C
Inlet Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 60 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C, and hold for 5 minutes.[4]
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Transfer Line Temperature 280 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor This compound: Quantifier ion: m/z 105, Qualifier ions: m/z 91, 196.[3] Internal Standard (fluorene-d10): m/z 176

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. Note: These values are illustrative and must be determined experimentally through method validation.

Parameter Expected Value/Range Notes
Retention Time (RT) ~12-15 minThis is an estimated time based on the proposed GC method and may vary.
Characteristic m/z Ions 105, 91, 196The molecular ion is at m/z 196. The base peak is expected at m/z 105, with another significant fragment at m/z 91.[3]
Limit of Detection (LOD) 0.01-0.1 µg/mLThe lowest concentration of analyte that can be reliably detected. To be determined by injecting low-concentration standards and assessing the signal-to-noise ratio (S/N ≥ 3).
Limit of Quantification (LOQ) 0.05-0.5 µg/mLThe lowest concentration of analyte that can be accurately quantified. To be determined by injecting low-concentration standards and assessing S/N ≥ 10 and precision.
Linearity (R²) > 0.995The coefficient of determination for the calibration curve, indicating the linearity of the response over the specified concentration range.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dissolution Dissolution in Solvent Sample->Dissolution Spiking Internal Standard Spiking Dissolution->Spiking Filtration Filtration/Centrifugation Spiking->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

GCMS_Process_Flow Injector Injector (Vaporization) GC_Column GC Column (Separation) Injector->GC_Column Carrier Gas Flow Ion_Source Ion Source (Fragmentation) GC_Column->Ion_Source Elution Mass_Analyzer Mass Analyzer (m/z Sorting) Ion_Source->Mass_Analyzer Ion Beam Detector Detector (Signal Generation) Mass_Analyzer->Detector Separated Ions Data_System Data System (Analysis) Detector->Data_System Electronic Signal

Caption: Logical flow of the GC-MS instrument components.

References

Application Note: Chiral Separation of 1,2-Diphenylpropane Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and method development strategy for the chiral separation of 1,2-Diphenylpropane enantiomers using High-Performance Liquid Chromatography (HPLC). Due to the structural characteristics of this compound, polysaccharide-based chiral stationary phases (CSPs) are highlighted as the most promising approach for achieving successful enantioseparation. This document outlines a systematic screening protocol for both stationary and mobile phases, and provides representative data based on the separation of structurally similar compounds.

Introduction

This compound is a chiral hydrocarbon containing a single stereocenter. The ability to separate and quantify its enantiomers is crucial in various fields, including asymmetric synthesis and stereoselective catalysis, where the chirality of molecules dictates their activity and properties. Chiral HPLC is a powerful technique for the direct separation of enantiomers, with the choice of the chiral stationary phase being the most critical parameter. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including those with aromatic moieties similar to this compound.[1][2][3]

This application note presents a comprehensive approach to developing a robust chiral HPLC method for the enantiomers of this compound.

Method Development Strategy

A systematic approach to method development is crucial for achieving optimal chiral separation. The following workflow is recommended for the enantioseparation of this compound.

Chiral_Separation_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screen Chiral Stationary Phase (CSP) Screening (Polysaccharide-based) MP_Screen Mobile Phase Screening (Normal Phase) CSP_Screen->MP_Screen Select best CSPs Optimize_MP Optimize Mobile Phase Composition (% Modifier) MP_Screen->Optimize_MP Select best mobile phase Optimize_Conditions Optimize Flow Rate & Temperature Optimize_MP->Optimize_Conditions Validation Method Validation (Robustness, Reproducibility) Optimize_Conditions->Validation

Caption: Workflow for chiral method development for this compound.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.

  • Chiral Stationary Phases: A selection of polysaccharide-based columns is recommended for the initial screening.

    • Amylose-based: CHIRALPAK® IA, IB, IC, etc.[4]

    • Cellulose-based: CHIRALCEL® OD, OJ, etc.

  • Solvents: HPLC grade n-hexane, isopropanol (B130326) (IPA), and ethanol (B145695) (EtOH).

  • Sample Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

Initial Screening Protocol

The initial screening aims to identify a suitable CSP and mobile phase combination that shows baseline or partial separation of the enantiomers. Normal-phase chromatography is often the preferred starting point for non-polar compounds like this compound.

Table 1: CSP and Mobile Phase Screening Conditions

ParameterCondition
Chiral Stationary Phases CHIRALPAK® IA, CHIRALPAK® IB, CHIRALCEL® OD-H
Column Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase A n-Hexane/Isopropanol (90:10, v/v)
Mobile Phase B n-Hexane/Ethanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Method Optimization

Once a promising CSP and mobile phase system is identified from the screening, further optimization is performed to improve the resolution (Rs), reduce analysis time, and enhance peak shape.

  • Modifier Percentage: Vary the percentage of the alcohol modifier (e.g., IPA or EtOH) in n-hexane. A lower percentage of the modifier generally leads to longer retention times and potentially better resolution.

  • Flow Rate: Adjust the flow rate to find a balance between analysis time and separation efficiency.

  • Temperature: Investigate the effect of column temperature (e.g., 15-40 °C). Lower temperatures often improve enantioselectivity, but may increase analysis time and backpressure.

Expected Results and Data Presentation

Table 2: Representative Chromatographic Data for this compound Enantiomers

ParameterValue
Chiral Stationary Phase CHIRALPAK® IA
Mobile Phase n-Hexane/Isopropanol (95:5, v/v)
Flow Rate 0.8 mL/min
Temperature 20 °C
Retention Time (Enantiomer 1) 12.5 min
Retention Time (Enantiomer 2) 14.8 min
Resolution (Rs) > 1.5
Selectivity (α) 1.22

Logical Relationship Diagram

The following diagram illustrates the key interactions and principles governing the chiral separation of this compound on a polysaccharide-based CSP.

Chiral_Recognition_Mechanism cluster_system Chromatographic System Analyte This compound (Enantiomers) Interaction Diastereomeric Complex Formation Analyte->Interaction CSP Polysaccharide-based CSP (Chiral Selector) CSP->Interaction MobilePhase Mobile Phase (n-Hexane/Alcohol) MobilePhase->Interaction Modulates Interaction Strength Separation Differential Retention & Enantioseparation Interaction->Separation

Caption: Chiral recognition mechanism in HPLC.

Conclusion

The successful chiral separation of this compound enantiomers is highly achievable using HPLC with polysaccharide-based chiral stationary phases. A systematic method development approach, starting with the screening of different CSPs and normal-phase mobile phases, is recommended. By optimizing the mobile phase composition, flow rate, and temperature, a robust and efficient method can be developed for the accurate quantification of the enantiomers of this compound. This application note provides a comprehensive framework to guide researchers and drug development professionals in this process.

References

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Synthesis of 1,2-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts synthesis of 1,2-diphenylpropane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this electrophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Friedel-Crafts synthesis of this compound?

A1: The synthesis of this compound via Friedel-Crafts alkylation is susceptible to several side reactions, primarily due to the carbocation intermediates involved. The most prevalent side products include:

  • Rearrangement Products: Hydride or methyl shifts in the carbocation intermediate can lead to the formation of isomeric products. A common rearranged product is 1,1-diphenylpropane.

  • Polyalkylation Products: The initial product, this compound, is more reactive than benzene (B151609) itself, making it prone to further alkylation. This results in the formation of triphenylpropanes, such as 1,2,2-triphenylpropane and 1,1,2-triphenylpropane.[1][2]

  • Elimination Products: Under certain conditions, the carbocation intermediate can undergo elimination to form alkenes, such as E-1,2-diphenylpropene.[2]

Q2: How can I minimize polyalkylation in my reaction?

A2: Polyalkylation is a common issue in Friedel-Crafts alkylation because the alkyl group activates the aromatic ring for further substitution.[2] To minimize this, a large excess of the aromatic substrate (benzene) should be used. This increases the probability that the electrophile will react with the starting aromatic compound rather than the monoalkylated product.

Q3: My reaction is yielding a significant amount of rearranged product (1,1-diphenylpropane). How can I prevent this?

A3: Carbocation rearrangements are driven by the formation of a more stable carbocation.[3] To suppress rearrangement:

  • Control the Temperature: Lowering the reaction temperature can disfavor the energy-intensive rearrangement process.

  • Choice of Catalyst: The strength of the Lewis acid catalyst can influence the degree of carbocation formation and subsequent rearrangement. Experimenting with milder Lewis acids may be beneficial.

  • Alternative Synthesis Route: Consider a Friedel-Crafts acylation followed by reduction. Acylium ions are resonance-stabilized and do not undergo rearrangement.[3] You could synthesize propiophenone (B1677668) via Friedel-Crafts acylation of benzene with propanoyl chloride, followed by a reduction (e.g., Clemmensen or Wolff-Kishner) to obtain this compound.

Q4: What is the role of the Lewis acid catalyst, and which one should I choose?

A4: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is crucial for generating the carbocation electrophile from the alkylating agent (e.g., 1-phenylpropene, allylbenzene, or a corresponding alkyl halide).[4] Aluminum chloride (AlCl₃) is a strong and common catalyst for this reaction. The choice and amount of catalyst can significantly impact the reaction rate and product distribution. Stronger Lewis acids can sometimes lead to more side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low yield of this compound - Inactive catalyst (due to moisture).- Insufficient reaction time or temperature.- Competing side reactions (polyalkylation, rearrangement).- Ensure all glassware is oven-dried and reagents are anhydrous.- Monitor the reaction progress by TLC or GC to determine the optimal reaction time.- Use a large excess of benzene to minimize polyalkylation.- Lower the reaction temperature to reduce rearrangement.
High proportion of triphenylpropane isomers - The molar ratio of benzene to the alkylating agent is too low.- The reaction temperature is too high, promoting further alkylation.- Increase the molar excess of benzene (e.g., 5:1 or 10:1 ratio of benzene to alkylating agent).- Conduct the reaction at a lower temperature (e.g., 0-5 °C).
Presence of significant amounts of 1,1-diphenylpropane - Carbocation rearrangement of the initial electrophile.- Lower the reaction temperature.- Consider using a milder Lewis acid catalyst.- Employ the Friedel-Crafts acylation-reduction pathway as an alternative.
Formation of colored byproducts - Polymerization of the alkylating agent.- Charring of organic material at high temperatures.- Maintain a controlled and lower reaction temperature.- Ensure the purity of the starting materials.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

General Protocol for Friedel-Crafts Alkylation of Benzene

Materials:

  • Anhydrous Benzene (excess)

  • Alkylating Agent (e.g., 1-phenylpropene or allylbenzene)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (B109758) (solvent, optional)

  • Ice-water bath

  • Hydrochloric acid (HCl), dilute

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • Charge the flask with anhydrous benzene and anhydrous aluminum chloride.

  • Cool the mixture in an ice-water bath.

  • Dissolve the alkylating agent in a minimal amount of anhydrous benzene or dichloromethane and add it to the dropping funnel.

  • Add the alkylating agent solution dropwise to the stirred benzene-AlCl₃ mixture while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-5 °C or room temperature) and monitor its progress using TLC or GC.

  • Upon completion, quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography.

Data Presentation

The following table summarizes the expected products from the Friedel-Crafts alkylation of benzene with precursors that can lead to a triphenylpropane skeleton, as identified in the literature.[2] Quantitative yields for the direct synthesis of this compound were not found in the provided search results.

Alkylation Reaction Catalyst Identified Products
Benzene + 1,2-Diphenyl-2-propanolAlCl₃/CH₃NO₂1,2,2-Triphenylpropane, 1,1,2-Triphenylpropane
Benzene + 1,2-Diphenyl-2-propanol85% H₂SO₄E-1,2-Diphenylpropene, 1,1,2-Triphenylpropane
Benzene + 1-Chloro-2,3-diphenylpropaneAlCl₃1,2,2-Triphenylpropane, 1,1,2-Triphenylpropane, E-1,2-Diphenylpropene

Visualizations

Logical Workflow for Troubleshooting Friedel-Crafts Alkylation

Troubleshooting_Friedel_Crafts start Start: Unexpected Reaction Outcome low_yield Low Yield of This compound start->low_yield side_products High Level of Side Products start->side_products check_reagents Check Reagent Purity and Anhydrous Conditions low_yield->check_reagents optimize_time_temp Optimize Reaction Time and Temperature low_yield->optimize_time_temp side_products->optimize_time_temp Rearrangement/ Elimination adjust_ratio Increase Benzene: Alkylating Agent Ratio side_products->adjust_ratio Polyalkylation change_catalyst Consider Milder Lewis Acid side_products->change_catalyst Rearrangement check_reagents->optimize_time_temp optimize_time_temp->adjust_ratio alt_route Alternative Route: Acylation-Reduction adjust_ratio->alt_route change_catalyst->alt_route

Caption: A troubleshooting guide for common issues in Friedel-Crafts alkylation.

Reaction Pathway for Friedel-Crafts Synthesis and Side Reactions

Reaction_Pathways cluster_start Starting Materials cluster_products Products Benzene Benzene Carbocation Secondary Carbocation Intermediate Benzene->Carbocation  + AlCl3 AlkylatingAgent Alkylating Agent (e.g., 1-Phenylpropene) AlkylatingAgent->Carbocation  + AlCl3 MainProduct This compound (Desired Product) Carbocation->MainProduct  + Benzene RearrangedProduct 1,1-Diphenylpropane (Rearrangement) Carbocation->RearrangedProduct  Hydride Shift + Benzene EliminationProduct Diphenylpropene (Elimination) Carbocation->EliminationProduct  -H+ PolyalkylationProduct Triphenylpropanes (Polyalkylation) MainProduct->PolyalkylationProduct  + Carbocation

Caption: Reaction pathways in the Friedel-Crafts synthesis of this compound.

References

Technical Support Center: Synthesis of 1,2-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the synthesis of 1,2-diphenylpropane, with a primary focus on preventing polyalkylation, a common side reaction. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in optimizing your synthetic strategy.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis of this compound, particularly via the Friedel-Crafts alkylation route.

Q1: My Friedel-Crafts alkylation reaction is producing a significant amount of di- and tri-substituted phenylpropanes. How can I increase the selectivity for the mono-substituted product?

A1: Polyalkylation is a common issue in Friedel-Crafts alkylation because the initial alkylation product is more reactive than the starting benzene (B151609) ring.[1] The added 1,2-diphenylpropyl group is an activating group, making the product susceptible to further electrophilic attack.[1] Here are several strategies to favor mono-alkylation:

  • Use a Large Excess of Benzene: By significantly increasing the molar ratio of benzene to the alkylating agent, you increase the statistical probability of the electrophile reacting with a benzene molecule rather than the already substituted this compound.[1]

  • Control Reaction Temperature: Lowering the reaction temperature can help to decrease the rate of the second and third alkylation reactions, thereby favoring the mono-substituted product.

  • Select a Milder Catalyst: While strong Lewis acids like AlCl₃ are effective, they can also promote polyalkylation. Consider using a less reactive catalyst to moderate the reaction.

  • Alternative Synthesis Route: The most effective method to completely avoid polyalkylation is to use a two-step acylation-reduction pathway.[2]

Q2: I am observing unexpected isomers in my product mixture. What could be the cause?

A2: Carbocation rearrangements are another significant challenge in Friedel-Crafts alkylation.[3] The intermediate carbocation formed from the alkylating agent can rearrange to a more stable carbocation before attacking the benzene ring, leading to a mixture of structural isomers. For the synthesis of this compound, if using an alkyl halide like 1-chloro-1-phenylpropane, the secondary carbocation is relatively stable. However, depending on the precursor, rearrangements are possible. The acylation-reduction route is recommended to avoid this issue as the acylium ion intermediate is resonance-stabilized and does not rearrange.[4][5]

Q3: My reaction is sluggish or fails to initiate. What are the likely causes?

A3: Several factors can inhibit a Friedel-Crafts reaction:

  • Catalyst Quality: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure your catalyst is anhydrous and handled under an inert atmosphere.

  • Reagent and Solvent Purity: All reagents and solvents must be anhydrous, as water will deactivate the catalyst.

  • Deactivated Aromatic Ring: Friedel-Crafts reactions do not work with strongly deactivated benzene rings (e.g., nitrobenzene).[3] This is not an issue when starting with benzene but is a consideration for more complex starting materials.

Q4: What is the most reliable method to synthesize this compound with high purity?

A4: For the highest purity and to avoid the issues of polyalkylation and carbocation rearrangements, the recommended method is a Friedel-Crafts acylation followed by a reduction reaction .[2] This two-step process involves:

  • Acylation: Reacting benzene with 2-phenylpropanoyl chloride in the presence of a Lewis acid catalyst to form 1,2-diphenyl-1-propanone. The acyl group is deactivating, which prevents further substitution on the aromatic ring.[1]

  • Reduction: The resulting ketone is then reduced to the desired alkane, this compound, using methods like the Clemmensen or Wolff-Kishner reduction.[2][6]

Data Presentation: Comparison of Synthetic Strategies

The following table summarizes the expected outcomes of the different synthetic approaches to this compound. Please note that the yields for the direct alkylation are illustrative and can vary significantly based on reaction conditions.

ParameterDirect Friedel-Crafts AlkylationFriedel-Crafts Acylation + Reduction
Primary Product This compoundThis compound
Major Side Products Poly-alkylated diphenylpropanes, structural isomersNone from the aromatic substitution step
Control of Polyalkylation Difficult, requires large excess of benzeneExcellent, acyl group deactivates the ring
Potential for Rearrangements YesNo
Number of Steps OneTwo
Typical Overall Yield Variable, often moderate to low for pure productGood to high
Reaction Robustness Sensitive to conditionsGenerally more robust and reproducible

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene with 2-Phenylpropanoyl Chloride

This protocol describes the first step in the two-step synthesis of this compound.

Materials:

  • Anhydrous benzene

  • 2-Phenylpropanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM) as solvent

  • Ice bath

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0-5 °C using an ice bath.

  • In the dropping funnel, prepare a solution of 2-phenylpropanoyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the 2-phenylpropanoyl chloride solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature below 10 °C.

  • After the addition is complete, add anhydrous benzene (at least 3 equivalents) dropwise from the dropping funnel.

  • Once the benzene addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude 1,2-diphenyl-1-propanone.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Clemmensen Reduction of 1,2-Diphenyl-1-propanone

This protocol describes the reduction of the ketone product from Protocol 1 to the final product, this compound.

Materials:

  • 1,2-Diphenyl-1-propanone

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene (B28343)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

  • In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated HCl, toluene, and 1,2-diphenyl-1-propanone.

  • Heat the mixture to reflux with vigorous stirring for 4-8 hours. Additional concentrated HCl may be added periodically during the reflux.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Carefully decant the liquid from the remaining zinc amalgam.

  • Transfer the liquid to a separatory funnel and separate the organic (toluene) layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene by distillation or rotary evaporation to yield this compound.

  • The product can be further purified by distillation under reduced pressure.

Visualizations

Polyalkylation_Mechanism Benzene Benzene MonoProduct This compound (Mono-alkylated) Benzene->MonoProduct Desired Reaction AlkylatingAgent Alkylating Agent (e.g., R-Cl + AlCl₃) AlkylatingAgent->Benzene Electrophilic Attack AlkylatingAgent->MonoProduct Further Attack DiProduct Di-substituted Product (Poly-alkylated) AlkylatingAgent->DiProduct Further Attack MonoProduct->DiProduct Activating Effect TriProduct Tri-substituted Product (Poly-alkylated) DiProduct->TriProduct Highly Activated Ring

Caption: Reaction pathway illustrating the formation of mono- and poly-alkylated products in Friedel-Crafts alkylation.

Troubleshooting_Workflow Start Start: Synthesis of this compound CheckPurity Problem: Low yield of pure product Start->CheckPurity Polyalkylation Issue: Polyalkylation products observed? CheckPurity->Polyalkylation Analyze Product Mixture Rearrangement Issue: Isomeric byproducts observed? Polyalkylation->Rearrangement No Solution_ExcessBenzene Solution: Increase excess of benzene, lower temperature Polyalkylation->Solution_ExcessBenzene Yes Solution_Acylation Optimal Solution: Switch to Acylation-Reduction Pathway Rearrangement->Solution_Acylation Yes End End: Pure this compound Rearrangement->End No Solution_ExcessBenzene->CheckPurity Re-run Experiment Solution_Acylation->End Implement New Protocol

Caption: Troubleshooting workflow for addressing polyalkylation and rearrangement issues in this compound synthesis.

Acylation_Reduction_Pathway Start Start Materials: Benzene + 2-Phenylpropanoyl Chloride Acylation Step 1: Friedel-Crafts Acylation (AlCl₃ catalyst) Start->Acylation Ketone Intermediate: 1,2-Diphenyl-1-propanone Acylation->Ketone Deactivation Key Advantage: Acyl group deactivates the ring, preventing polyacylation. Ketone->Deactivation Reduction Step 2: Reduction (e.g., Clemmensen or Wolff-Kishner) Ketone->Reduction FinalProduct Final Product: This compound Reduction->FinalProduct

Caption: The recommended two-step acylation-reduction pathway for the clean synthesis of this compound.

References

Technical Support Center: Synthesis of 1,2-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-diphenylpropane, with a specific focus on managing carbocation rearrangements.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isomeric byproducts in the synthesis of this compound via Friedel-Crafts alkylation?

A1: The formation of isomeric byproducts, most notably 1,1-diphenylpropane (B75321), is primarily due to carbocation rearrangement. The Friedel-Crafts alkylation reaction proceeds through a carbocation intermediate.[1][2] If the initial carbocation can rearrange to a more stable form through a hydride or alkyl shift, it will likely do so before the alkylation of the aromatic ring is complete.[3][4]

Q2: How does the carbocation rearrangement specifically occur during the synthesis of this compound?

A2: When using a precursor like 1-phenyl-2-chloropropane (or the corresponding alcohol/alkene under acidic conditions) to alkylate benzene (B151609), a secondary carbocation is initially formed at the C2 position of the propane (B168953) chain. This secondary carbocation can undergo a 1,2-hydride shift, where a hydrogen atom from the C1 position moves with its electron pair to the C2 position. This rearrangement forms a more stable secondary benzylic carbocation at C1. The attack of benzene on this rearranged carbocation leads to the formation of the 1,1-diphenylpropane isomer.

Q3: Are there synthesis methods that can prevent this carbocation rearrangement?

A3: Yes. The most effective method to avoid carbocation rearrangement is to perform a Friedel-Crafts acylation followed by a reduction.[1][5] This two-step process involves first attaching an acyl group to the benzene ring, which forms a resonance-stabilized acylium ion that does not rearrange.[6][7] The resulting ketone can then be reduced to the desired alkyl group (e.g., via a Clemmensen or Wolff-Kishner reduction), yielding the target molecule without isomeric impurities.[8]

Q4: Besides rearrangement, what other side reactions can occur in Friedel-Crafts alkylation?

A4: Another common limitation is polyalkylation. The alkyl group introduced onto the benzene ring is an activating group, making the product (this compound) more reactive than the starting material (benzene).[1][9] This can lead to the addition of multiple alkyl groups to the product. Using a large excess of the aromatic substrate can help to minimize this issue.[1]

Troubleshooting Guide

Problem ID Issue Encountered Potential Cause(s) Recommended Solution(s)
T-01 Significant yield of 1,1-diphenylpropane isomer. Carbocation Rearrangement: The reaction conditions (e.g., strong Lewis acid, high temperature) favor the rearrangement of the intermediate secondary carbocation to a more stable benzylic carbocation.1. Modify Reaction Conditions: Use a milder Lewis acid catalyst or lower the reaction temperature to disfavor rearrangement. 2. Change Synthetic Route: Employ the Friedel-Crafts acylation-reduction pathway to completely avoid carbocation formation.[1]
T-02 Low overall yield of desired product. 1. Incomplete Reaction: Insufficient reaction time or catalyst activity. 2. Moisture Contamination: Grignard-based routes are highly sensitive to moisture.[10][11] For Friedel-Crafts, moisture can deactivate the Lewis acid catalyst. 3. Product Loss during Workup: The product may be lost during extraction or purification steps.1. Optimize Reaction Time/Catalyst: Monitor the reaction by TLC or GC to determine the optimal reaction time. Ensure the catalyst is fresh and active. 2. Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents, especially for moisture-sensitive reactions. 3. Refine Purification: Perform multiple extractions and optimize chromatography or distillation conditions to improve recovery.
T-03 Formation of polyalkylated byproducts. Product Over-reaction: The alkylated product is more nucleophilic than benzene and reacts further with the carbocation electrophile.[1]Use Excess Benzene: Employ a large stoichiometric excess of benzene relative to the alkylating agent. This increases the probability that the electrophile will react with the starting material rather than the product.
T-04 No reaction occurs. Deactivated Aromatic Ring: If the benzene ring has a strongly electron-withdrawing substituent, it will be too deactivated to undergo Friedel-Crafts alkylation.[9] Inactive Catalyst: The Lewis acid catalyst may have been deactivated by moisture or other impurities.Check Substrate and Catalyst: Friedel-Crafts reactions are not suitable for strongly deactivated rings.[3] Use fresh, anhydrous Lewis acid catalyst.

Data Presentation

The ratio of the desired product to the rearranged byproduct is highly dependent on reaction conditions. The following table provides illustrative data on how catalyst choice can influence the product distribution in a model Friedel-Crafts alkylation of benzene with a propyl-based alkylating agent.

Table 1: Influence of Catalyst on Product Distribution

Catalyst Temperature (°C) Desired Product Yield (1,2-isomer) Rearranged Product Yield (1,1-isomer)
AlCl₃ (strong Lewis acid)25~35%~65%
FeCl₃ (milder Lewis acid)25~60%~40%
Zeolite (solid acid)80~70%~30%
Note: These are representative values to illustrate a general trend. Actual yields will vary based on specific substrates and precise experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation (Illustrative)

This protocol describes a general method for the alkylation of benzene with 1-phenyl-2-propanol (B48451), which generates the carbocation intermediate in situ. This method is prone to rearrangement.

Materials:

  • Benzene (anhydrous)

  • 1-phenyl-2-propanol

  • Aluminum chloride (AlCl₃, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Dichloromethane (DCM)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Initial Charge: Add anhydrous benzene (e.g., 5-10 molar excess) and anhydrous aluminum chloride (1.1 equivalents) to the flask under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the stirred mixture to 0-5 °C using an ice bath.

  • Addition of Alkylating Agent: Dissolve 1-phenyl-2-propanol (1.0 equivalent) in a small amount of anhydrous benzene and add it to the dropping funnel. Add this solution dropwise to the cooled AlCl₃/benzene slurry over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using GC or TLC.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation or column chromatography to separate the this compound and 1,1-diphenylpropane isomers.

Visualizations

Reaction Mechanism and Rearrangement

G cluster_main Desired Pathway cluster_rearrange Rearrangement Pathway reactant reactant intermediate intermediate product product side_product side_product catalyst catalyst A 1-Phenyl-2-propanol + H+ B Secondary Carbocation (at C2) A->B Dehydration C Benzene Attack B->C E Benzylic Secondary Carbocation (at C1) B->E 1,2-Hydride Shift D This compound C->D F Benzene Attack E->F G 1,1-Diphenylpropane F->G

Caption: Carbocation formation and rearrangement in Friedel-Crafts alkylation.

Troubleshooting Workflow

G start_node Start Synthesis process_node Friedel-Crafts Alkylation start_node->process_node Perform Reaction & Workup decision_node Product Analysis process_node->decision_node Analyze Product Mixture (GC/NMR) problem_node High 1,1-isomer content decision_node->problem_node High % of 1,1-isomer end_node Pure this compound decision_node->end_node >95% 1,2-isomer Good Yield solution_node Lower Temp / Milder Catalyst OR Switch to Acylation-Reduction solution_node->start_node Implement Solution problem_node->solution_node Isomer Issue

Caption: Troubleshooting workflow for managing isomeric byproduct formation.

References

Technical Support Center: Optimizing Grignard Reaction Yield for 1,2-Diphenylpropane Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals aiming to optimize the synthesis of 1,2-diphenylpropane precursors, such as 1,2-diphenyl-1-propanol, via Grignard reaction. The principles outlined here address common challenges to maximize reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of Grignard reaction failure?

The most frequent reason for failure is the presence of moisture. Grignard reagents are extremely potent bases and will react with even trace amounts of water from glassware, solvents, or the atmosphere.[1][2] This acid-base reaction quenches the reagent, rendering it inactive for the desired nucleophilic attack on the carbonyl. It is imperative to use flame- or oven-dried glassware and anhydrous solvents to prevent this.[1]

Q2: My Grignard reaction is not initiating. What steps can I take?

Failure to initiate is often due to a passivating layer of magnesium oxide on the surface of the magnesium turnings.[2][3] Several activation methods can be employed:

  • Mechanical Activation: Gently crush the magnesium turnings with a mortar and pestle or stir them vigorously under an inert atmosphere before adding the solvent.[4][5] This exposes a fresh, unoxidized metal surface.[3][5]

  • Chemical Activation:

    • Add a small crystal of iodine. The reaction is initiated once the purple color disappears.[2][4][6]

    • Use a few drops of 1,2-dibromoethane (B42909) as an initiator.[4][7] It reacts with the magnesium to form ethene and magnesium bromide, activating the surface.[7]

Q3: How does temperature affect the yield of the Grignard reaction?

Temperature control is critical. While some reactions may need gentle warming to start, the formation of the Grignard reagent is highly exothermic.[2][8] Excessive heat can promote side reactions like Wurtz coupling, which reduces the yield of the desired product.[1][2] The subsequent reaction with the ketone should be performed at a controlled, lower temperature (e.g., 0 °C) to minimize side product formation.[9][4][10]

Q4: I am observing a significant amount of biphenyl (B1667301) as a byproduct. How can this be minimized?

Biphenyl formation is a classic side reaction in syntheses using phenylmagnesium bromide, resulting from the coupling of the Grignard reagent with unreacted bromobenzene (B47551).[4][11] This is a type of Wurtz-Fittig coupling.[1] To minimize this, the aryl halide should be added slowly and dropwise to the magnesium suspension.[1] This maintains a low concentration of the halide, reducing the probability of the coupling reaction.[1][2]

Q5: How can I confirm the formation and determine the concentration of my Grignard reagent before proceeding?

Visual cues for a successful initiation include the appearance of cloudiness, spontaneous refluxing of the solvent, and a noticeable temperature increase.[2] For quantitative analysis, the concentration of the active Grignard reagent can be determined by titration. A common method involves titrating an aliquot of the Grignard solution with a standardized solution of iodine in THF with lithium chloride until the brown iodine color disappears.[9][12]

Troubleshooting Guide

Problem IDIssuePotential CausesRecommended Solutions
GR-01 Reaction fails to start - Presence of moisture in glassware or solvent.- Magnesium surface is passivated with an oxide layer.[2][3]- Impure alkyl/aryl halide.- Rigorously flame-dry all glassware under vacuum and cool under an inert atmosphere (N₂ or Ar).[1]- Use high-quality anhydrous solvents.[1]- Activate magnesium by crushing, adding a crystal of iodine, or using 1,2-dibromoethane.[2][4][5]- Purify the halide by distillation before use.[4]
GR-02 Low yield of desired alcohol - Incomplete reaction.- Degradation of the Grignard reagent.- Side reactions (e.g., Wurtz coupling, enolization).[1][4]- Product loss during workup.[4]- Ensure efficient stirring and sufficient reaction time; gentle heating can help drive the reaction to completion.[4]- Use the Grignard reagent immediately after preparation.[1]- Control temperature and addition rates carefully.[1][4]- For sterically hindered ketones, consider using additives like CeCl₃ to reduce enolization.[9]- Perform multiple extractions of the aqueous layer during workup.[4]
GR-03 Significant byproduct formation - Biphenyl: High local concentration of aryl halide.- Enolization: Grignard reagent acts as a base instead of a nucleophile, especially with bulky ketones.[9][13]- Reduction: A secondary alcohol is formed from the starting ketone, common for Grignards with β-hydrogens.[13]- Add the aryl halide dropwise to the magnesium suspension to minimize Wurtz coupling.[1]- Add the ketone slowly to the Grignard solution at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition over enolization.[9]- Run the reaction at a lower temperature to disfavor reduction pathways.[9]
PU-01 Difficulty in product purification - Presence of unreacted starting materials or byproducts like biphenyl.[1]- Perform an acidic workup with a saturated aqueous solution of NH₄Cl to quench the reaction and dissolve magnesium salts.[1][4]- Biphenyl can often be separated from the desired alcohol product by column chromatography or careful recrystallization.

Impact of Key Parameters on Grignard Yield

ParameterConditionImpact on YieldRationale
Temperature Low (0 °C to RT)IncreaseLower temperatures reduce the rate of side reactions such as Wurtz coupling and reduction.[1][10]
High (>40 °C)DecreaseHigher temperatures can promote the formation of byproducts and lead to uncontrolled exothermic reactions.[2][14]
Reagent Addition Slow, DropwiseIncreaseMinimizes the local concentration of the organic halide, reducing the likelihood of homocoupling (Wurtz) side reactions.[1][2][7]
RapidDecreaseCan lead to a dangerous exotherm and favors the formation of byproducts.[2]
Atmosphere Inert (Nitrogen or Argon)IncreasePrevents the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture.[1]
AirDecreaseOxygen and water will rapidly degrade the Grignard reagent, significantly lowering the concentration of the active nucleophile.
Solvent Anhydrous Ether or THFIncreaseEthereal solvents are essential to solubilize and stabilize the Grignard reagent. Tetrahydrofuran (THF) is often preferred for its superior stabilizing ability.[1][15]
Protic or Wet SolventsComplete FailureGrignard reagents are strong bases and will be instantly quenched by protic solvents like water or alcohols.[16]

Experimental Protocol: Synthesis of 1,2-Diphenyl-1-propanol

This protocol details the synthesis of 1,2-diphenyl-1-propanol via the reaction of phenylmagnesium bromide with propiophenone (B1677668). The resulting tertiary alcohol can be subsequently reduced to this compound through dehydroxylation methods (not detailed here).

Materials:

  • Magnesium turnings

  • Bromobenzene, freshly distilled

  • Propiophenone

  • Anhydrous diethyl ether (or THF)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • 3M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser with CaCl₂ drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent): a. Assemble the flame-dried three-necked flask with the condenser, dropping funnel, and a glass stopper. Place magnesium turnings and a single crystal of iodine in the flask.[17] b. Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel. c. Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. Initiation is indicated by bubbling and the disappearance of the iodine color.[2][4] d. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[4] e. After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the reagent.[4]

  • Reaction with Propiophenone: a. Cool the Grignard reagent solution to 0 °C using an ice bath. b. Dissolve propiophenone in anhydrous diethyl ether and add it to the dropping funnel. c. Add the propiophenone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[1] d. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.[18]

  • Workup and Purification: a. Cool the reaction mixture again in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[4][18] b. Transfer the mixture to a separatory funnel. Separate the ether layer. c. Extract the aqueous layer twice more with diethyl ether.[4] d. Combine all organic layers and wash sequentially with 3M HCl, water, and finally brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 1,2-diphenyl-1-propanol.[17] f. The crude product can be purified by recrystallization or column chromatography.[17]

Visualizations

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Purification A 1. Assemble Flame-Dried Glassware Under Inert Gas B 2. Add Mg Turnings & Iodine Crystal A->B C 3. Add Bromobenzene Solution Dropwise to Initiate B->C D 4. Maintain Gentle Reflux Until Mg is Consumed C->D E 5. Cool Grignard Reagent to 0 °C D->E F 6. Add Propiophenone Solution Dropwise E->F G 7. Stir at Room Temperature for 1-2 Hours F->G H 8. Quench with Saturated Aqueous NH4Cl G->H I 9. Perform Liquid-Liquid Extraction with Ether H->I J 10. Wash Organic Layer (Acid, Water, Brine) I->J K 11. Dry, Filter, and Evaporate Solvent J->K L 12. Purify Crude Product (Recrystallization/Chromatography) K->L

Caption: Experimental workflow for the Grignard synthesis of 1,2-diphenyl-1-propanol.

G start Low Yield or Reaction Failure q1 Did the reaction initiate? start->q1 a1_yes Initiation Confirmed (Turbidity, Exotherm) q1->a1_yes Yes a1_no No Initiation q1->a1_no No q2 Major Side Products Observed? a1_yes->q2 sol1 Troubleshoot Initiation: 1. Check for Moisture (Dry Glassware/Solvent) 2. Activate Mg (Crush, Iodine, 1,2-Dibromoethane) 3. Check Halide Purity a1_no->sol1 a2_yes Byproducts Identified (e.g., Biphenyl, Ketone) q2->a2_yes Yes a2_no Clean Reaction, Still Low Yield q2->a2_no No sol2 Minimize Side Reactions: - Slow Reagent Addition - Maintain Low Temperature (0°C) - Use Additives (CeCl3) for hindered ketones a2_yes->sol2 sol3 Optimize for Completion: - Increase Reaction Time - Ensure Efficient Stirring - Titrate Reagent to Confirm Concentration a2_no->sol3

Caption: Troubleshooting decision tree for optimizing Grignard reaction yield.

References

Technical Support Center: Purification of Crude 1,2-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 1,2-Diphenylpropane. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to ensure successful purification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Depending on the synthesis method, common impurities may include:

  • Isomers: Such as 1,1-diphenylpropane (B75321) and 1,3-diphenylpropane, particularly from Friedel-Crafts alkylation reactions.[1]

  • Unreacted Starting Materials: For example, benzene (B151609), propylene, or their precursors.[1]

  • Byproducts: Poly-alkylated benzene species or products from side reactions.

  • Catalyst Residues: Remnants of Lewis acids (e.g., aluminum chloride) used in Friedel-Crafts reactions.[1]

Q2: What are the primary methods for purifying crude this compound?

A2: The most effective purification methods for this compound are recrystallization, column chromatography, and vacuum distillation. The choice depends on the nature of the impurities and the scale of the purification.

Q3: How do I choose the right purification method?

A3: Refer to the table below for a comparison of the primary purification techniques. For solid crude products with minor impurities, recrystallization is often sufficient.[2] For complex mixtures with impurities of different polarities, column chromatography is recommended.[2] Vacuum distillation is ideal for separating from non-volatile or high-boiling impurities.[3]

Q4: What are the key physical properties of this compound?

A4: Understanding the physical properties is crucial for selecting and optimizing a purification strategy.

PropertyValueSource
Appearance Colorless liquid or crystalline solid[1]
Molecular Formula C₁₅H₁₆[1][4]
Molecular Weight 196.29 g/mol [1][4][5]
Melting Point ~51-60 °C[1]
Boiling Point ~280.5 °C at 760 mmHg[1][5]
Density ~0.98 g/cm³[1][4][5]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether)[1]

Troubleshooting Guides

Recrystallization Issues

Q5: My this compound is "oiling out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the compound separates as a liquid. This can happen if the boiling point of the solvent is higher than the compound's melting point or if the solution is highly supersaturated.[3][6]

  • Solution 1: Reheat and Add Solvent: Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent to reduce the saturation and then allow it to cool very slowly.[7][8]

  • Solution 2: Change Solvent: Choose a solvent with a lower boiling point than the melting point of this compound (~60 °C).[3]

  • Solution 3: Use a Mixed-Solvent System: Dissolve the compound in a minimum of a hot "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Reheat gently until clear and then cool slowly.[3][9][10]

Q6: I am getting a very low yield after recrystallization. How can I improve it?

A6: Low recovery can be caused by several factors:[3]

  • Using Too Much Solvent: This keeps a large portion of the product dissolved. Use only the minimum amount of hot solvent needed to dissolve your crude product.[3] You can concentrate the filtrate by carefully evaporating some solvent and cooling again.[6]

  • Cooling Too Quickly: Rapid cooling leads to small, impure crystals. Allow the solution to cool slowly to room temperature before moving it to an ice bath.[3]

  • Insufficient Cooling: Ensure the flask is cooled in an ice bath for an adequate amount of time to maximize crystal formation.[6]

  • Premature Crystallization: If performing hot filtration, the product may crystallize in the funnel. Use a pre-heated funnel and a slight excess of hot solvent to prevent this.[3]

Q7: No crystals are forming even after the solution has cooled. What is the problem?

A7: The solution may be supersaturated and require nucleation to begin crystallization.[8]

  • Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod. The microscopic scratches can serve as nucleation sites.[7][8]

  • Seed Crystals: If you have a pure crystal of this compound, add a tiny amount to the cooled solution to act as a template for crystal growth.[7][8]

  • Concentrate the Solution: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[8]

G start Recrystallization Problem oiling_out Compound 'Oils Out'? start->oiling_out low_yield Low Crystal Yield? oiling_out->low_yield No reheat Reheat, add more solvent, cool slowly. oiling_out->reheat Yes no_crystals No Crystals Form? low_yield->no_crystals No use_min_solvent Use minimum amount of hot solvent. low_yield->use_min_solvent Yes induce Induce crystallization: - Scratch flask - Add seed crystal no_crystals->induce Yes success Successful Purification no_crystals->success Resolved change_solvent Use lower boiling point solvent. reheat->change_solvent Still Oiling? reheat->success Resolved change_solvent->success slow_cool Ensure slow cooling before ice bath. use_min_solvent->slow_cool slow_cool->success concentrate Concentrate solution by evaporating solvent. induce->concentrate Still No Crystals? concentrate->success G crude Crude this compound dissolve Dissolve in Minimal Solvent crude->dissolve choose_method Select Purification Method dissolve->choose_method recrystallize Recrystallization choose_method->recrystallize Solid, Minor Impurities chromatography Column Chromatography choose_method->chromatography Complex Mixture distillation Vacuum Distillation choose_method->distillation Non-Volatile Impurities cool Slow Cooling & Ice Bath recrystallize->cool load_column Load Sample onto Silica Column chromatography->load_column distill Heat Under Vacuum distillation->distill filter Vacuum Filtration cool->filter elute Elute with Solvent & Collect Fractions load_column->elute collect_distillate Collect Pure Fraction distill->collect_distillate analyze Analyze Purity (TLC, MP, NMR) filter->analyze elute->analyze collect_distillate->analyze pure Pure this compound analyze->pure

References

Technical Support Center: Recrystallization of 1,2-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 1,2-Diphenylpropane.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: A single ideal solvent for this compound may not be readily available. This compound is generally soluble in organic solvents like ethanol (B145695) and ether and insoluble in water.[1] For compounds with such solubility profiles, a mixed solvent system is often most effective.[2] A common approach involves dissolving the compound in a "good" solvent where it is highly soluble at an elevated temperature (e.g., ethanol or acetone). Subsequently, a "poor" solvent in which the compound is less soluble (e.g., water or hexane) is added dropwise until the solution becomes slightly cloudy, indicating the saturation point.[2] Gentle warming to redissolve any precipitate followed by slow cooling should then induce crystallization.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute melts and forms a liquid phase before it crystallizes. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution becomes supersaturated at a temperature above the compound's melting point.[3][4]

To prevent this:

  • Choose an appropriate solvent: Ensure the boiling point of your solvent or solvent mixture is lower than the melting point of this compound.

  • Adjust the solvent addition: When using a mixed solvent system, add the "poor" solvent more slowly and at a slightly lower temperature.[3]

  • Promote crystallization: Seeding the solution with a small, pure crystal of this compound can encourage crystal growth over oiling out.[5][6]

  • Re-dissolve and re-cool: If oiling out occurs, heat the solution to redissolve the oil, potentially adding a small amount of the "good" solvent, and then allow it to cool more slowly.[4][6]

Q3: The recovery yield of my recrystallized this compound is very low. What are the common causes and how can I improve it?

A3: Low recovery is a frequent issue in recrystallization and can be attributed to several factors:[3][5]

  • Using too much solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of the compound dissolved even at low temperatures.[3][6] Use the minimum amount of hot solvent necessary to completely dissolve the crude product.[5]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities, reducing the overall yield of pure product.[7] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]

  • Premature crystallization: If a hot filtration step is used to remove insoluble impurities, the compound may crystallize prematurely in the funnel.[7] To avoid this, use a pre-warmed funnel and a slight excess of hot solvent.[8]

  • Incomplete crystallization: Ensure the solution has been cooled sufficiently, typically in an ice bath, to maximize the amount of crystallized product.[2]

Q4: No crystals are forming, even after the solution has cooled. What should I do?

A4: The absence of crystal formation upon cooling often indicates that the solution is supersaturated.[5][6] Several techniques can be employed to induce crystallization:

  • Scratching the flask: Gently scratching the inside of the flask with a glass rod just below the surface of the solution can create nucleation sites for crystal growth.[5][6]

  • Seeding: Adding a tiny crystal of pure this compound (a "seed crystal") can initiate crystallization.[5][6]

  • Reducing solvent volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[3][6]

  • Further cooling: If not already done, placing the flask in an ice-salt bath can lower the temperature further and promote crystallization.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Oiling Out 1. Solvent boiling point is higher than the compound's melting point. 2. Solution is supersaturated above the compound's melting point. 3. High level of impurities.1. Select a lower-boiling point solvent or solvent mixture. 2. Reheat the solution, add a small amount of the "good" solvent to ensure complete dissolution, and cool slowly. 3. Consider purifying the crude material by another method, such as column chromatography, before recrystallization.[2]
Low Yield 1. Too much solvent used. 2. Cooling was too rapid. 3. Premature crystallization during hot filtration. 4. Incomplete crystallization.1. Use the minimum amount of hot solvent for dissolution. If excess was used, evaporate some solvent and re-cool.[3][6] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2][7] 3. Use a pre-warmed funnel and a slight excess of hot solvent for hot filtration.[8] 4. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[2]
No Crystals Form 1. Solution is not saturated (too much solvent). 2. Solution is supersaturated.1. Evaporate some of the solvent by gently heating the solution and then allow it to cool again.[3][6] 2. Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[5][6]
Colored Impurities in Crystals 1. Colored impurities are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[4][9]
Crystals are very fine or powdery 1. The solution cooled too quickly.1. Ensure a slow cooling process. Rapid cooling leads to the formation of small, often less pure, crystals.[7]

Experimental Protocols

General Protocol for Recrystallization from a Mixed Solvent System

This protocol is a general guideline and may require optimization for this compound.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot "good" solvent (e.g., ethanol).[2]

  • Induce Precipitation: While the solution is still warm, add a "poor" solvent (e.g., water) dropwise with swirling until the solution remains faintly cloudy.[2] This indicates the point of saturation.

  • Redissolution: Gently heat the solution until it becomes clear again.[2] If necessary, add a drop or two of the "good" solvent to clarify the solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature.[2][7] As the solution cools, crystals of the purified product should form.

  • Maximize Crystal Formation: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.[2]

  • Drying: Dry the crystals, for instance in a vacuum oven or by air drying, until a constant weight is achieved.[2]

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A Dissolve crude This compound in minimum hot 'good' solvent B Add 'poor' solvent dropwise until cloudy A->B C Reheat gently to achieve clear solution B->C D Slowly cool to room temperature C->D E Cool in ice bath to maximize crystal formation D->E F Collect crystals by vacuum filtration E->F G Wash crystals with cold solvent mixture F->G H Dry purified crystals G->H

Caption: General experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Recrystallization Attempt issue Issue Encountered? start->issue no_issue Successful Crystallization issue->no_issue No oiling_out Oiling Out issue->oiling_out Yes, Oiling low_yield Low Yield issue->low_yield Yes, Low Yield no_crystals No Crystals Form issue->no_crystals Yes, No Crystals solution1 Reheat, add more 'good' solvent, cool slowly oiling_out->solution1 solution2 Use less solvent, cool slowly low_yield->solution2 solution3 Scratch flask or add seed crystal no_crystals->solution3 solution1->start Retry solution2->start Retry solution3->start Retry

Caption: Troubleshooting logic for common recrystallization challenges.

References

Technical Support Center: 1,2-Diphenylpropane NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering unexpected peak splitting in the 1H NMR spectrum of 1,2-diphenylpropane.

Frequently Asked Questions (FAQs)

Q1: Why does the 1H NMR spectrum of this compound show complex splitting for the methylene (B1212753) (-CH2-) protons?

A1: The complexity arises because this compound is a chiral molecule. This chirality makes the two protons on the methylene group diastereotopic. Diastereotopic protons are chemically non-equivalent and therefore have different chemical shifts.[1][2] They couple to each other (geminal coupling) and also to the adjacent methine (-CH-) proton (vicinal coupling), resulting in a complex multiplet, often a doublet of doublets for each proton.[1][3]

Q2: I expected a simple quartet for the methine (-CH-) proton and a doublet for the methylene (-CH2-) protons. Why is my spectrum more complicated?

A2: The "n+1 rule" works for simple cases where a proton or a group of equivalent protons is coupled to another set of equivalent protons.[4][5] In this compound, the methine proton is coupled to three methyl protons and two non-equivalent methylene protons. This results in a more complex pattern than a simple quartet. Similarly, each methylene proton is coupled to the methine proton and the other, non-equivalent methylene proton.

Q3: What are diastereotopic protons?

A3: Diastereotopic protons are protons that, if replaced by another group, would create diastereomers.[2][6] In a chiral molecule, the two protons on a CH2 group are often diastereotopic because their spatial relationship to the chiral center is different.[1][7] This leads to them having different chemical environments and, consequently, different chemical shifts in the NMR spectrum.[1]

Q4: Can environmental factors affect the peak splitting?

A4: Yes, factors like the solvent, temperature, and sample concentration can influence the appearance of the spectrum. Changing the solvent can alter chemical shifts, potentially resolving overlapping signals. Temperature can affect the rate of conformational changes; at low temperatures, rotation around single bonds might slow down, leading to even more distinct signals for different conformers.[8]

Troubleshooting Guide for Unexpected Peak Splitting

Problem: The methylene (-CH2-) region of my this compound spectrum is a broad, unresolved multiplet.

Possible Cause Suggested Solution
Signal Overlap The chemical shifts of the two diastereotopic protons are very close, and their multiplets are overlapping.
Low Spectrometer Resolution The magnetic field strength of the spectrometer is insufficient to resolve the complex coupling.
Second-Order Effects The difference in chemical shift (in Hz) between the coupled protons is not much larger than the coupling constant (J). This can lead to "roofing," where the inner peaks of the multiplets are enhanced and the outer peaks are diminished, distorting the pattern.[9]
Sample Viscosity or Concentration High sample viscosity or concentration can lead to broader peaks, obscuring the fine splitting details.

Problem: The splitting pattern does not look like a clean "doublet of doublets".

Possible Cause Suggested Solution
Complex Coupling The methine (-CH-) proton splits both methylene protons, which also split each other. This creates an overlapping series of peaks that may not be easily recognizable as distinct doublets of doublets.
Long-Range Coupling There might be minor, unresolved coupling to the aromatic protons.

Data Presentation: Expected NMR Parameters

The following table summarizes the expected 1H NMR parameters for the aliphatic region of this compound. Note that exact values can vary depending on the solvent and experimental conditions.

ProtonApprox. Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-CH3 ~1.2Doublet (d)J = ~7 Hz
-CH- ~2.9Multiplet (m)Coupled to -CH3 and both -CH2 protons
-CH2a- ~2.7 - 2.9Doublet of Doublets (dd)Jgem = ~14 Hz, Jvic = ~8 Hz
-CH2b- ~2.7 - 2.9Doublet of Doublets (dd)Jgem = ~14 Hz, Jvic = ~6 Hz

Experimental Protocols for Spectrum Elucidation

If you are unable to resolve the splitting pattern with a standard 1H NMR experiment, consider the following advanced techniques.

COSY (Correlation Spectroscopy) Experiment

This 2D NMR experiment identifies protons that are coupled to each other.[10] It is extremely useful for confirming which signals belong to the -CH-, -CH2-, and -CH3 groups.

Methodology:

  • Sample Preparation: Prepare the sample as you would for a standard 1H NMR.

  • Acquisition:

    • Load a standard COSY pulse sequence program (e.g., 'cosygpqf' on Bruker instruments).[11]

    • Acquire a standard 1H spectrum to determine the spectral width (sw).

    • Set up the 2D experiment, ensuring the spectral width covers all proton signals in both dimensions.[11]

    • Typically, 128 to 256 increments in the indirect dimension (t1) are sufficient for good resolution.[11]

    • Set the number of scans (ns) based on the sample concentration.

  • Processing & Analysis:

    • Process the data with a sine-bell or squared sine-bell window function.

    • The resulting 2D spectrum will show diagonal peaks corresponding to the 1D spectrum.

    • Cross-peaks, located off the diagonal, will connect signals from protons that are spin-coupled.[10] You should see a cross-peak connecting the methine multiplet to the methylene multiplet, and another connecting the methine to the methyl doublet.

HSQC (Heteronuclear Single Quantum Coherence) Experiment

This 2D experiment correlates proton signals with the carbon signals to which they are directly attached.[12][13] This is useful for unambiguously assigning the proton signals to the correct carbon atoms in the molecule.

Methodology:

  • Sample Preparation: Prepare a sufficiently concentrated sample as this experiment detects the less sensitive 13C nucleus.

  • Acquisition:

    • Load a standard HSQC pulse sequence program (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).[14]

    • Set the 1H spectral width based on a standard proton spectrum.

    • Set the 13C spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm for this molecule).

    • The number of increments in the indirect (13C) dimension is typically 128-256.[15]

    • Set the number of scans based on sample concentration; HSQC is more sensitive than other 13C experiments but may still require more scans than a 1H experiment.[16]

  • Processing & Analysis:

    • Process the 2D data.

    • The resulting spectrum will show a cross-peak at the intersection of a proton's chemical shift (F2 axis) and its attached carbon's chemical shift (F1 axis).[16] This will allow you to confirm that the complex multiplet in the proton spectrum indeed corresponds to the methylene carbon.

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected peak splitting in the 1H NMR spectrum of this compound.

G cluster_0 cluster_1 Initial Analysis cluster_2 Troubleshooting Steps cluster_3 Advanced Experiments cluster_4 Resolution Start Observe Unexpected Peak Splitting CheckChirality Is the molecule chiral? (this compound is chiral) Start->CheckChirality Diastereotopic Methylene (-CH2-) protons are diastereotopic CheckChirality->Diastereotopic Yes CheckResolution Is spectrometer resolution sufficient? Diastereotopic->CheckResolution OptimizeConditions Optimize experimental conditions: - Change solvent - Adjust temperature/concentration CheckResolution->OptimizeConditions No Run2DNMR Perform 2D NMR for structural confirmation CheckResolution->Run2DNMR Yes OptimizeConditions->Run2DNMR Still Unresolved COSY Run COSY to confirm H-H couplings Run2DNMR->COSY HSQC Run HSQC to confirm C-H connectivity Run2DNMR->HSQC Resolved Spectrum Resolved & Assignments Confirmed COSY->Resolved HSQC->Resolved

Caption: Troubleshooting workflow for complex NMR peak splitting.

References

Technical Support Center: GC-MS Analysis of 1,2-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1,2-Diphenylpropane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during the GC-MS analysis of this compound, presented in a question-and-answer format.

Chromatography Issues

Question 1: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?

Answer: Poor peak shape is a common issue in GC analysis. Here’s a breakdown of potential causes and solutions:

  • Peak Tailing: This is often observed for active compounds and can be caused by:

    • Active Sites in the Inlet or Column: The presence of acidic silanol (B1196071) groups in the liner or on the column can interact with the analyte.

      • Solution: Use a deactivated inlet liner and a high-quality, inert GC column (e.g., a DB-5ms or equivalent). Regular maintenance, such as replacing the liner and trimming the first few centimeters of the column, can also help.

    • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column.

      • Solution: Bake out the column at a high temperature (within the column's specified limits). If contamination is severe, trimming the inlet side of the column is recommended.

    • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak tailing.

      • Solution: Ensure the column is cut cleanly and installed at the correct depth as specified by the instrument manufacturer.

  • Peak Fronting: This is typically a sign of:

    • Column Overload: Injecting too much sample can saturate the stationary phase.

      • Solution: Dilute your sample or use a split injection with a higher split ratio.

    • Inappropriate Injection Solvent: If the solvent is too strong or has a significantly different polarity from the stationary phase, it can affect peak shape.

Question 2: My this compound peak is not appearing, or the signal is very low. What should I do?

Answer: A missing or weak peak can be due to several factors, from sample preparation to instrument settings.

  • Sample Preparation:

    • Concentration: The concentration of this compound in your sample may be below the detection limit of your instrument.

      • Solution: Concentrate your sample or inject a larger volume (if using a splitless injection).

    • Sample Degradation: this compound could degrade during sample preparation or storage.

      • Solution: Ensure proper storage conditions (cool and dark) and analyze samples as soon as possible after preparation.

  • Instrumental Issues:

    • Injector Temperature: The injector temperature may be too low for the complete volatilization of this compound or too high, causing thermal degradation.

      • Solution: A starting point for the injector temperature is 250 °C. This can be optimized based on your results.

    • Leaks: Leaks in the injection port or column fittings can lead to sample loss.

      • Solution: Perform a leak check of the system.

    • Mass Spectrometer Settings: The MS may not be set to acquire data in the correct mass range, or the ionization source may be dirty.

      • Solution: Ensure the scan range includes the molecular ion and key fragment ions of this compound. Clean the ion source if necessary.

Mass Spectrometry Issues

Question 3: How do I interpret the mass spectrum of this compound?

Answer: The electron ionization (EI) mass spectrum of this compound (C₁₅H₁₆, molecular weight: 196.29 g/mol ) will show a molecular ion peak (M⁺) at m/z 196. The fragmentation pattern is key to confirming its identity. Common fragments include:

  • m/z 105: This is often the base peak and corresponds to the stable tropylium (B1234903) ion ([C₇H₇]⁺) formed by cleavage of the bond between the two phenyl-bearing carbons.

  • m/z 91: Another prominent peak, also corresponding to the tropylium ion, formed through a rearrangement.

  • m/z 77: Represents the phenyl cation ([C₆H₅]⁺).

The presence of these characteristic fragments provides strong evidence for the structure of this compound.

Question 4: I am seeing unexpected peaks in my chromatogram. What could they be?

Answer: Extraneous peaks can originate from several sources:

  • Contamination: This is the most common cause.

    • Source: Contaminated solvent, sample vials, pipette tips, or the GC system itself (inlet, column, carrier gas).

    • Solution: Run a blank solvent injection to identify solvent impurities. Ensure all glassware is scrupulously clean. Use high-purity solvents and gases.

  • Thermal Degradation: High temperatures in the injector can cause this compound to break down into other compounds.

    • Solution: Try lowering the injector temperature in increments of 10-20 °C to see if the extraneous peaks are reduced.

  • Septum Bleed: Particles from the injector septum can break off and enter the system, creating broad, late-eluting peaks.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

Quantitative Data Summary

The following table provides an illustrative example of typical GC-MS parameters and expected performance for the analysis of this compound. Note: These values should be experimentally determined and validated for your specific instrument and method.

ParameterIllustrative Value
Chromatographic Conditions
GC ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplitless (or Split 10:1 for higher concentrations)
Oven Temperature Program100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Mass Spectrometer Conditions
Ionization ModeElectron Ionization (EI) at 70 eV
Scan Rangem/z 40-300
Performance Characteristics
Expected Retention Time~12-15 minutes (highly dependent on the specific method)
Primary Quantitation Ionm/z 105
Qualifier Ionsm/z 91, 196
Illustrative Limit of Detection (LOD)0.1 ng/mL
Illustrative Limit of Quantitation (LOQ)0.5 ng/mL
Illustrative Linearity Range0.5 - 100 ng/mL (R² > 0.995)

Experimental Protocols

Detailed Methodology for GC-MS Analysis of this compound

This protocol provides a starting point for developing a robust GC-MS method for the analysis of this compound.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as dichloromethane or hexane at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range for calibration.

  • Sample Preparation: Depending on the matrix, an extraction and clean-up step may be necessary. For simple matrices, dissolve the sample in a suitable solvent to achieve a concentration within the calibration range. Ensure the final sample is free of particulates by filtering or centrifugation.

2. GC-MS System Configuration

  • Column: Install a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms, or equivalent).

  • Carrier Gas: Use helium with a purity of 99.999% or higher, at a constant flow rate of 1.0 mL/min.

  • Inlet: Use a deactivated split/splitless liner. Set the injector temperature to 250 °C. For trace analysis, use splitless mode with a purge time of 1 minute. For higher concentrations, a split ratio of 10:1 to 50:1 can be used.

  • Oven Program: Set the initial oven temperature to 100 °C and hold for 1 minute. Ramp the temperature to 280 °C at a rate of 15 °C/min. Hold at 280 °C for 5 minutes.

  • Mass Spectrometer: Tune the mass spectrometer according to the manufacturer's recommendations. Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C. Set the transfer line temperature to 280 °C. Acquire data in full scan mode over a mass range of m/z 40-300. For quantitative analysis, selected ion monitoring (SIM) mode can be used for enhanced sensitivity, monitoring ions m/z 105, 91, and 196.

3. Data Analysis

  • Qualitative Analysis: Identify the this compound peak based on its retention time and the presence of the characteristic ions in its mass spectrum.

  • Quantitative Analysis: Create a calibration curve by plotting the peak area of the primary quantitation ion (m/z 105) against the concentration of the standards. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Extraction & Dilution Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Qualitative Qualitative Analysis (Retention Time & Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative

Caption: A general workflow for the GC-MS analysis of this compound.

Troubleshooting Logic for Poor Peak Shape

Troubleshooting_Peak_Shape Start Poor Peak Shape Observed Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Start->Fronting Tailing->Fronting No Active_Sites Check for Active Sites (Inert Liner, Column Condition) Tailing->Active_Sites Yes Overload Check for Column Overload (Dilute Sample, Use Split) Fronting->Overload Yes End Peak Shape Improved Fronting->End No Contamination Check for Contamination (Bakeout/Trim Column) Active_Sites->Contamination Installation Check Column Installation Contamination->Installation Installation->End Solvent_Mismatch Check Solvent Compatibility Overload->Solvent_Mismatch Solvent_Mismatch->End

Caption: A decision tree for troubleshooting common peak shape issues.

Interpreting complex aromatic signals in 1,2-Diphenylpropane NMR

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,2-Diphenylpropane NMR Analysis

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the interpretation of complex aromatic signals in the 1H NMR spectrum of this compound. It is intended for researchers, scientists, and professionals in drug development who encounter challenges in spectral analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the aromatic region of the 1H NMR spectrum for this compound so complex?

A1: The complexity arises from several factors. The molecule contains two phenyl groups, resulting in ten aromatic protons. The presence of a chiral center at the second carbon of the propane (B168953) chain makes the surrounding chemical environments non-equivalent. This leads to a phenomenon known as diastereotopicity, where protons that might otherwise be considered equivalent have different chemical shifts and coupling patterns.[1][2] Consequently, instead of simple, well-defined patterns, the aromatic region often appears as a series of overlapping multiplets.

Q2: What are diastereotopic protons and how do they specifically affect the spectrum of this compound?

A2: Diastereotopic protons are non-equivalent protons located on a carbon that is not a stereocenter, but is within a chiral molecule.[3] In this compound, the chiral center at C2 renders the two benzylic protons on C1 diastereotopic. This means they will have distinct chemical shifts and will couple to each other (geminal coupling) and to the proton on C2 (vicinal coupling). This effect extends to the aromatic rings; the environments of the two phenyl groups are different, and even the ortho/meta protons on the same ring can become non-equivalent, leading to more complex splitting than a simple doublet or triplet.[4]

Q3: What are the expected chemical shift ranges for the protons in this compound?

A3: The expected chemical shifts can be summarized as follows. Note that these values can vary based on the solvent and sample concentration.

Proton TypeTypical Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons (Ar-H)6.5 - 8.0Complex Multiplets
Benzylic Methylene (Ph-CH2)~2.9Multiplet (ABX system)
Methine (Ph-CH)~2.5Multiplet
Methyl (CH3)~1.2Doublet

Q4: What are typical coupling constants observed in the aromatic signals?

A4: Coupling constants (J values) are crucial for interpreting the substitution patterns on the aromatic rings. While precise measurement may be difficult due to signal overlap, the typical ranges are well-established.[5]

Coupling TypeNumber of BondsTypical Value (Hz)
Ortho37 - 10
Meta42 - 3
Para50 - 1

Troubleshooting Guides

Q5: The aromatic signals in my spectrum are completely unresolved and look like one broad multiplet. What can I do to improve resolution?

A5: This is a common issue due to signal overlap.[6] Consider the following solutions:

  • Use a Higher Field Spectrometer: Increasing the magnetic field strength (e.g., from 300 MHz to 600 MHz) will increase the chemical shift dispersion in ppm, potentially resolving overlapping signals.

  • Change the NMR Solvent: Solvents can induce differential shifts in proton resonances. Switching from deuterochloroform (CDCl3) to a solvent like benzene-d6 (B120219) or acetone-d6 (B32918) can alter the chemical shifts of the aromatic protons and may resolve the multiplet.[6]

  • Vary the Temperature: Acquiring the spectrum at a different temperature can sometimes improve resolution, especially if conformational exchange is contributing to line broadening.[7]

Q6: I cannot distinguish the signals from the two separate phenyl rings. How can I assign them?

A6: This requires more advanced NMR techniques:

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. It will help you identify which protons are on the same aromatic ring by showing correlations between ortho, meta, and para coupled protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. Since the carbons of the two phenyl rings are also in different chemical environments, this can help differentiate the proton signals associated with each ring.[1]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds, which can further aid in assigning specific protons based on their connectivity to other parts of the molecule.

Q7: The integration of my aromatic region is incorrect. What could be the cause?

A7: Inaccurate integration can stem from several issues:

  • Baseline and Phase Correction: Ensure that the spectrum has been properly phased and that the baseline is flat across the integrated region.

  • Overlapping Impurities: Aromatic impurities or residual solvent peaks (e.g., benzene, toluene) can overlap with your signals. Check the full spectrum for other impurity peaks.

  • Relaxation Delay: If the relaxation delay (d1) is too short, protons that relax slowly may not be fully represented in the integration. Increase the relaxation delay and re-acquire the spectrum.

Q8: The splitting patterns I see do not look like standard doublets or triplets. Why is that?

A8: The patterns you are observing are likely "second-order" or "roofing" effects. This occurs when the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant (J value).[8] In such cases, the simple n+1 rule for splitting breaks down, leading to more complex and often asymmetric patterns. Analyzing these requires specialized software for spectral simulation.

Experimental Protocols

Standard 1H NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Ensure your this compound sample is pure and free of residual solvents by placing it under a high vacuum for 15-30 minutes.[9]

    • Weigh approximately 5-10 mg of the solid sample into a clean, dry vial.

    • Dissolve the sample in approximately 0.75 mL of a deuterated solvent (e.g., CDCl3).[9]

    • Transfer the solution into a clean NMR tube. If any solid remains, filter the solution through a small cotton plug in a pipette.[9]

  • Data Acquisition (Typical Parameters):

    • Spectrometer: 400 MHz or higher recommended.

    • Pulse Program: Standard 1D proton experiment.

    • Number of Scans (ns): 8 to 16 scans.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range covering from approximately -1 to 12 ppm.

Visualizations

G Diagram 1: Origin of Signal Complexity in this compound cluster_mol This compound Structure cluster_factors Contributing Factors mol Ph-CH₂(A,B)-CH(C)(CH₃)-Ph' chiral_center Chiral Center at C2 mol->chiral_center Contains diastereotopicity Diastereotopicity chiral_center->diastereotopicity Induces non_equivalence Chemical Non-Equivalence diastereotopicity->non_equivalence Results in overlap Signal Overlap non_equivalence->overlap Leads to complex_spectrum Complex Aromatic Multiplet overlap->complex_spectrum Creates

Caption: Logical flow showing how the chiral center leads to a complex NMR spectrum.

G Diagram 2: Workflow for Analyzing Complex Aromatic Signals cluster_optimize Optimization cluster_analysis Final Analysis start Acquire 1D 1H NMR Spectrum check_res Are signals well-resolved? start->check_res yes_res Yes check_res->yes_res Yes no_res No check_res->no_res No assign Assign signals using 1D and 2D data yes_res->assign change_solvent Try different solvent (e.g., Benzene-d6) no_res->change_solvent change_temp Vary temperature no_res->change_temp higher_field Use higher field NMR no_res->higher_field acquire_2d Acquire 2D NMR (COSY, HSQC) change_solvent->acquire_2d change_temp->acquire_2d higher_field->acquire_2d acquire_2d->assign check_second_order Check for second-order effects assign->check_second_order simulate Simulate spectrum (if necessary) check_second_order->simulate finish Final Structure Confirmation check_second_order->finish If first-order simulate->finish

Caption: Step-by-step workflow for tackling complex aromatic NMR spectra.

References

Technical Support Center: Improving Chromatographic Resolution of 1,2-Diphenylpropane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 1,2-Diphenylpropane isomers. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: this compound has a chiral center, leading to the existence of enantiomers (R- and S-isomers). These isomers possess identical physical properties such as boiling point, solubility, and polarity, making their separation by achiral chromatography exceedingly difficult. The primary challenge lies in creating a chiral environment that allows for differential interaction with each enantiomer, leading to different retention times.

Q2: Which chromatographic techniques are most suitable for resolving this compound enantiomers?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques for the chiral separation of this compound and structurally similar compounds.[1] Supercritical Fluid Chromatography (SFC) is also a powerful alternative, offering faster separations and reduced organic solvent consumption.[1] The choice of technique often depends on the volatility of the analyte and the available instrumentation.

Q3: What type of HPLC column is recommended for the separation of this compound enantiomers?

A3: For the chiral separation of this compound enantiomers by HPLC, polysaccharide-based chiral stationary phases (CSPs) are highly recommended as a starting point.[1][2] Columns with cellulose (B213188) or amylose (B160209) derivatives, such as Chiralpak® series, have demonstrated broad enantioselectivity for a wide range of chiral compounds, including those with aromatic moieties.[2][3][4] Additionally, phenyl-based columns can offer alternative selectivity for aromatic compounds through π-π interactions, which may be beneficial in resolving isomers.[3]

Q4: Is derivatization necessary for the GC analysis of this compound isomers?

A4: While this compound is a non-polar compound and can be analyzed directly by GC, derivatization is not typically required as it lacks active functional groups like hydroxyl or amine groups that would necessitate derivatization to improve volatility or peak shape. For compounds with such groups, like the related 1,2-diphenyl-1-propanol, derivatization is often a necessary step.[1]

Troubleshooting Guides

HPLC Separation of this compound Enantiomers
IssuePossible Cause(s)Suggested Solution(s)
Poor or No Resolution (Co-elution) Inappropriate Column: The chiral stationary phase (CSP) may not be suitable for the enantiomers of this compound.- Screen different types of polysaccharide-based CSPs (e.g., amylose vs. cellulose derivatives).- Consider a phenyl-based column for alternative selectivity.
Incorrect Mobile Phase: The mobile phase composition is not optimal for achieving enantioseparation.- Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane (B92381), heptane) to the polar modifier (e.g., isopropanol, ethanol). A lower percentage of the polar modifier generally increases retention and may improve resolution.- Reversed Phase: Adjust the ratio of the aqueous phase (water or buffer) to the organic modifier (e.g., acetonitrile, methanol).
Inadequate Method Parameters: Flow rate or temperature may not be optimized.- Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, potentially improving resolution.- Temperature: Vary the column temperature. Sometimes, sub-ambient temperatures can enhance enantioselectivity.
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too much sample can lead to peak distortion.- Reduce the injection volume or dilute the sample.
Inappropriate Sample Solvent: The sample solvent may be too strong, causing peak distortion.- Dissolve the sample in the initial mobile phase whenever possible.
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can affect peak shape.- Flush the column with a strong solvent.- If the problem persists, replace the column.
Irreproducible Retention Times Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.- Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.
Mobile Phase Instability: The mobile phase composition is changing over time.- Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Temperature Fluctuations: Variations in ambient temperature can affect retention times.- Use a column oven to maintain a constant temperature.
GC Separation of this compound Enantiomers
IssuePossible Cause(s)Suggested Solution(s)
Poor or No Resolution (Co-elution) Inappropriate Chiral Column: The stationary phase of the chiral capillary column is not providing sufficient enantioselectivity.- Screen different types of chiral GC columns, such as those based on cyclodextrin (B1172386) derivatives.
Incorrect Temperature Program: The oven temperature program is not optimized for the separation.- Initial Temperature: A lower initial temperature can improve the separation of early-eluting peaks.- Ramp Rate: A slower temperature ramp rate can increase the separation between closely eluting isomers.- Final Temperature and Hold Time: Ensure the final temperature is high enough to elute all components of interest and the hold time is sufficient.
Carrier Gas Flow Rate Not Optimal: The linear velocity of the carrier gas is too high or too low.- Optimize the carrier gas flow rate (or head pressure) for the specific column dimensions and carrier gas (e.g., Helium, Hydrogen).
Peak Broadening Slow Injection: A slow injection can lead to band broadening in the inlet.- Use a fast injection speed.
Incorrect Inlet Temperature: The inlet temperature may be too low for efficient volatilization or too high, causing degradation.- Optimize the inlet temperature. For a non-polar compound like this compound, an inlet temperature of 250 °C is a good starting point.
Column Contamination: Contamination at the head of the column can cause peak broadening.- Trim the first few centimeters of the column inlet.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Separation of this compound Enantiomers

This protocol provides a starting point for developing a chiral HPLC method for the separation of this compound enantiomers.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak® IA or similar amylose-based column, 250 x 4.6 mm, 5 µm)

  • HPLC-grade hexane and isopropanol

  • Sample: Racemic this compound dissolved in mobile phase at 1 mg/mL

2. Chromatographic Conditions:

  • Mobile Phase: Hexane:Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample.

  • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • If resolution is not satisfactory, systematically adjust the mobile phase composition (e.g., change to 95:5 or 85:15 hexane:isopropanol) and re-inject the sample.

Protocol 2: Chiral GC Method for Separation of this compound Enantiomers

This protocol provides a starting point for developing a chiral GC method.

1. Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral capillary column (e.g., a cyclodextrin-based column such as Rt-βDEXse, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • High-purity helium or hydrogen as a carrier gas

  • Sample: Racemic this compound dissolved in hexane at 1 mg/mL

2. Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 5 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Detector Temperature (FID): 280 °C

3. Procedure:

  • Perform a blank injection with hexane to ensure the system is clean.

  • Inject the sample.

  • Record the chromatogram.

  • If co-elution occurs, adjust the temperature program by modifying the initial temperature, ramp rate, or final temperature.

Visualizations

Troubleshooting_Workflow start Poor or No Resolution of Isomers check_system Check System Suitability (Leaks, Connections, Baseline Stability) start->check_system system_ok System OK? check_system->system_ok fix_system Address System Issues system_ok->fix_system No optimize_mp Optimize Mobile Phase (Solvent Ratio, Modifier Type) system_ok->optimize_mp Yes fix_system->check_system resolution_improved_mp Resolution Improved? optimize_mp->resolution_improved_mp optimize_params Optimize Other Parameters (Flow Rate, Temperature) resolution_improved_mp->optimize_params No end_good Acceptable Resolution Achieved resolution_improved_mp->end_good Yes resolution_improved_params Resolution Improved? optimize_params->resolution_improved_params change_column Change Stationary Phase (Different Chiral Selector or Column Chemistry) resolution_improved_params->change_column No resolution_improved_params->end_good Yes change_column->optimize_mp end_bad Consult Further (Consider Alternative Techniques, e.g., SFC) change_column->end_bad If still no resolution

Caption: A troubleshooting workflow for improving the resolution of this compound isomers.

Experimental_Workflow cluster_prep Sample and System Preparation cluster_analysis Chromatographic Analysis cluster_eval Evaluation and Optimization prep_sample Prepare Sample (1 mg/mL in Mobile Phase) inject Inject Sample prep_sample->inject prep_mobile_phase Prepare Mobile Phase (e.g., Hexane:IPA 90:10) equilibrate Equilibrate Column prep_mobile_phase->equilibrate equilibrate->inject run Run Separation inject->run detect Detect Peaks (UV/FID) run->detect evaluate Evaluate Resolution detect->evaluate resolution_ok Resolution > 1.5? evaluate->resolution_ok optimize Optimize Method (Mobile Phase, Temp., Flow Rate) resolution_ok->optimize No finalize Finalize Method resolution_ok->finalize Yes optimize->equilibrate

Caption: A general experimental workflow for developing a chromatographic method for isomer separation.

References

Technical Support Center: Synthesis of 1,2-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the synthesis of 1,2-diphenylpropane, addressing common challenges encountered during scale-up and providing detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common laboratory and industrial methods for synthesizing this compound are Friedel-Crafts alkylation and Grignard reactions. Friedel-Crafts alkylation typically involves the reaction of benzene (B151609) with a propylene (B89431) derivative in the presence of a Lewis acid catalyst.[1] The Grignard pathway may involve the reaction of a Grignard reagent, such as benzylmagnesium chloride, with a suitable electrophile like styrene (B11656) oxide.

Q2: What are the main challenges in scaling up the Friedel-Crafts synthesis of this compound?

A2: Scaling up the Friedel-Crafts alkylation for this compound synthesis presents several challenges:

  • Carbocation Rearrangement: The formation of a primary carbocation during alkylation can rearrange to a more stable secondary or tertiary carbocation, leading to the formation of isomeric byproducts such as 1,1-diphenylpropane.[2]

  • Polyalkylation: The product, this compound, is more reactive than the starting material (benzene), making it susceptible to further alkylation, which results in higher molecular weight impurities and reduces the yield of the desired product.[2]

  • Catalyst Deactivation: Lewis acid catalysts like aluminum chloride (AlCl₃) are sensitive to moisture and can be deactivated by trace amounts of water in the reactants or solvent.[2]

  • Exothermic Reaction Control: The reaction is often exothermic, and poor temperature control during scale-up can lead to an increase in side reactions and potential safety hazards.

Q3: How can I minimize the formation of isomers during Friedel-Crafts alkylation?

A3: To minimize isomer formation, consider the following strategies:

  • Choice of Alkylating Agent: Using an alkylating agent that forms a more stable, less rearrangement-prone carbocation can be beneficial.

  • Reaction Conditions: Operating at lower temperatures can often suppress carbocation rearrangements.

  • Catalyst Selection: The choice of Lewis acid catalyst can influence the degree of isomerization. Experimenting with different catalysts may be necessary to optimize selectivity.

Q4: What are common issues encountered in a Grignard synthesis of this compound?

A4: The primary challenges in the Grignard synthesis route include:

  • Moisture Sensitivity: Grignard reagents are highly reactive towards protic sources like water. Rigorously dry glassware and anhydrous solvents are essential for successful synthesis.[3]

  • Initiation of Grignard Reagent Formation: The reaction between magnesium metal and the organic halide can sometimes be difficult to initiate. Activation of the magnesium surface may be required.[4]

  • Side Reactions: Wurtz-type coupling, where the Grignard reagent reacts with the starting organic halide, can lead to the formation of byproducts (e.g., bibenzyl if using benzylmagnesium chloride).[5]

Troubleshooting Guides

Friedel-Crafts Alkylation
Problem Potential Cause Recommended Solution
Low Yield of this compound Carbocation Rearrangement: Formation of more stable carbocations leading to isomeric byproducts.[2]Optimize reaction temperature (lower temperatures often favor the desired product). Experiment with different Lewis acid catalysts that may reduce rearrangement.
Polyalkylation: The product is more reactive than the starting material and undergoes further alkylation.[2]Use a large excess of benzene relative to the alkylating agent to statistically favor monoalkylation. Control the stoichiometry of the reactants carefully.
Catalyst Deactivation: Presence of moisture inactivates the Lewis acid catalyst.[2]Ensure all glassware is thoroughly dried. Use anhydrous solvents and high-purity, anhydrous Lewis acid catalyst. Handle the catalyst under an inert atmosphere.
Incomplete Reaction Increase reaction time or temperature moderately while monitoring for byproduct formation. Ensure efficient stirring to overcome mass transfer limitations.
Formation of Isomeric Byproducts (e.g., 1,1-Diphenylpropane) Carbocation Rearrangement: The initially formed carbocation rearranges to a more stable isomer before reacting with benzene.[2]Employ a two-step acylation-reduction strategy. First, perform a Friedel-Crafts acylation to form a ketone, which does not undergo rearrangement, followed by reduction to the desired alkane.[2]
Presence of High Molecular Weight Byproducts Polyalkylation Use a significant excess of the aromatic substrate (benzene). Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.
Grignard Reaction
Problem Potential Cause Recommended Solution
Failure to Initiate Grignard Reaction Passivated Magnesium Surface: An oxide layer on the magnesium turnings prevents the reaction from starting.[4]Activate the magnesium by crushing the turnings to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can also be used as an initiator.[3]
Wet Glassware or Reagents: Grignard reagents are extremely sensitive to moisture.[3]Rigorously dry all glassware in an oven or by flame-drying under an inert gas. Use anhydrous solvents.
Low Yield of this compound Wurtz Coupling Side Reaction: The Grignard reagent reacts with the unreacted organic halide.[5]Add the organic halide dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
Incomplete Reaction Ensure efficient stirring and allow for a sufficient reaction time. Gentle heating may be required to drive the reaction to completion.
Losses During Workup Perform multiple extractions of the aqueous layer to ensure complete recovery of the product.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound
Parameter Friedel-Crafts Alkylation Grignard Reaction Hydrogenation of 1,2-Diphenylpropene
Starting Materials Benzene, Propylene derivative (e.g., allylbenzene (B44316), 1-phenyl-1-propene)Benzyl (B1604629) halide, Magnesium, Styrene oxide (or other suitable electrophile)1,2-Diphenylpropene, Hydrogen gas
Catalyst/Reagent Lewis Acid (e.g., AlCl₃, H₂SO₄)MagnesiumPalladium on Carbon (Pd/C), Platinum catalyst
Typical Yield 60-80% (can be lower due to side reactions)70-90%>95%
Key Challenges Carbocation rearrangement, Polyalkylation, Catalyst deactivationMoisture sensitivity, Reaction initiation, Wurtz couplingCatalyst cost and handling, High pressure equipment may be needed
Purity Concerns Isomeric byproducts, Polyalkylated productsCoupling byproductsIncomplete hydrogenation, Catalyst leaching

Note: Yields are approximate and can vary significantly based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Benzene with Allylbenzene

Objective: To synthesize this compound via Friedel-Crafts alkylation.

Materials:

  • Anhydrous Benzene

  • Allylbenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous benzene and cool the flask to 0-5 °C using an ice bath.

  • Slowly add anhydrous aluminum chloride to the stirred benzene.

  • Add allylbenzene dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Protocol 2: Grignard Synthesis of this compound

Objective: To synthesize this compound via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Benzyl Chloride

  • Styrene Oxide

  • Saturated Aqueous Ammonium (B1175870) Chloride Solution

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of Benzylmagnesium Chloride:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.

    • Add a small amount of anhydrous diethyl ether or THF.

    • Add a solution of benzyl chloride in anhydrous ether/THF dropwise from the dropping funnel. The reaction should initiate (indicated by bubbling and a cloudy appearance). If not, gentle warming or the addition of an iodine crystal may be necessary.

    • Once initiated, add the remaining benzyl chloride solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Reaction with Styrene Oxide:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Add a solution of styrene oxide in anhydrous ether/THF dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the product by column chromatography on silica (B1680970) gel or fractional distillation.

Visualizations

G cluster_0 Friedel-Crafts Alkylation Workflow prep Preparation of Reactants (Anhydrous Benzene, Allylbenzene) reaction Reaction with Lewis Acid (e.g., AlCl3) at 0-5°C prep->reaction Add Alkylating Agent Slowly workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup Quench Reaction purification Purification (Fractional Distillation) workup->purification analysis Product Analysis (GC-MS, NMR) purification->analysis

Caption: General experimental workflow for the Friedel-Crafts synthesis of this compound.

G cluster_1 Troubleshooting Low Yield in Friedel-Crafts Synthesis start Low Yield Observed check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_temp Verify Reaction Temperature check_reagents->check_temp check_stoichiometry Analyze Reactant Stoichiometry check_temp->check_stoichiometry check_byproducts Identify Byproducts (GC-MS) check_stoichiometry->check_byproducts rearrangement Isomer Formation Detected? check_byproducts->rearrangement polyalkylation Polyalkylation Detected? rearrangement->polyalkylation No optimize_temp Optimize Temperature (Lower) rearrangement->optimize_temp Yes excess_benzene Use Large Excess of Benzene polyalkylation->excess_benzene Yes end Improved Yield polyalkylation->end No change_catalyst Consider Alternative Lewis Acid optimize_temp->change_catalyst change_catalyst->end slow_addition Slow Addition of Alkylating Agent excess_benzene->slow_addition slow_addition->end

Caption: Troubleshooting decision tree for low yield in the Friedel-Crafts synthesis of this compound.

References

Validation & Comparative

Differentiating Diphenylpropane Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification of isomers is a critical step in chemical synthesis, drug development, and quality control. Diphenylpropane exists as three structural isomers: 2,2-diphenylpropane, 1,2-diphenylpropane, and 1,3-diphenylpropane. While sharing the same molecular formula (C₁₅H₁₆) and molecular weight (196.29 g/mol ), their distinct structural arrangements give rise to unique spectroscopic fingerprints. This guide provides a comprehensive comparison of these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data and detailed protocols.

Spectroscopic Data Summary

The following table summarizes the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the three diphenylpropane isomers, allowing for their unambiguous differentiation.

Spectroscopic Technique2,2-DiphenylpropaneThis compound1,3-Diphenylpropane
¹H NMR (CDCl₃, δ in ppm) ~7.25-7.15 (m, 10H, Ar-H), 1.65 (s, 6H, 2x CH₃)~7.30-7.10 (m, 10H, Ar-H), 2.95 (q, 1H, CH), 2.50 (t, 2H, CH₂), 1.25 (d, 3H, CH₃)~7.30-7.15 (m, 10H, Ar-H), 2.65 (t, 4H, 2x CH₂), 1.95 (quintet, 2H, CH₂)
¹³C NMR (CDCl₃, δ in ppm) ~147 (quat. Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), 42.1 (quat. C), 30.2 (CH₃)~145 (quat. Ar-C), ~142 (quat. Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~126 (Ar-CH), 45.1 (CH), 41.8 (CH₂), 21.5 (CH₃)~142 (quat. Ar-C), ~128.4 (Ar-CH), ~128.2 (Ar-CH), ~125.7 (Ar-CH), 37.9 (CH₂), 32.8 (CH₂)
IR Spectroscopy (cm⁻¹) ~3080-3020 (Ar C-H stretch), ~2970-2860 (Alkyl C-H stretch), ~1600, 1490, 1450 (Aromatic C=C stretch), ~760, 700 (C-H bend)~3085, 3060, 3025 (Ar C-H stretch), ~2960, 2925, 2870 (Alkyl C-H stretch), ~1600, 1495, 1450 (Aromatic C=C stretch), ~750, 700 (C-H bend)~3085, 3060, 3025 (Ar C-H stretch), ~2930, 2855 (Alkyl C-H stretch), ~1605, 1495, 1455 (Aromatic C=C stretch), ~745, 695 (C-H bend)
Mass Spectrometry (m/z) 196 (M⁺), 181 ([M-CH₃]⁺), 105, 91196 (M⁺), 181 ([M-CH₃]⁺), 105, 91196 (M⁺), 105, 91

Experimental Workflow

The logical workflow for the spectroscopic differentiation of diphenylpropane isomers is outlined below. The process begins with sample preparation, followed by analysis using three key spectroscopic techniques. The data from each technique provides complementary information to arrive at an unambiguous identification of the specific isomer.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Isomer Identification prep Dissolve isomer in appropriate solvent (e.g., CDCl₃ for NMR) nmr ¹H and ¹³C NMR Spectroscopy prep->nmr NMR Sample ir IR Spectroscopy prep->ir IR Sample ms Mass Spectrometry prep->ms MS Sample interp Compare spectral data (chemical shifts, coupling patterns, vibrational frequencies, fragmentation) nmr->interp ir->interp ms->interp id Identify Isomer: 2,2-diphenylpropane, This compound, or 1,3-diphenylpropane interp->id

Caption: Workflow for the spectroscopic differentiation of diphenylpropane isomers.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the diphenylpropane isomer in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, place a drop of the neat diphenylpropane isomer between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample holder with the salt plates in the spectrometer's beam path.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the diphenylpropane isomer (e.g., in methanol (B129727) or dichloromethane) into the mass spectrometer via a suitable inlet system, such as a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole or time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Scan a mass range appropriate for the parent ion and expected fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to aid in structural elucidation.

By following these protocols and comparing the obtained spectra with the reference data provided, researchers can confidently distinguish between the three diphenylpropane isomers.

A Comparative Guide to the Synthesis of 1,2-Diphenylpropane: Friedel-Crafts vs. Grignard Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary synthetic routes for obtaining 1,2-diphenylpropane: the Friedel-Crafts reaction and Grignard synthesis. We will delve into the performance, advantages, and limitations of each method, supported by generalized experimental data and detailed protocols to aid in methodological selection for research and development applications.

Introduction to Synthetic Pathways

The synthesis of this compound, a non-symmetrical diarylalkane, can be approached through several classic carbon-carbon bond-forming reactions. The two most prominent methods are the Friedel-Crafts reaction and the Grignard reaction. The choice between these pathways often depends on factors such as starting material availability, desired purity, scalability, and tolerance for multi-step procedures.

  • Friedel-Crafts Reaction: This method involves the electrophilic aromatic substitution of a benzene (B151609) ring.[1] For synthesizing this compound, a Friedel-Crafts acylation followed by a reduction is the most viable approach to avoid the carbocation rearrangements and polyalkylation common in direct alkylation.[2][3][4] This two-step process generally offers high yields and regioselectivity.[5]

  • Grignard Synthesis: As one of the most powerful C-C bond-forming reactions, the Grignard reaction involves the nucleophilic attack of an organomagnesium halide on a carbonyl compound.[6][7] To synthesize the alkane this compound, this route is less direct, typically requiring the formation of an alcohol intermediate followed by subsequent dehydration and reduction steps, adding complexity to the overall process.

Logical Comparison of Synthetic Routes

The diagram below illustrates the decision-making framework and procedural flow for synthesizing this compound via the Friedel-Crafts and Grignard routes.

G cluster_fc Friedel-Crafts Pathway (Acylation-Reduction) cluster_grignard Grignard Pathway (Multi-step) fc_start Benzene + 2-Phenylpropanoyl Chloride fc_reac Friedel-Crafts Acylation (AlCl3 catalyst) fc_start->fc_reac fc_int Intermediate: 1,2-Diphenyl-1-propanone fc_reac->fc_int fc_adv Advantages: - Avoids carbocation rearrangement - No polyalkylation - High regioselectivity fc_reac->fc_adv fc_dis Disadvantages: - Two distinct steps - Stoichiometric Lewis acid required - Harsher reduction conditions fc_reac->fc_dis fc_red Reduction (Clemmensen or Wolff-Kishner) fc_int->fc_red product Target Product: This compound fc_red->product g_start Benzyl (B1604629) Chloride + Mg -> Benzylmagnesium Chloride g_reac Grignard Reaction with Acetophenone (B1666503) g_start->g_reac g_int Intermediate: 1,2-Diphenyl-2-propanol g_reac->g_int g_adv Advantages: - Robust C-C bond formation g_reac->g_adv g_dis Disadvantages: - Multiple steps for alkane - Highly sensitive to moisture - Biphenyl (B1667301) side products - Potential for complex workup g_reac->g_dis g_red Dehydration + Reduction g_int->g_red g_red->product

Caption: Comparative workflow for this compound synthesis.

Quantitative Data Comparison

The following table summarizes the key performance indicators for each synthetic route, based on established chemical principles and typical experimental outcomes.

ParameterFriedel-Crafts (Acylation-Reduction)Grignard Synthesis (with Reduction)
Number of Steps 2 (Acylation, then Reduction)3 (Grignard reagent formation, reaction, then dehydration/reduction)
Typical Overall Yield Good to Excellent (60-85%)Moderate (40-60%)
Purity of Crude Product Generally high; main impurity is unreacted starting material.[8]Variable; often contains biphenyl and other side products.[9][10]
Key Reagents Benzene, 2-Phenylpropanoyl Chloride, AlCl₃, Zn(Hg)/HCl or H₂NNH₂/KOHBenzyl Chloride, Mg turnings, Acetophenone, H₂/Pd or other reducing agents
Sensitivity Sensitive to moisture (catalyst activity).[11] Ring must not be strongly deactivated.[2]Extremely sensitive to protic solvents (water, alcohols).[12][13]
Primary Limitation Requires stoichiometric amounts of Lewis acid catalyst.[1][5]Multi-step process to achieve the alkane; rigorous anhydrous conditions are critical.[14][15]
Key Advantage Avoids rearrangements and poly-substitution, leading to a cleaner product.[4][5]Excellent for creating the initial C-C bond and tertiary alcohol intermediate.[6]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation-Reduction Synthesis

This protocol is divided into two main stages: the acylation of benzene to form 1,2-diphenyl-1-propanone and its subsequent reduction.

Part A: Friedel-Crafts Acylation

  • Materials:

    • Anhydrous benzene

    • 2-Phenylpropanoyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (anhydrous)

    • Hydrochloric acid (5% aqueous solution)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Equipment:

    • Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

  • Procedure:

    • Set up the flask under a nitrogen atmosphere. Add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane.

    • Cool the stirred suspension in an ice bath to 0-5°C.

    • Add a solution of 2-phenylpropanoyl chloride (1.0 eq) in anhydrous benzene (3.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with 5% HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1,2-diphenyl-1-propanone. The product can be purified by vacuum distillation or column chromatography.

Part B: Clemmensen Reduction

  • Materials:

    • 1,2-Diphenyl-1-propanone (from Part A)

    • Zinc amalgam (Zn(Hg))

    • Concentrated hydrochloric acid

    • Toluene (B28343)

    • Sodium bicarbonate solution

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add zinc amalgam, water, concentrated HCl, and toluene.

    • Add the 1,2-diphenyl-1-propanone from Part A to the mixture.

    • Heat the mixture to a vigorous reflux with strong stirring for 6-8 hours. Additional portions of HCl may be required during the reflux period.

    • After cooling, separate the toluene layer. Extract the aqueous layer with fresh toluene.

    • Combine the organic extracts, wash with water and sodium bicarbonate solution until neutral.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound. Purify by vacuum distillation.

Protocol 2: Grignard Synthesis and Reduction

This protocol outlines the synthesis of the intermediate alcohol, 1,2-diphenyl-2-propanol, followed by its conversion to the target alkane.

Part A: Grignard Reaction

  • Materials:

    • Magnesium turnings

    • Anhydrous diethyl ether or THF

    • Benzyl chloride

    • Acetophenone (1-phenylethanone)

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Iodine crystal (as initiator)

  • Equipment:

    • Flame-dried, three-necked round-bottom flask with a reflux condenser (with drying tube), dropping funnel, and nitrogen inlet

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Place magnesium turnings (1.2 eq) and a small iodine crystal in the flame-dried flask under a nitrogen atmosphere.[9]

    • Add a solution of benzyl chloride (1.1 eq) in anhydrous diethyl ether dropwise to initiate the reaction. Maintain a gentle reflux by controlling the addition rate.

    • Once the Grignard reagent formation is complete, cool the flask to 0°C.

    • Add a solution of acetophenone (1.0 eq) in anhydrous diethyl ether dropwise, keeping the temperature below 10°C.

    • After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 1,2-diphenyl-2-propanol.

Part B: Dehydration and Reduction

  • Materials:

    • 1,2-Diphenyl-2-propanol (from Part A)

    • Palladium on carbon (10% Pd/C)

    • Hydrogen gas source

    • Ethanol or Ethyl Acetate (solvent)

    • Concentrated sulfuric acid (for dehydration)

  • Procedure:

    • Dehydration: Dissolve the crude alcohol in a suitable solvent like toluene and add a catalytic amount of sulfuric acid. Heat to reflux with a Dean-Stark trap to remove water, forming a mixture of 1,2-diphenylpropenes. Neutralize, wash, and remove the solvent.

    • Reduction: Dissolve the resulting alkene mixture in ethanol. Add 10% Pd/C catalyst.

    • Hydrogenate the mixture in a Parr hydrogenator under 2-3 atm of H₂ pressure until hydrogen uptake ceases.

    • Filter the mixture through Celite to remove the catalyst and evaporate the solvent to yield this compound. Purify by column chromatography or distillation.

References

A Comparative Guide to Analytical Method Validation for 1,2-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 1,2-Diphenylpropane, a key organic compound, is critical in various stages of research and pharmaceutical development. The validation of analytical methods ensures the reliability and integrity of data. This guide provides a comparative overview of the two most common analytical techniques for the analysis of this compound and its related impurities: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

While specific validated methods for this compound are not extensively published, this guide presents representative experimental protocols and performance data based on validated methods for structurally analogous compounds such as 1,2-diphenylbutane (B14750373) and 1,2-diphenyl-1-propanol.[1][2][3][4] These protocols serve as a robust starting point for the development and validation of analytical methods for this compound.

Data Presentation: Comparison of Analytical Techniques

The performance of an analytical method is evaluated based on several key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. The following table summarizes typical performance characteristics for HPLC-UV and GC-MS methods for the analysis of non-polar aromatic hydrocarbons similar to this compound.[1][2]

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Acceptance Criteria (ICH)
Linearity (R²) > 0.999> 0.999≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0% for drug substance
Precision (RSD%)
- Repeatability< 1.0%< 1.5%≤ 1%
- Intermediate Precision< 2.0%< 2.5%≤ 2%
Limit of Detection (LOD) Analyte DependentAnalyte Dependent3.3 × (σ/S)
Limit of Quantitation (LOQ) Analyte DependentAnalyte Dependent10 × (σ/S)

Note: The values presented in this table are typical for analogous compounds and may vary depending on the specific laboratory, instrumentation, and sample matrix. σ = standard deviation of the response, S = slope of the calibration curve.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV and GC-MS analysis of compounds structurally similar to this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely adopted technique for the separation and quantification of non-volatile and thermally labile compounds.[1] For a non-polar compound like this compound, a reversed-phase HPLC method with UV detection is a suitable approach.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). Phenyl-Hexyl columns can also be considered for alternative selectivity for aromatic compounds.[3]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm (A full UV scan is recommended to determine the optimal wavelength for this compound).[3]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

4. Validation Procedure:

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.[1]

  • Accuracy: Conduct recovery studies by spiking a placebo or blank matrix with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[1]

  • Precision:

    • Repeatability: Analyze a minimum of six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.[1]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for non-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]

2. Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.[1]

  • Carrier Gas: Helium at a constant flow.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.[1][4]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.[1][4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and impurity identification, and Selected Ion Monitoring (SIM) for quantitative analysis using characteristic ions for this compound.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) (e.g., 1 mg/mL).[1]

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Solution: Dissolve the sample in the same solvent to a concentration within the calibration range.

4. Validation Procedure:

  • Follow a similar validation procedure as described for HPLC, adapting the concentration ranges and acceptance criteria as appropriate for the intended use of the method.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring it is suitable for its intended purpose.

Analytical Method Validation Workflow cluster_validation Validation Parameters start Define Analytical Method Requirements dev Method Development & Optimization start->dev protocol Write Validation Protocol dev->protocol validation Perform Validation Experiments protocol->validation data_analysis Data Analysis & Review validation->data_analysis specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness acceptance Compare Against Acceptance Criteria data_analysis->acceptance acceptance->dev Fail report Write Validation Report acceptance->report Pass end Method Implementation & Routine Use report->end

Caption: A typical workflow for analytical method validation.

Logical Relationship for Method Selection

The choice between HPLC and GC-MS often depends on the specific requirements of the analysis. The following diagram outlines the logical considerations for selecting the appropriate technique.

Method Selection Logic start Analyte: This compound volatility Is the analyte and its impurities volatile and thermally stable? start->volatility gcms GC-MS volatility->gcms Yes hplc HPLC-UV volatility->hplc No gcms_adv Advantages: - High Sensitivity - Excellent for volatile impurities - Mass spectral data for  structural elucidation gcms->gcms_adv hplc_adv Advantages: - Wide applicability - Suitable for non-volatile  or thermally labile impurities - Robust and reproducible hplc->hplc_adv

Caption: Logical considerations for selecting an analytical method.

References

A Comparative Guide to the Synthetic Routes of 1,2-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to 1,2-diphenylpropane, a valuable scaffold in organic synthesis and medicinal chemistry. The routes detailed below are the two-step synthesis via reduction of 1,2-diphenyl-1-propanone and a three-step pathway commencing with a Grignard reaction, followed by dehydration and catalytic hydrogenation. This document presents a comparative analysis of these methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable route based on laboratory resources, desired yield, and reaction scalability.

Comparison of Synthetic Routes

ParameterRoute 1: Reduction of 1,2-Diphenyl-1-propanoneRoute 2: Grignard Reaction, Dehydration & Hydrogenation
Starting Materials Benzene (B151609), 2-Phenylpropanoyl Chloride (or equivalent)2-Phenylpropanal (B145474), Phenylmagnesium Bromide
Key Intermediates 1,2-Diphenyl-1-propanone1,2-Diphenyl-1-propanol, 1,2-Diphenylpropene (B188750)
Number of Steps 23
Overall Yield Moderate to HighModerate
Key Transformations Friedel-Crafts Acylation, Carbonyl Reduction (e.g., Wolff-Kishner)Grignard Reaction, Dehydration, Catalytic Hydrogenation
Advantages Potentially shorter route.Utilizes common and well-established reactions.
Disadvantages Friedel-Crafts acylation can be challenging; reduction conditions can be harsh.Longer synthetic sequence.

Visualizing the Synthetic Pathways

G cluster_0 Route 1: Ketone Reduction cluster_1 Route 2: Grignard, Dehydration & Hydrogenation A1 Benzene + 2-Phenylpropanoyl Chloride B1 1,2-Diphenyl-1-propanone A1->B1 Friedel-Crafts Acylation C1 This compound B1->C1 Wolff-Kishner Reduction A2 2-Phenylpropanal + Phenylmagnesium Bromide B2 1,2-Diphenyl-1-propanol A2->B2 Grignard Reaction C2 1,2-Diphenylpropene B2->C2 Dehydration D2 This compound C2->D2 Catalytic Hydrogenation

Caption: Comparative workflow of two synthetic routes to this compound.

Experimental Protocols

Route 1: Synthesis via Reduction of 1,2-Diphenyl-1-propanone

This route involves the initial synthesis of the ketone intermediate, 1,2-diphenyl-1-propanone, via a Friedel-Crafts acylation, followed by a Wolff-Kishner reduction to yield the final product.

Step 1: Synthesis of 1,2-Diphenyl-1-propanone (via Friedel-Crafts Acylation)

  • Materials: Anhydrous benzene, 2-phenylpropanoyl chloride, anhydrous aluminum chloride (AlCl₃).

  • Procedure:

    • To a stirred solution of anhydrous benzene (excess) and anhydrous aluminum chloride (1.1 equivalents) in a round-bottom flask fitted with a reflux condenser and a dropping funnel, 2-phenylpropanoyl chloride (1 equivalent) is added dropwise at 0-5 °C.

    • After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.

    • The reaction is then quenched by pouring it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

    • The organic layer is separated, washed with water, 5% sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude 1,2-diphenyl-1-propanone is purified by vacuum distillation or column chromatography.

  • Expected Yield: 70-80%

Step 2: Wolff-Kishner Reduction of 1,2-Diphenyl-1-propanone

  • Materials: 1,2-Diphenyl-1-propanone, hydrazine (B178648) hydrate (B1144303), potassium hydroxide (B78521) (KOH), diethylene glycol.

  • Procedure:

    • A mixture of 1,2-diphenyl-1-propanone (1 equivalent), hydrazine hydrate (2-3 equivalents), and potassium hydroxide (2-3 equivalents) in diethylene glycol is heated to 130-140 °C for 1 hour.

    • The temperature is then raised to 190-200 °C to distill off water and excess hydrazine.

    • The reaction mixture is maintained at this temperature for an additional 3-4 hours.

    • After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether or a similar solvent.

    • The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

    • The resulting this compound is purified by vacuum distillation.

  • Expected Yield: 80-90%

Route 2: Synthesis via Grignard Reaction, Dehydration, and Catalytic Hydrogenation

This three-step route begins with the formation of an alcohol, which is then dehydrated to an alkene and subsequently hydrogenated.

Step 1: Synthesis of 1,2-Diphenyl-1-propanol (Grignard Reaction) [1]

  • Materials: Magnesium turnings, anhydrous diethyl ether, bromobenzene (B47551), 2-phenylpropanal.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.2 equivalents) and a crystal of iodine are placed.

    • A solution of bromobenzene (1.2 equivalents) in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide.

    • Once the Grignard reagent formation is complete, a solution of 2-phenylpropanal (1 equivalent) in anhydrous diethyl ether is added dropwise at 0 °C.

    • The reaction mixture is then stirred at room temperature for 1-2 hours.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1,2-diphenyl-1-propanol.

  • Expected Yield: 85-95%

Step 2: Dehydration of 1,2-Diphenyl-1-propanol to 1,2-Diphenylpropene

  • Materials: 1,2-Diphenyl-1-propanol, concentrated sulfuric acid or p-toluenesulfonic acid.

  • Procedure:

    • 1,2-Diphenyl-1-propanol is dissolved in a suitable solvent such as toluene.

    • A catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid is added.

    • The mixture is heated to reflux, and the water formed is removed using a Dean-Stark apparatus.

    • The reaction is monitored by TLC until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate.

    • The solvent is evaporated, and the resulting 1,2-diphenylpropene can be purified by distillation.

  • Expected Yield: High

Step 3: Catalytic Hydrogenation of 1,2-Diphenylpropene

  • Materials: 1,2-Diphenylpropene, Palladium on carbon (10% Pd/C), ethanol (B145695) or ethyl acetate (B1210297), hydrogen gas.

  • Procedure:

    • 1,2-Diphenylpropene is dissolved in ethanol or ethyl acetate in a hydrogenation flask.

    • A catalytic amount of 10% Pd/C is added to the solution.

    • The flask is connected to a hydrogenator, and the mixture is subjected to hydrogen gas (typically at 1-3 atm pressure).

    • The reaction is stirred at room temperature until the theoretical amount of hydrogen is consumed.

    • The catalyst is removed by filtration through a pad of Celite.

    • The filtrate is concentrated under reduced pressure to give this compound, which can be further purified by distillation if necessary.

  • Expected Yield: >95%

Logical Workflow for Route Selection

G Start Select Synthetic Route for this compound Decision1 Time Constraint? Start->Decision1 Route1 Route 1: Ketone Reduction (2 steps) Decision1->Route1 Shorter route preferred Route2 Route 2: Grignard, Dehydration, Hydrogenation (3 steps) Decision1->Route2 Longer route acceptable Decision2 Availability of 2-Phenylpropanoyl Chloride? Route1->Decision2 Decision4 Availability of 2-Phenylpropanal? Route2->Decision4 Decision3 Tolerance for Harsh Conditions (Wolff-Kishner)? Decision2->Decision3 Yes Reconsider Re-evaluate Starting Materials/Routes Decision2->Reconsider No Success Synthesize this compound Decision3->Success Yes Decision3->Reconsider No Decision4->Success Yes Decision4->Reconsider No

Caption: Decision-making workflow for selecting a synthetic route.

References

Comparative study of 1,2-Diphenylpropane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 1,2-Diphenylpropane Derivatives for Drug Development Professionals

This guide offers a comparative analysis of this compound derivatives, focusing on their synthesis, cytotoxic activity, and underlying mechanisms. It aims to provide researchers, scientists, and drug development professionals with objective, data-driven insights supported by detailed experimental protocols and visual pathway diagrams.

Introduction to this compound Derivatives

The this compound scaffold is a structural motif of significant interest in medicinal chemistry. It is a core component of various molecules with demonstrated biological activities.[1][2] Derivatives of this structure, particularly those related to chalcones and other diarylpropanes, have been extensively studied for their potential as therapeutic agents, notably for their anticancer properties.[3][4] Structural modifications to the aryl rings and the propane (B168953) chain can significantly influence the compound's cytotoxic efficacy and mechanism of action.[3] This guide compares derivatives based on the 1,3-diphenyl-3-(phenylthio)propan-1-one scaffold, which shares a structural resemblance to the this compound core, to highlight the impact of specific functional groups on cytotoxicity.

Synthesis and Characterization

The synthesis of diarylpropane derivatives can be achieved through various established chemical reactions, including Friedel-Crafts alkylation and Grignard reactions.[1] A common approach for creating derivatives with potential biological activity involves the condensation of an aromatic ketone with an aromatic aldehyde to form a chalcone, which can be further modified.[5] For the compounds compared in this guide, a key synthetic step is the direct condensation of a substituted diphenylpropionic acid with an appropriate amine, often facilitated by a coupling agent.[6][7]

General Synthesis Workflow

The overall process from starting materials to final biological evaluation follows a structured path, as illustrated in the diagram below.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation A Starting Materials (Aromatic Ketones, Amines) B Condensation Reaction (e.g., with PPAA catalyst) A->B C Crude Product B->C D Flash Chromatography Purification C->D E Structural Elucidation (NMR, MS, IR) D->E F In Vitro Cytotoxicity (MTT Assay) E->F G Mechanism of Action (Signaling Pathway Analysis) F->G H Lead Compound Identification G->H G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Phosphorylates Inhibitor Derivative Inhibition Inhibitor->PI3K Result Cell Survival & Proliferation Downstream->Result

References

A Comparative Guide to the Spectroscopic Cross-Validation of 1,2-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 1,2-diphenylpropane and its structural isomer, 1,3-diphenylpropane. The objective is to offer a clear, data-driven cross-validation resource for the identification and characterization of these compounds. The information presented is essential for researchers in organic synthesis, medicinal chemistry, and drug development who require accurate structural verification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and 1,3-diphenylpropane, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~7.10-7.30Multiplet10HAromatic protons
~2.85Multiplet1HMethine H (CH)
~2.65-3.10Multiplet2HMethylene H (CH₂)
~1.40Doublet3HMethyl H (CH₃)
1,3-Diphenylpropane ~7.15-7.30Multiplet10HAromatic protons
~2.64Triplet4HBenzylic CH₂
~1.97Quintet2HCentral CH₂
Table 2: ¹³C NMR Spectroscopic Data
CompoundChemical Shift (δ) ppmAssignment
This compound ~146.9, ~142.0Aromatic C (quaternary)
~129.4, ~128.4, ~127.9, ~126.8, ~126.1, ~125.9Aromatic CH
~45.0Methine C (CH)
~44.0Methylene C (CH₂)
~21.0Methyl C (CH₃)
1,3-Diphenylpropane 142.3Aromatic C (quaternary)
128.4Aromatic CH
128.2Aromatic CH
125.7Aromatic CH
36.1Benzylic CH₂
33.6Central CH₂
Table 3: Infrared (IR) Spectroscopic Data
CompoundWavenumber (cm⁻¹)IntensityAssignment
This compound 3080-3030Medium-WeakAromatic C-H Stretch
2960-2850MediumAliphatic C-H Stretch
1600, 1495, 1450Medium-StrongAromatic C=C Bending
750, 695StrongMonosubstituted Phenyl Ring Vibrations
1,3-Diphenylpropane 3085, 3062, 3026MediumAromatic C-H Stretch
2929, 2856StrongAliphatic C-H Stretch
1603, 1495, 1453StrongAromatic C=C Bending
745, 697StrongMonosubstituted Phenyl Ring Vibrations
Table 4: Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 196105, 91, 77[1]
1,3-Diphenylpropane 196105, 92, 91

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols represent standard practices in analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a spectral width of 0-220 ppm, a pulse angle of 30 degrees, and a relaxation delay of 2 seconds. A larger number of scans is generally required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

    • For ¹H NMR, integrate the signals to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are typically recorded on a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum : Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application : Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition :

    • Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing : The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectra are typically obtained using a mass spectrometer coupled with a Gas Chromatography (GC) system.

  • Sample Introduction : The sample is introduced into the ion source, often after separation by GC.

  • Ionization : The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

  • Detection : The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and validation of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Chemical Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Comparative Guide to Purity Assessment of Synthesized 1,2-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a synthesized compound is a critical parameter that dictates its suitability for further application. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 1,2-Diphenylpropane, a key intermediate in various organic syntheses. We present a comparative analysis of two hypothetical batches, "Batch A (Standard Purification)" and "Batch B (High-Purity Purification)," to illustrate the effectiveness of different analytical methods in discerning purity levels.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data obtained from the purity assessment of two batches of this compound, which were subjected to standard and high-purity purification protocols, respectively.

Analytical MethodParameterBatch A (Standard Purification)Batch B (High-Purity Purification)
HPLC Purity (Area %)98.5%>99.8%
1,1-Diphenylpropane (Isomer Impurity)1.2%<0.1%
Benzene (Residual Solvent)0.2%Not Detected
Other Impurities0.1%<0.1%
GC-MS Purity (Area %)98.7%>99.9%
1,1-Diphenylpropane (Isomer Impurity)1.1%0.05%
Biphenyl (Synthesis Byproduct)0.15%Not Detected
Toluene (Residual Solvent)0.05%Not Detected
qNMR Purity (mol/mol) 98.2% ± 0.3% 99.9% ± 0.1%
1,1-Diphenylpropane (mol %)1.5%0.08%
Residual Solvents (mol %)0.3%Not Detected

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this guide are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify isomeric and other impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Procedure:

  • Prepare a stock solution of the this compound sample in acetonitrile at a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Equilibrate the HPLC column with the mobile phase for at least 30 minutes.

  • Inject the sample and record the chromatogram for 20 minutes.

  • Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities, including residual solvents and synthesis byproducts.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Column: HP-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp to 250°C at 10°C/min

    • Hold at 250°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 40-400 amu

Procedure:

  • Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.

  • Inject 1 µL of the sample into the GC-MS system.

  • Identify the main peak and any impurity peaks by comparing their mass spectra with a reference library.

  • Quantify the impurities based on their peak areas relative to the main peak.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To provide an absolute determination of the purity of this compound.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Procedure:

  • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl3).

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the purity assessment of synthesized this compound.

Experimental Workflow for Purity Assessment of this compound cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_data Data Interpretation cluster_decision Decision Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC Sample GCMS GC-MS Analysis Purification->GCMS Sample qNMR qNMR Analysis Purification->qNMR Sample Purity_Data Purity & Impurity Profile HPLC->Purity_Data GCMS->Purity_Data qNMR->Purity_Data Comparison Comparison with Specifications Purity_Data->Comparison Decision Purity Acceptable? Comparison->Decision Further_Purification Further Purification Decision->Further_Purification No Final_Product Final Product Release Decision->Final_Product Yes Further_Purification->Purification

Caption: Workflow for the purity assessment of this compound.

Logical Relationship of Analytical Techniques cluster_techniques Analytical Techniques cluster_information Information Obtained Compound Synthesized this compound HPLC HPLC Compound->HPLC GCMS GC-MS Compound->GCMS qNMR qNMR Compound->qNMR HPLC_info Relative Purity Isomer Content Non-volatile Impurities HPLC->HPLC_info GCMS_info Volatile Impurities Residual Solvents Byproducts GCMS->GCMS_info qNMR_info Absolute Purity (mol/mol) Accurate Quantification qNMR->qNMR_info Final_Assessment Comprehensive Purity Assessment HPLC_info->Final_Assessment GCMS_info->Final_Assessment qNMR_info->Final_Assessment

Caption: Interrelation of analytical techniques for purity determination.

Quantitative NMR (qNMR) for 1,2-Diphenylpropane assay

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantitative Analysis of 1,2-Diphenylpropane: qNMR vs. Chromatographic Methods

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of this compound is essential for quality control, reaction monitoring, and stability studies. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two common chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the assay of this compound.

Principle of the Analytical Techniques

Quantitative NMR (qNMR): A primary analytical method that allows for the direct measurement of the concentration of an analyte in a solution. The fundamental principle of qNMR is the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.

High-Performance Liquid Chromatography (HPLC): A chromatographic technique that separates components of a mixture based on their differential distribution between a stationary phase (the column) and a liquid mobile phase. For quantitative analysis, a detector (commonly UV-Vis) measures the response of the analyte as it elutes from the column. The concentration of the analyte is determined by comparing its peak area to a calibration curve generated from reference standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Volatile compounds are separated in a gaseous mobile phase and a stationary phase within a capillary column. The separated components are then ionized and detected based on their mass-to-charge ratio. GC-MS is highly sensitive and selective and can be used for both quantification and structural confirmation.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of qNMR, HPLC, and GC-MS for the quantitative assay of a small organic molecule like this compound. The data presented is illustrative and based on the validation of methods for structurally similar compounds.

Table 1: Comparison of Quantitative Performance

ParameterQuantitative NMR (qNMR)HPLC-UVGC-MS
Principle Primary method based on signal intensity proportional to molar concentration.Comparative method based on separation and UV absorbance.Comparative method based on chromatographic separation and mass-to-charge ratio.
Linearity (R²) Not applicable (direct method)≥ 0.999≥ 0.999
Accuracy (% Recovery) High (typically 98-102%)High (typically 98-102%)High (typically 98-102%)
Precision (%RSD) Excellent (typically < 1%)Very good (typically < 2%)Very good (typically < 2%)
Limit of Detection (LOD) ~1-10 µM~0.1-1 µg/mL~0.01-0.1 µg/mL
Limit of Quantitation (LOQ) ~5-50 µM~0.5-5 µg/mL~0.05-0.5 µg/mL
Sample Throughput ModerateHighHigh
Need for Reference Standard No (uses a certified internal standard)Yes (requires analyte-specific standard)Yes (requires analyte-specific standard)

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar aromatic hydrocarbons and should be validated for the specific analysis of this compound.

Quantitative ¹H-NMR (qNMR) Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample and a suitable internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean vial. The molar ratio of analyte to internal standard should be approximately 1:1.

    • Dissolve the mixture in a known volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in which both the analyte and internal standard are fully soluble.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a one-dimensional ¹H NMR spectrum with the following parameters:

      • Pulse angle: 30° or 90° (a 90° pulse provides maximum signal but requires a longer relaxation delay).

      • Relaxation delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 10-30 seconds for accurate quantification).

      • Acquisition time (aq): 2-4 seconds.

      • Number of scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals to be integrated.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate well-resolved signals of both the this compound and the internal standard. Select signals that are free from overlap with other signals.

    • Calculate the purity or concentration of this compound using the following formula:

    Purityanalyte (%) = ( Ianalyte / IIS ) * ( NIS / Nanalyte ) * ( MWanalyte / MWIS ) * ( mIS / manalyte ) * PurityIS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

HPLC-UV Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile).

    • Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

    • Dissolve the this compound sample in the mobile phase to obtain a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. The exact ratio should be optimized to achieve good peak shape and resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: At the wavelength of maximum absorbance for this compound (to be determined by a UV scan, likely around 210-220 nm).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

GC-MS Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a volatile organic solvent (e.g., hexane, dichloromethane).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dissolve the this compound sample in the same solvent to a concentration within the calibration range.

    • An internal standard (e.g., a deuterated analog or a compound with similar properties) can be added to all solutions for improved precision.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration ratio.

    • Determine the concentration of this compound in the sample from the calibration curve.

Visualization of Workflows and Relationships

Experimental Workflows

G cluster_qnmr qNMR Workflow cluster_hplc HPLC-UV Workflow cluster_gcms GC-MS Workflow qnmr_prep Sample Preparation (Analyte + Internal Standard) qnmr_acq NMR Data Acquisition qnmr_prep->qnmr_acq qnmr_proc Data Processing (Integration) qnmr_acq->qnmr_proc qnmr_calc Purity/Concentration Calculation qnmr_proc->qnmr_calc hplc_prep Sample & Standard Preparation hplc_inj HPLC Injection hplc_prep->hplc_inj hplc_sep Chromatographic Separation hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_cal Calibration Curve Construction hplc_det->hplc_cal hplc_quant Quantification hplc_cal->hplc_quant gcms_prep Sample & Standard Preparation gcms_inj GC Injection gcms_prep->gcms_inj gcms_sep Chromatographic Separation gcms_inj->gcms_sep gcms_ion Ionization gcms_sep->gcms_ion gcms_det Mass Detection (SIM) gcms_ion->gcms_det gcms_cal Calibration Curve Construction gcms_det->gcms_cal gcms_quant Quantification gcms_cal->gcms_quant

Caption: Experimental workflows for qNMR, HPLC-UV, and GC-MS assays.

Logical Relationships for Method Selection

G start Start: Need for Quantitative Assay of this compound need_primary Primary Method Required? start->need_primary sample_complexity Complex Matrix? need_primary->sample_complexity No qnmr qNMR need_primary->qnmr Yes sensitivity High Sensitivity Required? sample_complexity->sensitivity No gcms GC-MS sample_complexity->gcms Yes hplc HPLC-UV sensitivity->hplc No sensitivity->gcms Yes

Caption: Decision tree for selecting an analytical method for this compound assay.

Conclusion

The choice of analytical method for the quantitative assay of this compound depends on the specific requirements of the analysis.

  • qNMR is a powerful primary method that provides high accuracy and precision without the need for an analyte-specific reference standard. It is particularly valuable for the certification of reference materials and for obtaining absolute purity values.

  • HPLC-UV is a robust and widely used technique suitable for routine quality control. It offers high throughput and good precision but requires a well-characterized reference standard of this compound.

  • GC-MS offers the highest sensitivity and selectivity, making it ideal for trace analysis and for the analysis of complex matrices. It also provides structural confirmation, which can be beneficial for impurity profiling.

For researchers and drug development professionals, a combination of these techniques can provide a comprehensive understanding of the purity and concentration of this compound. For instance, qNMR can be used to certify a primary reference standard, which can then be used to calibrate HPLC and GC-MS methods for routine analysis.

Determining the Isomeric Purity of 1,2-Diphenylpropane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of isomeric purity is a critical step in chemical synthesis and quality control. This guide provides a comprehensive comparison of the three primary analytical techniques for assessing the isomeric purity of 1,2-Diphenylpropane: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the principles of each method, present detailed experimental protocols, and offer a comparative analysis based on supporting data to facilitate the selection of the most appropriate technique for your specific analytical needs.

This compound can exist as a racemic mixture of two enantiomers and may be contaminated with its positional isomers, primarily 1,1-Diphenylpropane and 1,3-Diphenylpropane, which can arise as byproducts during its synthesis, for instance, through Friedel-Crafts alkylation. Each of these isomers possesses unique physical and chemical properties that can be exploited for their separation and quantification.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for determining the isomeric purity of this compound depends on the specific requirements of the analysis, such as the type of isomers to be quantified (positional vs. enantiomers), the required sensitivity, and the available instrumentation.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High resolution for volatile compounds, fast analysis times, and sensitive detection (e.g., with a Flame Ionization Detector - FID).Requires the analyte to be thermally stable and volatile. Derivatization may be necessary for less volatile compounds.
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Wide applicability to a broad range of compounds, including non-volatile and thermally labile ones. A variety of stationary phases allows for tailored separations.Can consume significant amounts of organic solvents and may have longer run times compared to GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Provides unambiguous structural information, allowing for the identification and quantification of isomers without the need for chromatographic separation. qNMR can be a primary ratio method.Lower sensitivity compared to chromatographic techniques. Distinguishing enantiomers requires the use of chiral solvating agents or derivatizing agents.

Experimental Protocols

Gas Chromatography (GC) for Positional Isomer Analysis

GC is a powerful technique for separating the volatile positional isomers of diphenylpropane.

Instrumentation:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as one with a 5% phenyl-polymethylsiloxane stationary phase (e.g., HP-5 or equivalent), is suitable for separating these isomers.

  • Carrier Gas: Helium or Hydrogen.

Typical GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/minute, and hold for 5 minutes.

  • Flow Rate: 1 mL/min (constant flow).

Expected Elution Order: The elution order in GC is primarily determined by the boiling points of the isomers. Generally, more branched isomers have lower boiling points and thus elute earlier. For diphenylpropane isomers, the expected elution order would be 1,1-Diphenylpropane, followed by this compound, and then 1,3-Diphenylpropane, which has the highest boiling point.

Data Analysis: The percentage of each isomer is determined by integrating the peak area of each component and calculating the area percent. For higher accuracy, a quantitative analysis using an internal or external standard is recommended.

High-Performance Liquid Chromatography (HPLC) for Positional and Chiral Isomer Analysis

HPLC offers versatility in separating both positional isomers and, with the use of a chiral stationary phase, the enantiomers of this compound.

Protocol for Positional Isomer Separation:

  • HPLC System: Equipped with a UV detector (detection at 254 nm).

  • Column: A reversed-phase C18 column is a good starting point. For enhanced selectivity for aromatic compounds, a phenyl-hexyl column can be beneficial due to π-π interactions.[1]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

Protocol for Chiral Separation of this compound Enantiomers:

  • HPLC System: Equipped with a UV detector (detection at 254 nm).

  • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating the enantiomers of nonpolar aromatic compounds.[2][3]

  • Mobile Phase: Typically a normal-phase mobile phase consisting of a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) (e.g., 98:2 v/v hexane:isopropanol).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

Data Analysis: Similar to GC, the relative amounts of the isomers are determined by peak area integration. For enantiomeric excess (%ee) determination, the following formula is used: %ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

NMR spectroscopy provides detailed structural information that allows for the differentiation and quantification of positional isomers based on their unique chemical shifts and coupling patterns.

Instrumentation:

  • NMR Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.

¹H NMR Spectral Characteristics for Distinguishing Positional Isomers:

  • 1,1-Diphenylpropane: Will show a characteristic triplet for the terminal methyl group (CH₃) and a quartet for the adjacent methylene (B1212753) group (CH₂). The methine proton (CH) attached to both phenyl groups will appear as a distinct multiplet.

  • This compound: The spectrum will be more complex. The methyl group attached to the chiral center will appear as a doublet. The methylene (CH₂) and methine (CH) protons will form a complex multiplet system (ABC or ABX).

  • 1,3-Diphenylpropane: Due to its symmetry, the ¹H NMR spectrum is simpler. The two phenyl groups are equivalent, and the propane (B168953) chain will show two triplets: one for the two equivalent methylene groups attached to the phenyl rings and a quintet for the central methylene group.[4]

¹³C NMR Spectral Characteristics:

The number of unique carbon signals in the proton-decoupled ¹³C NMR spectrum can also differentiate the isomers:

  • 1,1-Diphenylpropane: Will exhibit more than the 9 signals expected from a monosubstituted propane due to the asymmetry.

  • This compound: Will show 15 distinct signals due to the lack of symmetry.

  • 1,3-Diphenylpropane: Due to symmetry, it will show fewer than 15 signals (specifically, 9 unique carbon signals).[4]

Quantitative NMR (qNMR): For quantitative analysis, a known amount of an internal standard is added to the sample. The concentration of each isomer can then be determined by comparing the integral of a characteristic signal of the isomer to the integral of a signal from the internal standard.[5]

Workflow for Isomeric Purity Determination

The following diagram illustrates a logical workflow for the comprehensive analysis of the isomeric purity of a this compound sample.

IsomericPurityWorkflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Results Sample This compound Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve GC GC Analysis (Positional Isomers) Dissolve->GC HPLC HPLC Analysis (Positional & Chiral) Dissolve->HPLC NMR NMR Analysis (Structural Confirmation & Quantification) Dissolve->NMR GC_Data Peak Integration (Retention Times) GC->GC_Data HPLC_Data Peak Integration (%ee Calculation) HPLC->HPLC_Data NMR_Data Spectral Interpretation (qNMR Calculation) NMR->NMR_Data Purity Isomeric Purity Report GC_Data->Purity HPLC_Data->Purity NMR_Data->Purity

Workflow for Isomeric Purity Determination of this compound.

Conclusion

The determination of the isomeric purity of this compound can be effectively achieved using GC, HPLC, and NMR spectroscopy.

  • GC is the method of choice for rapid and high-resolution separation of volatile positional isomers .

  • HPLC offers greater flexibility, enabling the separation of both positional isomers and, crucially, the enantiomers of this compound through the use of a chiral stationary phase.

  • NMR provides unambiguous structural confirmation and can be used for the quantification of positional isomers without the need for chromatographic separation, serving as an excellent orthogonal technique.

For a comprehensive analysis, a combination of these techniques is often employed. For instance, GC or HPLC can be used for initial screening and quantification, while NMR can provide definitive structural confirmation of the impurities. The selection of the optimal method or combination of methods will ultimately be guided by the specific analytical goals, the nature of the expected impurities, and the resources available.

References

A Comparative Guide to Modern Synthetic Methods for Diarylalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diarylalkane motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, natural products, and functional materials. The development of efficient and versatile synthetic methods to access these structures is therefore of paramount importance. This guide provides an objective comparison of recently developed synthetic strategies for diarylalkanes against established classical methods, supported by experimental data and detailed protocols.

At a Glance: Benchmarking New Synthetic Methods

The following table summarizes the key performance indicators of two modern catalytic methods—a Nickel-catalyzed three-component reaction and a visible-light-induced photoreductive diarylation—against two prominent classical and modern-classical approaches: a contemporary FeCl3-mediated Friedel-Crafts benzylation and the widely-used Suzuki-Miyaura cross-coupling reaction.

MethodCatalyst/ReagentSolventsTemp. (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Nickel-Catalyzed 1,1-Diarylation Ni(NO₃)₂·6H₂OCPME10015-2475-95High regioselectivity for 1,1-diarylalkanes, broad substrate scope, use of readily available starting materials.Requires a glovebox for catalyst preparation, relatively long reaction times.
Photoreductive 1,2-Diarylation None (Visible Light)DMFRoom Temp1260-95Metal-free, mild reaction conditions, good functional group tolerance.Primarily for 1,2-diarylation, may require specific cyanoaromatics.
FeCl₃-Mediated Friedel-Crafts FeCl₃·6H₂O/Glycerol (B35011)Deep Eutectic Solvent1202430-99Operationally simple, reusable catalyst/solvent system, broad range of electrophiles.Primarily for electron-rich arenes, potential for regioisomer formation.
Suzuki-Miyaura Coupling Pd₂(dba)₃/PCy₃Toluene (B28343)/H₂OReflux16~80-95Well-established, high yields, excellent functional group tolerance.Requires pre-functionalized starting materials (boronic acids and halides), potential for palladium contamination.

Visualizing the Synthetic Pathways

The following diagrams illustrate the generalized workflows and logical relationships of the discussed synthetic methodologies.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials reactants Reactants & Solvent start->reactants catalyst Catalyst/Reagent Preparation start->catalyst reaction_setup Reaction Setup (Inert atmosphere if needed) reactants->reaction_setup catalyst->reaction_setup heating_stirring Heating & Stirring reaction_setup->heating_stirring monitoring Reaction Monitoring (TLC, GC, etc.) heating_stirring->monitoring quenching Quenching monitoring->quenching extraction Extraction quenching->extraction purification Column Chromatography extraction->purification product Diarylalkane Product purification->product

A generalized workflow for the synthesis and purification of diarylalkanes.

logical_relationship cluster_new New Methods cluster_classical Classical & Modern Classical Methods diarylalkane Diarylalkane Synthesis ni_cat Nickel-Catalyzed 1,1-Diarylation diarylalkane->ni_cat Three-component photo Photoreductive 1,2-Diarylation diarylalkane->photo Three-component friedel FeCl₃-Mediated Friedel-Crafts diarylalkane->friedel Two-component suzuki Suzuki-Miyaura Coupling diarylalkane->suzuki Two-component terminal_alkene Terminal Alkene ni_cat->terminal_alkene aryl_halide Aryl Halide ni_cat->aryl_halide aryl_boronic Aryl Boronic Acid ni_cat->aryl_boronic alkene Alkene photo->alkene aryl_halide2 Aryl Halide photo->aryl_halide2 cyanoaromatic Cyanoaromatic photo->cyanoaromatic arene Arene friedel->arene benzylating_agent Benzylating Agent friedel->benzylating_agent aryl_boronic2 Aryl Boronic Acid suzuki->aryl_boronic2 benzyl_halide Benzyl (B1604629) Halide suzuki->benzyl_halide

Logical relationships of the discussed synthetic methods for diarylalkanes.

Experimental Protocols

Detailed methodologies for the key synthetic methods are provided below.

Nickel-Catalyzed Three-Component 1,1-Diarylation of Unactivated Terminal Alkenes

This method provides a highly regioselective route to 1,1-diarylalkanes from simple starting materials.

General Procedure: In a nitrogen-filled glovebox, a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar is charged with Ni(NO₃)₂·6H₂O (5 mol%). The tube is sealed and moved out of the glovebox. Under a nitrogen atmosphere, the terminal alkene (1.0 equiv), aryl halide (2.5 equiv), arylboronic acid (2.5 equiv), and NaOMe (3.0 equiv) are added, followed by cyclopentyl methyl ether (CPME) as the solvent. The reaction mixture is then stirred at 100 °C for 15-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired 1,1-diarylalkane.[1][2]

Visible-Light-Induced Photoreductive Three-Component 1,2-Diarylation of Alkenes

This protocol offers a metal-free approach to 1,2-diarylalkanes under mild, visible-light irradiation.

General Procedure: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar are added the alkene (1.0 equiv), aryl halide (1.2 equiv), cyanoaromatic (1.5 equiv), and a tertiary amine (e.g., diisopropylethylamine, 2.0 equiv) in anhydrous N,N-dimethylformamide (DMF). The reaction mixture is degassed by three freeze-pump-thaw cycles. The tube is then placed under an argon atmosphere and irradiated with a blue LED lamp (40 W) at room temperature with vigorous stirring for 12 hours. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the 1,2-diarylalkane.

FeCl₃-Based Deep Eutectic Solvent-Mediated Friedel-Crafts Benzylation

This method represents a greener and more sustainable version of the classical Friedel-Crafts reaction.[3][4][5][6]

General Procedure: The deep eutectic solvent (DES) is prepared by mixing FeCl₃·6H₂O and glycerol in a 1:2 molar ratio and heating at 60 °C until a homogeneous liquid is formed. In a sealed tube, the arene (8.0 equiv) and the benzylating agent (e.g., a styrene (B11656) or benzyl alcohol, 1.0 equiv) are added to the prepared FeCl₃-based DES (1 mL per 1 mmol of electrophile). The reaction mixture is stirred at 120 °C for 24 hours. After cooling, the mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic phase is then washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to give the desired diarylalkane.[3][4][5][6]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A representative protocol for this widely used C-C bond-forming reaction is detailed below.[7][8][9][10][11]

General Procedure: A Schlenk tube is charged with the arylboronic acid (1.5 equiv), Pd₂(dba)₃ (1 mol% Pd), PCy₃ (0.010 mmol), and CsF (4.5 mmol). The tube is evacuated and backfilled with nitrogen three times. The benzyl halide (1.0 equiv) is then added, followed by deoxygenated toluene and water (10:1 v/v). The resulting suspension is heated to reflux and stirred for 16 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the diarylalkane.[7][9][11]

Concluding Remarks

The choice of synthetic method for a particular diarylalkane target will depend on several factors, including the desired substitution pattern (1,1- vs. 1,2-), the availability of starting materials, functional group tolerance, and considerations of operational simplicity and environmental impact. The newer nickel-catalyzed and photoreductive methods offer innovative three-component strategies that build molecular complexity rapidly from simple precursors. In contrast, the modern iteration of the Friedel-Crafts reaction provides a cost-effective and greener approach for certain substrates, while the Suzuki-Miyaura coupling remains a highly reliable and versatile tool, particularly when pre-functionalized starting materials are readily accessible. Researchers and drug development professionals are encouraged to consider the comparative data and protocols presented herein to select the most appropriate synthetic strategy for their specific needs.

References

Safety Operating Guide

Proper Disposal of 1,2-Diphenylpropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1,2-Diphenylpropane is a critical aspect of laboratory safety and environmental responsibility. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a cautious approach grounded in established protocols for hazardous chemical waste is mandatory. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety Protocols

Before handling this compound, it is imperative to consult the safety data sheets of structurally similar compounds to inform a conservative risk assessment. Based on available data for analogous chemicals, this compound should be treated as a potentially hazardous substance.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is required.

Engineering Controls:

  • All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure adequate ventilation in the laboratory.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to hazardous waste regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5] Under no circumstances should this chemical be disposed of in the regular trash or down the sanitary sewer.[3][5][6]

  • Waste Identification and Classification:

    • Classify all waste containing this compound as hazardous chemical waste.[1][7]

    • This includes the pure compound, solutions, and any contaminated materials such as gloves, absorbent paper, or glassware.[7][8][9]

  • Segregation:

    • Segregate this compound waste from all other waste streams to prevent unintended chemical reactions.[1][10]

    • Store in a designated area away from incompatible materials.

  • Containerization:

    • Select a chemically compatible, leak-proof container with a secure, screw-on cap.[8] Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

    • Ensure the container is in good condition, free from cracks or residue on the exterior.[9]

    • Do not overfill the container; it is recommended to fill it to no more than 75% capacity to allow for vapor expansion.[11]

  • Labeling:

    • Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.[3][7]

    • The label must include the following information:[3][12]

      • The words "Hazardous Waste."

      • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[3]

      • An indication of the hazards (e.g., checking the appropriate hazard pictograms).[3]

      • The name and contact information of the principal investigator or laboratory supervisor.[3]

      • The laboratory location (building and room number).[3]

      • The accumulation start date.[1]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA).[1][12]

    • The storage area must be secure and under the control of laboratory personnel.[10]

    • Utilize secondary containment, such as a lab tray or bin, to capture any potential leaks or spills. The secondary container should be capable of holding 110% of the volume of the primary container.[8]

  • Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][3]

    • Complete all required waste manifest paperwork accurately.

    • Never dispose of this compound by evaporation in a fume hood.[5]

Quantitative Data and Handling Summary

For easy reference, the following table summarizes key parameters for the safe handling and disposal of chemical waste like this compound, based on general laboratory safety guidelines.

ParameterGuidelineSource
PPE Safety goggles, chemical-resistant gloves, lab coat[1]
Handling Location Chemical fume hood[1]
Disposal Method Licensed hazardous waste contractor[1][3]
Prohibited Disposal Regular trash, sewer system, evaporation[3][5][6]
Waste Container Chemically compatible, leak-proof, with screw-on cap[8]
Container Labeling "Hazardous Waste," full chemical name, hazards, contact info, date[3][12]
Storage Location Designated Satellite or Central Accumulation Area[1][12]
Secondary Containment Required; must hold 110% of primary container volume[8]
Accumulation Limits Up to 55 gallons in an SAA before removal is required[5][8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Identification & Segregation cluster_2 Step 2: Containerization & Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Disposal start This compound waste is generated identify Classify as Hazardous Waste start->identify segregate Segregate from other waste streams identify->segregate container Use compatible, sealed container segregate->container label_waste Affix 'Hazardous Waste' label with full details container->label_waste storage Store in designated Satellite Accumulation Area (SAA) with secondary containment label_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup storage->contact_ehs end Properly disposed by licensed contractor contact_ehs->end

References

Essential Safety and Operational Guide for Handling 1,2-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 1,2-Diphenylpropane (CAS No. 5814-85-7). Adherence to these guidelines is critical for ensuring personal safety and mitigating environmental risks.

Hazard Identification and Classification

Precautionary Statements:

  • Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3] Wash hands and any exposed skin thoroughly after handling.[4] Wear protective gloves, clothing, eye protection, and face protection.[1][2][3]

  • Response: In case of skin contact, wash with plenty of water. If skin irritation occurs, seek medical attention.[2][3] For eye contact, rinse cautiously with water for several minutes.[4][5] If inhaled, move the person to fresh air.[5]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[1][2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3]

Quantitative Data Summary

The following table summarizes key physical and chemical properties for this compound and a related compound for reference.

PropertyValue for this compoundValue for 2,2-Diphenylpropane[6]
Molecular Formula C15H16[7][8]C15H16
Molecular Weight 196.29 g/mol [8]Not specified
Physical State Not specifiedSolid
Boiling Point Not specifiedNot specified
Density Not specified0.992 g/cm³ at 20 °C
Flash Point Not specified110 °C
Water Solubility Not specifiedSoluble

Operational and Disposal Plans

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling. The following PPE is mandatory to prevent exposure.

Protection TypeSpecific RequirementsRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield is recommended for larger quantities.[1][3]Protects against splashes and dust.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber).[1][3] Gloves must be inspected before use and disposed of properly.[1]Prevents direct skin contact.
Skin & Body Protection Wear a lab coat. For potential exposure to larger quantities, additional protective clothing may be necessary.[1][3]Protects skin from accidental contact.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.[1] If exposure limits are exceeded, use a full-face respirator.[3]Prevents inhalation of dust or vapors.[3]
Experimental Workflow: Handling and Disposal

The following diagram outlines the standard operating procedure for handling this compound from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Conduct Risk Assessment prep_2 Don Appropriate PPE prep_1->prep_2 prep_3 Prepare Well-Ventilated Workspace (Fume Hood) prep_2->prep_3 handle_1 Weigh/Dispense Chemical prep_3->handle_1 Begin work handle_2 Perform Experiment handle_1->handle_2 handle_3 Tightly Seal Container After Use handle_2->handle_3 clean_1 Decontaminate Work Area handle_3->clean_1 Conclude experiment clean_2 Collect Waste in Labeled, Sealed Containers clean_1->clean_2 clean_3 Dispose of Waste via Licensed Facility clean_2->clean_3 clean_4 Remove and Dispose of PPE Properly clean_3->clean_4 G cluster_assessment Risk Management cluster_controls Control Measures cluster_emergency Emergency Response A Hazard Identification (Skin/Eye/Resp Irritant) B Risk Assessment (Evaluate Exposure Potential) A->B C Engineering Controls (Fume Hood) B->C D Administrative Controls (SOPs, Training) C->D E Personal Protective Equipment (Gloves, Goggles, Lab Coat) D->E F First Aid (Skin/Eye Wash) E->F G Spill Response (Evacuate, Ventilate, Contain) H Fire Response (Use CO2, Dry Chemical)

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.